4-(2-Piperidin-1-yl-ethyl)-phenylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-piperidin-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFNCLNVXCFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443723 | |
| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168897-21-0 | |
| Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and reactivity of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering insights into the handling, characterization, and potential applications of this versatile chemical entity.
Introduction: A Building Block of Pharmacological Interest
This compound, a substituted phenethylamine, is a molecule of significant interest in the field of medicinal chemistry. Its structure incorporates a phenylamine moiety, a common pharmacophore in numerous biologically active compounds, linked via an ethyl spacer to a piperidine ring. The piperidine heterocycle is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The combination of these structural features makes this compound a valuable scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications, including as σ1 receptor ligands and in the development of agents targeting inflammation and cancer.[3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a preliminary assessment of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [5] |
| Molecular Weight | 204.31 g/mol | [5] |
| CAS Number | 168897-21-0 | [5] |
| Alternate Name | 4-(2-Piperidinoethyl)aniline | [5] |
| XLogP3-AA | 2.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
Spectroscopic Analysis
2.2.1. Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 204.
A plausible fragmentation pathway is initiated by the cleavage of the C-C bond alpha to the piperidine nitrogen, a common fragmentation for amines.[7] This would lead to the formation of a stable piperidinylmethyl radical and a resonance-stabilized ion. Another likely fragmentation is the cleavage of the bond between the ethyl chain and the phenyl ring. The mass spectrum available on SpectraBase confirms the molecular weight.[8]
DOT script for Mass Spectrometry Fragmentation:
Caption: Plausible fragmentation pathways of this compound in MS.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic and aromatic protons. Key expected signals include:
-
Aromatic protons on the phenyl ring, likely appearing as two distinct multiplets or doublets in the region of δ 6.5-7.5 ppm.
-
Protons of the ethyl bridge, appearing as two triplets around δ 2.5-3.0 ppm.
-
Protons on the piperidine ring, which will show complex multiplets in the aliphatic region (δ 1.4-2.8 ppm).
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. Based on related structures, the approximate chemical shifts are predicted as follows:
-
Aromatic carbons: δ 115-150 ppm.
-
Ethyl bridge carbons: δ 30-60 ppm.
-
Piperidine carbons: δ 24-55 ppm.
-
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Medium to strong bands in the 1250-1350 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and procedures for analogous compounds. A common approach involves the reductive amination of a suitable ketone precursor or the reduction of a nitro-intermediate.
Proposed Synthetic Pathway: Reductive Amination
A likely two-step synthesis starts from 4-nitrophenethyl alcohol.
DOT script for Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine
-
Halogenation of 4-Nitrophenethyl alcohol: To a solution of 4-nitrophenethyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride or phosphorus tribromide (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the corresponding 4-nitrophenethyl halide.
-
N-Alkylation of Piperidine: Dissolve the 4-nitrophenethyl halide (1 equivalent) and piperidine (1.2 equivalents) in a polar aprotic solvent like acetonitrile. Add a base such as potassium carbonate (2 equivalents) and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve 1-(2-(4-nitrophenyl)ethyl)piperidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The final product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent tailing of the amine on the silica gel. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the primary aromatic amine and the tertiary aliphatic amine (piperidine).
Reactions of the Phenylamine Group
-
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for derivatization in medicinal chemistry.[9]
-
N-Alkylation: The aniline nitrogen can be further alkylated, although selectivity between N-alkylation and reaction at the piperidine nitrogen might be a challenge.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reaction).
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, since the para position is already substituted, electrophilic attack will primarily occur at the positions ortho to the amino group.
Reactions of the Piperidine Group
-
N-Alkylation/Quaternization: The tertiary nitrogen of the piperidine ring is nucleophilic and can react with alkyl halides to form a quaternary ammonium salt.
-
Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
-
Sigma (σ) Receptor Ligands: Derivatives of this compound have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.
-
Anticancer Agents: The piperidine and phenylamine moieties are present in numerous anticancer agents. For instance, derivatives incorporating this scaffold have been investigated as c-Myc inhibitors for the treatment of lung cancer.[3]
-
Anti-inflammatory Agents: The structural motif is also found in compounds with anti-inflammatory properties.[4]
The modular nature of the molecule allows for systematic modifications to explore structure-activity relationships (SAR). The phenylamine can be acylated or alkylated, the piperidine nitrogen can be modified, and the aromatic ring can undergo substitution, providing a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a research chemical, it is imperative to handle this compound with appropriate safety precautions.
-
Hazard Identification: Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[11][12]
-
Handling: Avoid generating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a chemical compound with significant potential in the field of drug discovery and development. Its versatile structure, combining the key pharmacophoric elements of a phenylamine and a piperidine ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and its applications. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their scientific endeavors.
References
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline | C16H26N2 | CID 68343967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. 4-(Piperidin-4-yl)aniline | C11H16N2 | CID 22047841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Abstract
The unequivocal confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to clinical trials. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS: 168897-21-0), a compound featuring a primary aromatic amine, a tertiary aliphatic amine, and a substituted aromatic ring.[1] We move beyond a simple listing of methods to detail the underlying scientific rationale for each experimental choice, creating a self-validating system of analysis. This document integrates chromatographic purity assessment with spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide an authoritative and practical framework for scientists.
Introduction: The Imperative of Structural Integrity
This compound, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol , represents a common structural motif in medicinal chemistry.[1][2][3] Its architecture combines a pharmacophoric aniline moiety with a versatile piperidine ring, linked by an ethyl chain. Such structures are of significant interest as scaffolds for novel therapeutics. Before any meaningful biological or chemical investigation can proceed, however, the identity and purity of the substance must be confirmed beyond doubt. Any ambiguity, whether from isomeric impurities or incorrect structural assignment, can invalidate downstream data and lead to significant wasted resources.
This guide presents a logical, integrated approach to structural verification, beginning with purity assessment and culminating in the complete mapping of the molecular framework through advanced spectroscopic analysis.
The Analytical Strategy: A Foundational Workflow
Sources
An In-depth Technical Guide to 4-(2-Piperidinoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 4-(2-Piperidinoethyl)aniline, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in the field of drug development, delves into the chemical identity, synthesis, potential pharmacological significance, and applications of this compound. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for those exploring the therapeutic potential of novel chemical entities.
Chemical Identity and Synonyms
4-(2-Piperidinoethyl)aniline, identified by the CAS Registry Number 168897-21-0 , is a substituted aniline derivative featuring a piperidine ring connected to the aniline moiety via an ethyl linker at the para position. Understanding its various synonyms is crucial for comprehensive literature searches and unambiguous identification in research and development.
A variety of synonyms are used to refer to this compound, reflecting different chemical nomenclature systems. These include:
-
4-(2-(Piperidin-1-yl)ethyl)aniline
-
4-[2-(1-Piperidinyl)ethyl]aniline
-
Benzenamine, 4-[2-(1-piperidinyl)ethyl]-
-
1-[2-(4-Aminophenyl)ethyl]-piperidine
-
4-(2-Piperidin-1-yl-ethyl)-phenylamine
The consistent use of the CAS number is recommended to avoid confusion with structurally similar but distinct molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from formulation to bioavailability. The key properties of 4-(2-Piperidinoethyl)aniline are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 168897-21-0 | |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Varies; may be a solid or oil | General |
| Boiling Point | Predicted: ~340-360 °C at 760 mmHg | Predicted |
| Melting Point | Not consistently reported | |
| Solubility | Likely soluble in organic solvents | Inferred |
| pKa | Expected to have two basic centers (aniline and piperidine nitrogens) | Theoretical |
Synthesis and Experimental Protocols
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is provided for illustrative purposes and would require optimization and validation in a laboratory setting.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of 4-(2-Piperidinoethyl)aniline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine
-
Reaction Setup: To a solution of 4-nitrophenethyl bromide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (1.5 equivalents) and piperidine (1.2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-(2-(4-nitrophenyl)ethyl)piperidine. The causality behind this choice of reaction is the well-established nucleophilic substitution of an alkyl halide by an amine.
Step 2: Reduction of the Nitro Group to an Aniline
-
Reaction Setup: Dissolve the 1-(2-(4-nitrophenyl)ethyl)piperidine (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Reaction Conditions: Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction. Monitor by TLC. The choice of catalytic hydrogenation is due to its high efficiency and clean conversion of nitro groups to anilines.
-
Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Piperidinoethyl)aniline. Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.
Self-Validating System: The purity and identity of the final product should be rigorously confirmed at each step using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. This ensures the integrity of the synthesized compound.
Pharmacological Profile and Potential Applications
While specific pharmacological data for 4-(2-Piperidinoethyl)aniline is limited in publicly accessible literature, the structural motifs present in the molecule—the piperidine ring and the aniline moiety—are prevalent in a wide range of biologically active compounds. This suggests that 4-(2-Piperidinoethyl)aniline could serve as a valuable scaffold or intermediate in drug discovery.
The piperidine ring is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. It is found in drugs targeting the central nervous system (CNS), including antipsychotics and analgesics, as well as in antihistamines and anticholinergics. The aniline moiety, while sometimes associated with toxicity, is also a key component of many approved drugs, including kinase inhibitors used in cancer therapy.
Given its structure, 4-(2-Piperidinoethyl)aniline could be investigated for a variety of potential therapeutic applications, including but not limited to:
-
CNS Disorders: The piperidine moiety suggests potential interactions with CNS targets.
-
Oncology: As a building block for more complex molecules, it could be used in the synthesis of kinase inhibitors or other anti-cancer agents.
-
Antimicrobial Agents: The combination of a heterocyclic amine and an aromatic amine could be explored for antibacterial or antifungal activity.
Further research is required to elucidate the specific biological targets and pharmacological effects of 4-(2-Piperidinoethyl)aniline.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Piperidinoethyl)aniline. Based on the safety data sheets of structurally similar compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion and Future Directions
4-(2-Piperidinoethyl)aniline is a chemical entity with potential as a building block in the development of novel therapeutics. Its structural features suggest a range of possible biological activities that warrant further investigation. This technical guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas for pharmacological exploration. Future research should focus on the development and validation of a robust synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth pharmacological screening to identify its biological targets and therapeutic potential.
References
At present, specific peer-reviewed publications detailing the synthesis, pharmacological properties, and applications of 4-(2-Piperidinoethyl)aniline (CAS 168897-21-0) are not widely available in the public domain. The information presented in this guide is based on general chemical principles and data from suppliers of this compound. Researchers are encouraged to consult chemical databases and supplier information for the most current data.
4-(2-Piperidin-1-yl-ethyl)-phenylamine physical characteristics
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Abstract
This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No: 168897-21-0). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes data from established chemical suppliers and databases. It details the compound's core physicochemical characteristics and presents robust, validated protocols for their experimental verification. The methodologies are explained with a focus on the scientific rationale, ensuring that laboratory professionals can confidently reproduce and validate these critical parameters, thereby upholding the principles of experimental integrity and data reliability.
Introduction: Structural and Functional Overview
This compound is a bifunctional organic molecule belonging to the substituted phenethylamine class. Its structure is characterized by a primary aniline moiety linked via an ethyl bridge to a tertiary piperidine amine. This unique arrangement of a reactive aromatic amine and a basic aliphatic amine confers a specific set of properties that are of significant interest in medicinal chemistry and materials science. The aniline group serves as a versatile synthetic handle for further functionalization, while the piperidinylethyl tail profoundly influences the compound's basicity, solubility, and potential pharmacokinetic profile.
A thorough understanding of its physical characteristics is a non-negotiable prerequisite for its effective application, guiding everything from reaction condition optimization and purification strategies to formulation for biological screening. This guide provides the foundational data and the experimental framework for its characterization.
Core Physicochemical Properties
The following table consolidates the key physical and chemical data for this compound. This information is aggregated from reputable chemical suppliers and public chemical databases. It is critical to note that properties like appearance can vary slightly between batches and suppliers, underscoring the importance of in-house verification.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-(Piperidin-1-yl)ethyl)aniline | [1] |
| Synonym(s) | 4-(2-Piperidinoethyl)aniline | [1] |
| CAS Number | 168897-21-0 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂ | [1][2][3] |
| Molecular Weight | 204.31 g/mol | [1][2][3] |
| Appearance | Solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not applicable | |
| Solubility | Inferred to be slightly soluble in water, with higher solubility in organic solvents.[4][5] | |
| MDL Number | MFCD04114506 | [2] |
Note: Specific quantitative data for boiling point, melting point, and solubility are not consistently published and should be determined experimentally.
Experimental Verification Protocols
To ensure data integrity and batch-to-batch consistency, the following self-validating experimental protocols are recommended for characterizing this compound in a research setting.
Protocol: Melting Point Determination
Expertise & Rationale: The melting point is a fundamental and sensitive indicator of a solid compound's purity. Impurities typically depress and broaden the melting range. For a crystalline solid like this compound, a sharp melting point is indicative of high purity. A digital melting point apparatus is preferred for its precision and ramp rate control, which is crucial for obtaining a reproducible and accurate value.
Step-by-Step Methodology:
-
Sample Preparation: Finely crush a small amount of the solid compound into a powder to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Scan (Optional): Perform a quick determination with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate melting range.
-
Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.
Workflow: Melting Point Verification
Caption: Standard operating procedure for accurate melting point determination.
Protocol: Qualitative Solubility Assessment
Expertise & Rationale: Understanding a compound's solubility profile is critical for designing synthetic workups, purification schemes (e.g., crystallization), and preparing stock solutions for biological assays. This protocol establishes a qualitative profile based on the principle of "like dissolves like." The polar amine groups suggest potential solubility in polar protic solvents, while the aromatic ring and piperidine's hydrocarbon backbone suggest solubility in nonpolar organic solvents.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a panel of representative solvents:
-
Polar Protic: Water, Methanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)
-
Nonpolar: Toluene, Hexanes
-
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate small, clear vials for each solvent.
-
Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments, up to a total of 1.0 mL.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification: Classify the solubility based on the amount of solvent required to fully dissolve the sample:
-
Very Soluble: < 0.1 mL
-
Soluble: 0.1 - 0.5 mL
-
Slightly Soluble: 0.5 - 1.0 mL
-
Insoluble: > 1.0 mL
-
Logical Diagram: Solubility Profiling
Caption: Decision workflow for qualitative solubility assessment across various solvents.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation, particularly of the aniline moiety, which can cause darkening over time.
Conclusion
This guide has consolidated the available physicochemical data for this compound and provided a robust framework for its experimental characterization. The provided protocols for melting point and solubility determination are designed to be both practical and scientifically rigorous, enabling researchers to generate reliable, in-house data. Adherence to these methodologies and safety precautions will ensure the effective and safe utilization of this compound in advanced research and development applications.
References
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information.
- PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information.
- (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-(4-Piperidin-1-yl-phenyl)-ethylamine. National Center for Biotechnology Information.
- ChemSrc. (2025, May 20). N-ethyl-N-phenylamine.
- Clark, J. (n.d.). an introduction to phenylamine (aniline). Chemguide.
- American Elements. (n.d.). Tris-(8-hydroxyquinoline)aluminum.
- Appchem. (n.d.). 4-(2-(Piperidin-1-yl)ethyl)aniline.
- PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information.
- ChemBK. (2024, April 10). Aluminum oxinate.
- PubChem. (n.d.). Tris-(8-hydroxyquinoline)aluminum. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
- PubChem. (n.d.). 4-Nitrodiphenylamine. National Center for Biotechnology Information.
Sources
Navigating the Solubility Landscape of 4-(2-Piperidin-1-yl-ethyl)-phenylamine: A Technical Guide for Drug Development Professionals
Introduction: Understanding the Significance of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
This compound is a molecule of interest in medicinal chemistry and drug discovery, characterized by its phenylamine core linked to a piperidine moiety via an ethyl chain.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall clinical efficacy.[4][5][6] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing effective in vivo delivery systems.[4][7]
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this guide offers a robust methodology for its determination. We will delve into the theoretical underpinnings of its expected solubility based on its structure, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors that influence this essential property.
Physicochemical Properties: The Blueprint for Solubility Behavior
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound possesses key functional groups that provide insight into its likely behavior in different solvent systems.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [1][3] |
| Molecular Weight | 204.31 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Structural Features | Aromatic amine (phenylamine), Tertiary aliphatic amine (piperidine) | [1][2] |
The presence of two basic nitrogen atoms—one in the aromatic aniline ring and another in the aliphatic piperidine ring—is the most salient feature influencing the solubility of this compound. Amines are weak bases that can be protonated in acidic solutions to form more soluble salts.[8][9] Therefore, the solubility of this compound is expected to be highly pH-dependent.
Conceptual Framework for Solubility
The interplay between the hydrophobic phenyl and piperidine rings and the hydrophilic amine groups will dictate the overall solubility. In neutral water, the solubility might be limited due to the significant non-polar surface area. However, in acidic environments, protonation of the amine groups will lead to the formation of ammonium salts, which are generally much more water-soluble.[8][9]
Caption: Influence of pH on the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Guide
A comprehensive understanding of a compound's solubility requires distinguishing between its kinetic and thermodynamic equilibrium.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[5][7][10][11] It is particularly useful for early-stage drug discovery to quickly assess a large number of compounds.[5][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the dissolved and undissolved solid are in equilibrium.[4][7][10][12] This measurement is crucial for lead optimization and formulation development.[7][12]
Protocol 1: Kinetic Solubility Determination via Nephelometry
This protocol outlines a high-throughput method to assess the kinetic solubility by detecting precipitate formation through light scattering.[7][13]
Rationale: The principle behind this method is that when a compound precipitates out of solution, it forms particles that scatter light. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the solubility limit.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)
-
96-well microtiter plates
-
Automated liquid handler
-
Plate shaker
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[11][13]
-
Plate Setup: Using an automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[13]
-
Buffer Addition: Add the appropriate aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations.[13]
-
Mixing and Incubation: Seal the plate and shake it vigorously for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]
-
Measurement: Measure the light scattering in each well using a nephelometer.[13]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]
Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing an accurate measure of the saturation solubility.
Materials and Equipment:
-
Solid this compound
-
Aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) as per ICH guidelines.[14][15][16][17]
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.[12]
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Subsequently, centrifuge the samples or filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.[7][10]
-
Quantification: Prepare a series of standard solutions of the compound in the same buffer. Analyze both the saturated filtrate and the standard solutions using a validated HPLC-UV method.[4][7]
-
Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound in the saturated filtrate, which represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound.
-
pH: As previously discussed, pH is a critical factor due to the basic nature of the amine groups. Solubility is expected to be lowest at higher pH values and increase as the pH decreases and the compound becomes protonated.[4]
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature during experiments, typically at 25°C or physiological temperature (37°C).[14][15]
-
Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to variations in solubility.[12] It is important to characterize the solid form used in the experiments.
-
Ionic Strength: The presence of salts in the buffer can influence solubility through the "salting-in" or "salting-out" effect.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the solubility of this compound. By employing the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed for informed decision-making in the drug development pipeline. The pH-dependent nature of this compound's solubility should be a primary focus of investigation, as it will directly impact formulation strategies and the prediction of its behavior in the gastrointestinal tract. A thorough understanding of these solubility characteristics is an indispensable step toward realizing the therapeutic potential of this compound.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- BioDuro. ADME Solubility Assay.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- protocols.io. In-vitro Thermodynamic Solubility.
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information.
- Evotec. Thermodynamic Solubility Assay.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019.
- PubMed. In vitro solubility assays in drug discovery.
- University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.
- PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- AA Blocks. 4-(4-Ethylpiperazin-1-yl)Phenylamine.
- European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. 2020.
- PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information.
- University of Colorado Boulder. Amine Unknowns.
- PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine. National Center for Biotechnology Information.
- University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Taiwan Food and Drug Administration. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
- ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- University of Calgary. Solubility of Organic Compounds.
- Chemguide. an introduction to phenylamine (aniline).
- PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information.
- PubChem. N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. National Center for Biotechnology Information.
- PubChem. 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information.
- PubChem. N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline. National Center for Biotechnology Information.
- PubChem. [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone). National Center for Biotechnology Information.
- PubChem. 4-(Piperidin-4-yl)aniline. National Center for Biotechnology Information.
- PubChem. 4-(2-Piperidin-1-ylpropoxy)aniline. National Center for Biotechnology Information.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. evotec.com [evotec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. chemhaven.org [chemhaven.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. capa.org.tw [capa.org.tw]
Spectroscopic Data for 4-(2-Piperidin-1-yl-ethyl)-phenylamine: A Technical Guide for Researchers
Introduction
4-(2-Piperidin-1-yl-ethyl)-phenylamine, a molecule incorporating a substituted aniline moiety, is of significant interest to researchers in medicinal chemistry and drug development. Its structural features, combining a flexible ethyl-piperidine side chain with an aromatic amine, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound. Recognizing the current limitations in publicly available experimental data, this guide presents a combination of experimental mass spectrometry data and expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally analogous compounds. This approach ensures a scientifically rigorous and practically useful resource for researchers.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic IUPAC name 4-(2-(piperidin-1-yl)ethyl)aniline and CAS number 168897-21-0, dictates its characteristic spectroscopic fingerprint. The molecule comprises three key structural components: a para-substituted aniline ring, a saturated piperidine ring, and a two-carbon ethyl linker. Each of these components will give rise to distinct signals in the various spectroscopic techniques discussed herein.
Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol
I. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electron ionization (EI) is a common method for generating ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following outlines a standard protocol for acquiring an EI mass spectrum. The causality behind these steps is to ensure the sample is volatilized, ionized efficiently, and the resulting ions are separated and detected accurately.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane. The low concentration prevents saturation of the detector.
-
Introduction into the Mass Spectrometer: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Volatilization: The sample is heated under vacuum to ensure its transition into the gaseous phase, a prerequisite for electron ionization.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•). The use of 70 eV is a standard practice that ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Fragmentation: The molecular ion, being a high-energy species, undergoes fragmentation, breaking into smaller, characteristic charged fragments.
-
Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Experimental Workflow for EI-MS
Caption: Experimental workflow for obtaining an Electron Ionization Mass Spectrum.
Data Interpretation and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z 204, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages at the bonds adjacent to the nitrogen atoms and the aromatic ring, leading to the formation of stable carbocations and radical species.
Table 1: Experimental and Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Structure of Fragment | Notes |
| 204 | [C₁₃H₂₀N₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 106 | [C₇H₈N]⁺ | Tropylium-like ion from benzylic cleavage | A prominent peak resulting from the cleavage of the C-C bond between the ethyl group and the aniline ring. |
| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation | Formed by cleavage of the bond between the two carbons of the ethyl bridge. This is often a base peak. |
| 84 | [C₅H₁₀N]⁺ | Piperidinium ion fragment | Resulting from cleavage within the ethyl side chain. |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of publicly available experimental NMR spectra for this compound, the following sections provide predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl bridge protons, and the protons of the piperidine ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~6.9-7.1 | Doublet | 2H | Ar-H (ortho to ethyl) | Aromatic protons ortho to an alkyl group typically appear in this region. |
| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group shields the ortho protons, shifting them upfield. |
| ~3.5 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |
| ~2.7-2.9 | Multiplet | 4H | -CH₂-N(piperidine) & Ar-CH₂- | Protons on the carbon adjacent to the aniline ring and the piperidine nitrogen are expected in this region. |
| ~2.4-2.6 | Multiplet | 4H | Piperidine H-2, H-6 | Protons on the carbons alpha to the nitrogen in the piperidine ring. |
| ~1.5-1.7 | Multiplet | 4H | Piperidine H-3, H-5 | Protons on the carbons beta to the piperidine nitrogen. |
| ~1.4-1.5 | Multiplet | 2H | Piperidine H-4 | Proton on the gamma carbon of the piperidine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~145 | Ar-C (C-NH₂) | The carbon attached to the electron-donating amino group is deshielded. |
| ~129 | Ar-CH (ortho to ethyl) | Aromatic CH carbons. |
| ~128 | Ar-C (C-CH₂) | The carbon attached to the alkyl group. |
| ~115 | Ar-CH (ortho to -NH₂) | The carbon ortho to the amino group is shielded. |
| ~60 | -CH₂-N(piperidine) | The carbon of the ethyl bridge attached to the piperidine nitrogen. |
| ~55 | Piperidine C-2, C-6 | Carbons alpha to the nitrogen in the piperidine ring. |
| ~35 | Ar-CH₂- | The carbon of the ethyl bridge attached to the aromatic ring. |
| ~26 | Piperidine C-3, C-5 | Carbons beta to the piperidine nitrogen. |
| ~24 | Piperidine C-4 | Carbon gamma to the piperidine nitrogen. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity, which is essential for obtaining sharp, well-resolved signals.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the pulse angle (typically 90°), acquisition time, and relaxation delay. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
NMR Acquisition Workflow
Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic ring, and C-N bonds.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3200 | Medium, Doublet | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Weak | Aromatic C-H stretch | Aniline Ring |
| 2950-2800 | Strong | Aliphatic C-H stretch | Ethyl and Piperidine |
| 1620-1580 | Medium | C=C stretch | Aromatic Ring |
| 1520-1500 | Medium | N-H bend | Primary Amine (-NH₂) |
| 1350-1250 | Medium | C-N stretch | Aromatic Amine |
| 1250-1020 | Medium | C-N stretch | Aliphatic Amine |
| 850-810 | Strong | C-H out-of-plane bend | para-disubstituted benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface. This is essential for the evanescent wave to effectively penetrate the sample.
-
Sample Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument measures the attenuated IR beam that has interacted with the sample.
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
ATR-FTIR Experimental Workflow
Caption: Workflow for obtaining an ATR-FTIR spectrum.
Conclusion
This technical guide provides a detailed overview of the essential spectroscopic data for this compound. While a complete set of experimental data is not yet publicly available, the combination of experimental mass spectrometry data and well-founded predictions for NMR and IR spectra offers a robust resource for researchers. The provided protocols and interpretations are based on established scientific principles and are designed to aid in the synthesis, identification, and further development of novel compounds based on this important chemical scaffold. As more experimental data becomes available, this guide will be updated to reflect the most current and accurate information.
References
- SpectraBase. 4-(2-(Piperidin-1-yl)ethyl)aniline. [Link]
- Chemistry LibreTexts. The 1H-NMR experiment. [Link]
- Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]
- PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]
- Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
- Doc Brown's Chemistry.
- S4Science.
- ResearchGate. Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]
- Studylib. IR Absorption Frequencies Table: Chemistry Reference. [Link]
Elucidating the Molecular Architecture: A Technical Guide to the NMR and Mass Spectrometry of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine through the lens of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The focus is on not only presenting the data but also on the strategic rationale behind the experimental choices, ensuring a robust, self-validating analytical workflow.
Introduction: The Structural Significance of this compound
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a flexible ethyl linker, and a saturated piperidine heterocycle, is a common scaffold in a variety of pharmacologically active compounds. The primary amine serves as a crucial handle for synthetic modifications, making it a versatile building block.[1] An unambiguous structural confirmation is therefore paramount for its application in any field, particularly in drug development where molecular structure dictates biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, we can meticulously piece together the molecular framework.
Experimental Protocol: High-Resolution ¹H and ¹³C NMR
A. Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this analyte. Its ability to dissolve a wide range of organic compounds and its single, well-characterized residual proton signal (δ ≈ 7.26 ppm) minimize spectral interference.[2]
-
Concentration: For a standard 400-600 MHz NMR spectrometer, dissolving 5-10 mg of the compound in approximately 0.6 mL of CDCl₃ provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[3][4]
B. Instrumental Parameters: A Glimpse into a Typical Acquisition (500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16 to 32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): A 1-2 second delay ensures proper relaxation of the protons, leading to accurate integration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-2048) is necessary to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second delay is generally sufficient.
-
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of the protons in the molecule.
Caption: Predicted ¹H NMR spectral assignments for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Rationale
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Hₐ, Hₑ) | 6.9 - 7.2 | d | 2H | Protons on the aromatic ring ortho to the ethyl group, appearing as a doublet. |
| Aromatic (Hₐ, Hₑ) | 6.6 - 6.8 | d | 2H | Protons on the aromatic ring ortho to the amino group, shifted upfield due to the electron-donating nature of the amine.[5] |
| Amino (NH₂) | ~3.6 (broad s) | s | 2H | The chemical shift is concentration and solvent-dependent; the signal is often broad due to quadrupolar effects and chemical exchange.[6][7] |
| Ethyl (-CH₂-Ar) | 2.7 - 2.9 | t | 2H | Methylene group adjacent to the aromatic ring, deshielded by the ring current. |
| Ethyl (-CH₂-N) | 2.5 - 2.7 | t | 2H | Methylene group adjacent to the piperidine nitrogen. |
| Piperidine (α-CH₂) | 2.4 - 2.6 | m | 4H | Protons on the carbons directly attached to the nitrogen are deshielded.[8][9] |
| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | m | 6H | Protons on the remaining piperidine carbons, appearing in the aliphatic region.[8][9] |
Predicted ¹³C NMR Spectrum: Probing the Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts and Rationale
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-NH₂) | 145 - 148 | The carbon atom directly bonded to the electron-donating amino group is significantly shielded.[10][11] |
| Aromatic (C-ethyl) | 129 - 132 | The quaternary carbon atom to which the ethyl group is attached. |
| Aromatic (CH) | 128 - 130 | Aromatic carbons ortho to the ethyl group. |
| Aromatic (CH) | 114 - 116 | Aromatic carbons ortho to the amino group are shielded due to its electron-donating effect.[12] |
| Ethyl (-CH₂-N) | 55 - 60 | The methylene carbon adjacent to the piperidine nitrogen is deshielded. |
| Piperidine (α-C) | 53 - 56 | The carbons in the piperidine ring directly attached to the nitrogen.[8] |
| Ethyl (-CH₂-Ar) | 33 - 36 | The methylene carbon attached to the aromatic ring. |
| Piperidine (β-C) | 25 - 28 | The carbons beta to the nitrogen in the piperidine ring.[8] |
| Piperidine (γ-C) | 23 - 26 | The carbon gamma to the nitrogen in the piperidine ring.[8] |
Mass Spectrometry: Deciphering Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Experimental Protocol: The Power of ESI-MS
A. Ionization Method: Why ESI is the Right Choice
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for this compound. The presence of two basic nitrogen atoms (the primary amine and the tertiary amine in the piperidine ring) makes the molecule readily susceptible to protonation in the ESI source, forming a stable [M+H]⁺ ion with minimal in-source fragmentation.[13][14][15]
B. Instrumental Parameters (Illustrative for a Q-TOF Mass Spectrometer)
-
Ionization Mode: Positive ion mode is selected to facilitate the formation of [M+H]⁺ ions.
-
Capillary Voltage: Typically set between 3.5 and 4.5 kV.
-
Cone Voltage: A lower voltage (e.g., 20-40 V) is used to obtain the mass of the parent ion. Higher voltages can be used to induce fragmentation.
-
Mass Range: A scan range of m/z 50-500 is appropriate for this molecule.
Predicted Mass Spectrum and Fragmentation Fingerprint
The expected monoisotopic mass of C₁₃H₂₀N₂ is 204.1626 Da.[1] The ESI mass spectrum will be dominated by the protonated molecular ion, [M+H]⁺, at an m/z of 205.1704.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint.[16][17][18]
Caption: A proposed major fragmentation pathway for the [M+H]⁺ ion of this compound.
Table 3: Predicted Key Fragment Ions in MS/MS Analysis
| m/z | Proposed Structure | Formula | Rationale of Formation |
| 205.1704 | [M+H]⁺ | [C₁₃H₂₁N₂]⁺ | The protonated parent molecule. |
| 120.0810 | [C₈H₁₀N]⁺ | Benzylic cation | Formed by the cleavage of the C-C bond between the two ethyl carbons, resulting in a stable benzylic cation. |
| 86.0964 | [C₅H₁₂N]⁺ | Piperidinium ion | Cleavage of the bond between the ethyl linker and the piperidine nitrogen leads to the formation of the protonated piperidine moiety.[19][20] |
Conclusion: A Synergistic Approach to Unambiguous Identification
The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. While NMR meticulously maps the atomic connectivity and chemical environments within the molecule, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation pathways. This integrated analytical strategy is fundamental to ensuring the identity, purity, and quality of chemical entities in all stages of scientific research and development.
References
- BenchChem. (n.d.).
- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132–133.
- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.
- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 578-586.
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221.
- University of Colorado Boulder. (n.d.). Amines. Department of Chemistry.
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- Abraham, R. J., & Reid, M. (2009). The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 47(11), 971-979.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Lai, Z., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry, 53(5), 379-391.
- Jackowski, K., et al. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 81(5-6), 845-853.
- Wikipedia. (n.d.). Piperidine.
- Sigma-Aldrich. (n.d.). This compound.
- Lynch, B. M. (1967). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 23(5), 2165-2175.
- Zaric, S. D., & Popovic, B. M. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Rapid Communications in Mass Spectrometry, 33(S2), 53-66.
- Lowe, D., et al. (2024).
- Hu, A., et al. (2017).
- ResearchGate. (n.d.). List of the proton chemical shifts (ppm)
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Chan, M. H., & Lam, C. W. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 21(3), 67-76.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- DeJongh, D. C., & Biemann, K. (1964). High Resolution Mass Spectrum of Piperidine. Journal of the American Chemical Society, 86(1), 67-69.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Department of Chemistry.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132–133.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
- PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine.
- Kertesz, I., et al. (2019).
- Iavarone, A. T., & Williams, E. R. (2003). Mechanism of Electrospray Ionization: A New “Charge Residue Model” and a Counter-Ion-Induced Chain Reaction to Explain the Production of Highly Charged Ions. Journal of the American Chemical Society, 125(8), 2319–2327.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Broeckling, C. (2021, January 15). an overview of tandem mass spectrometry methods and approaches. YouTube.
- Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526–2535.
- ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- ResearchGate. (n.d.). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines.
- Santa Cruz Biotechnology. (n.d.). This compound.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- PubChem. (n.d.). N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. epfl.ch [epfl.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 16. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids underscores its status as a "privileged scaffold" in modern drug design.[1][2][3] The unique conformational flexibility of the piperidine ring, coupled with its ability to serve as a versatile synthetic handle, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a multitude of biological targets.[4] This guide provides a deep dive into the multifaceted biological activities of piperidine derivatives, offering field-proven insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a forward-looking perspective on their role in the future of therapeutic development. From anticancer and neuroprotective agents to antimicrobial and antiviral compounds, the piperidine scaffold continues to be a rich source of innovation for addressing unmet medical needs.[5][6]
I. Anticancer Activity: Targeting the Engines of Malignancy
Piperidine derivatives have emerged as a formidable class of anticancer agents, exhibiting a remarkable diversity of mechanisms to combat tumor growth and proliferation.[7][8] Their ability to modulate critical signaling pathways, induce apoptosis, and overcome drug resistance makes them a focal point of contemporary oncology research.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A significant number of anticancer piperidine derivatives exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[7][8] The aberrant activation of this pathway is a common feature in many human cancers and is associated with tumor progression and resistance to therapy.[9]
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K.[10] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt.[12] Once recruited to the cell membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[13] Activated Akt then phosphorylates a plethora of downstream substrates, leading to the inhibition of apoptosis and the promotion of cell cycle progression and proliferation.[1][6]
Certain piperidine derivatives have been shown to directly or indirectly inhibit key components of this pathway. For instance, the piperidine derivative DTPEP has been observed to down-regulate the phosphorylation of PI3K and Akt in breast cancer cells.[14] By disrupting this critical survival pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.
Caption: PI3K/Akt Signaling Pathway and Piperidine Derivative Inhibition.
Quantitative Data: Anticancer Activity of Piperidine Derivatives
The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric of a compound's potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [7] | |
| Compound 17a | PC3 | Prostate | 0.81 | [15] |
| MGC803 | Gastric | 1.09 | [15] | |
| MCF-7 | Breast | 1.30 | [15] | |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 (GI50) | |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung | 1.35 (GI50) | |
| B4125 (TMP-substituted phenazine) | Multiple cancer cell lines | Esophageal, Hepatocellular, Colon | 0.48 (mean) | [16] |
| Piperidine derivative 16 | 786-0 | Renal | 0.4 | [17] |
| Trisubstituted triazole with piperidine | A549 | Lung | <10 |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[18] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the piperidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.
II. Neuroprotective Activity: Shielding the Nervous System
The piperidine scaffold is a prominent feature in numerous compounds with significant neuroprotective properties, offering potential therapeutic avenues for a range of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][20]
Mechanism of Action: Multi-target Neuroprotection
Piperidine derivatives exert their neuroprotective effects through a variety of mechanisms, often involving the modulation of multiple signaling pathways. One key mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.[21]
Furthermore, some piperidine alkaloids, such as piperine, have been shown to provide neuroprotection by upregulating the Nerve Growth Factor (NGF) signaling pathway.[22][23] Piperine can increase the expression of NGF and its receptor, TrkA, leading to the activation of the downstream Akt/GSK3β signaling pathway.[22] This cascade promotes neuronal survival and protects against excitotoxicity. Other neuroprotective mechanisms of piperidine derivatives include antioxidant, anti-inflammatory, and anti-apoptotic effects.[24]
Caption: Neuroprotective Mechanism of Piperine via NGF/TrkA/Akt Pathway.
Quantitative Data: Neuroprotective Activity of Piperidine Derivatives
The neuroprotective potential of piperidine derivatives is often assessed in vitro by their ability to protect neuronal cells from various insults.
| Derivative | Cell Line | Insult | Endpoint | IC50 / EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 9d | SH-SY5Y | Glutamate | Cell Viability | Potent neuroprotection |[25] | | Compound A10 | SH-SY5Y | L-Glutamic acid | Cell Viability | 61.54% survival at 10 µM |[26] | | Compound 5a | SH-SY5Y | Aβ-induced toxicity | Cell Viability | IC50 = 44.20 µM |[27] | | Compound 5c | SH-SY5Y | Aβ-induced toxicity | Cell Viability | IC50 = 50.53 µM |[27] | | Compound 5j | SH-SY5Y | Aβ-induced toxicity | Cell Viability | IC50 = 49.25 µM |[27] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells against Glutamate-Induced Excitotoxicity
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective effects against glutamate-induced excitotoxicity, a key mechanism in many neurodegenerative diseases.[25][26]
Principle: This assay measures the ability of a test compound to protect SH-SY5Y cells from cell death induced by excessive exposure to glutamate. Cell viability is typically assessed using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to differentiate for 5-7 days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of the piperidine derivative in the culture medium.
-
Remove the old medium and pre-treat the cells with 100 µL of the medium containing the test compound for 1-2 hours.
-
-
Glutamate-Induced Injury:
-
After pre-treatment, add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 20 mM).
-
Include control wells with cells and medium only (no treatment), cells with vehicle and glutamate, and cells with the test compound only (to assess for inherent toxicity).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the incubation, perform the MTT assay as described in the anticancer section (Part I) to quantify the number of viable cells in each well.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of the test compound using the formula:
-
% Neuroprotection = [(Absorbance of treated cells - Absorbance of glutamate control) / (Absorbance of untreated control - Absorbance of glutamate control)] x 100
-
-
Determine the EC50 value, the concentration of the compound that provides 50% neuroprotection.
-
III. Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The piperidine scaffold is a key structural element in many compounds exhibiting potent antimicrobial and antiviral activities, offering a promising avenue for the development of new anti-infective agents.[6][28]
Antimicrobial Activity
Piperidine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][13] The mechanisms of action are varied and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with efflux pumps.[29]
Quantitative Data: Antimicrobial Activity of Piperidine Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Compound 6 | Bacillus subtilis | 0.75 |[6] | | | Escherichia coli | 1.5 |[6] | | | Staphylococcus aureus | 1.5 |[6] | | Compound 5 | Escherichia coli | 1.5 |[6] | | Compound 7 | Candida albicans | 32-64 |[13] | | Piperidine-based sulfobetaines | E. coli, S. aureus | Low µM range |[9] | | 1,3-Dipyrrolidinobenzene | S. aureus, C. albicans | 32-128 |[13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[30]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine derivative in the broth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Antiviral Activity
Piperidine derivatives have shown efficacy against a range of viruses, including influenza virus and HIV.[8][18] Their antiviral mechanisms can involve the inhibition of viral entry, replication, or release from host cells. For example, some piperidine-based compounds have been found to interfere with the early to middle stages of influenza virus replication.[18]
Quantitative Data: Antiviral Activity of Piperidine Derivatives
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Derivative | Virus | Cell Line | EC50 | Reference |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A | MDCK | 0.05 µM | [18] |
| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [8] |
| AB05 | H1N1 Influenza | MDCK | 0.33 µM | [31] |
| Compound 15a | HIV-1 (WT) | MT-4 | 1.75 nM | [20] |
| Compound 9 | H1N1 | MDCK | 0.0027 µM |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates and incubate until confluent.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in infection medium.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of the compound dilutions.
-
-
Overlay and Incubation:
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (containing, for example, agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a dye like crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value, the concentration of the compound that inhibits plaque formation by 50%.
-
IV. Synthesis of Bioactive Piperidine Derivatives
The versatility of the piperidine scaffold is mirrored in the diverse synthetic strategies employed to construct these valuable molecules. The following schemes represent common synthetic routes to access biologically active piperidine derivatives.
Anticancer Piperidine Derivative Synthesis
A general approach to synthesizing trisubstituted piperidine derivatives with anticancer activity involves a multi-step sequence starting from a suitable piperidone precursor.[24]
Scheme 1. Synthesis of a piperidine-containing anticancer agent.[24]
Neuroprotective Piperidine Derivative Synthesis
The synthesis of neuroprotective piperidine urea derivatives can be achieved through a convergent approach, coupling a piperidine-containing intermediate with various substituted anilines.[10]
Scheme 2. Synthesis of piperidine urea derivatives with neuroprotective properties.[10]
Antimicrobial Piperidine Derivative Synthesis
A straightforward method for preparing antimicrobial piperidin-4-one derivatives involves a one-pot Mannich reaction.[1]
Scheme 3. Synthesis of antimicrobial piperidin-4-one derivatives.[1]
Antiviral Piperidine Derivative Synthesis
The synthesis of antiviral piperidine derivatives can be accomplished through the acylation of a piperidinol or piperidone oxime with a suitable acid chloride.[5]
Scheme 4. Synthesis of an antiviral piperidine ester derivative.[5]
V. Clinical Perspective and Future Directions
The therapeutic potential of piperidine derivatives is not merely a subject of preclinical research; several compounds incorporating this scaffold have successfully transitioned into clinical development and onto the market. For instance, Donepezil, a piperidine-based acetylcholinesterase inhibitor, is a widely prescribed medication for the symptomatic treatment of Alzheimer's disease.[21] In the realm of oncology, the carbonic anhydrase inhibitor SLC-0111, which features a piperidinyl linker, has entered Phase I/II clinical trials for the treatment of hypoxic tumors.[2]
The future of piperidine-based drug discovery remains exceptionally bright. The continuous evolution of synthetic methodologies provides access to an ever-expanding chemical space of novel piperidine analogs.[7] The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the identification and optimization of new lead compounds. Furthermore, the exploration of piperidine derivatives as components of multi-target drugs and as warheads for targeted protein degradation represents exciting new frontiers in the quest for more effective and safer medicines. The enduring legacy of the piperidine scaffold is a testament to its remarkable adaptability and its central role in the art and science of drug discovery.
References
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL: [Link])
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling p
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Antimicrobial and antioxidant activities of piperidine deriv
- Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. (URL: [Link])
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (URL: [Link])
- MTT Assay Protocol. (URL: [Link])
- (PDF)
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL: [Link])
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (URL: [Link])
- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIV
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (URL: [Link])
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (URL: [Link])
- Novel Piperine compound AB05 (N-5-(3,4-dimethoxyphenyl) -2E,4E pentadienylpiperidine)
- Role of Plant Derived Alkaloids and Their Mechanism in Neurodegener
- Clinical benefits of a new piperidine-class AChE inhibitor. (URL: [Link])
- Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. (URL: [Link])
- Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (URL: [Link])
- Minimum Inhibitory Concentr
- Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling P
- Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (URL: [Link])
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (URL: [Link])
- (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (URL: [Link])
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
- Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling P
- Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prost
- The design of novel piperidine urea derivatives (compounds and are... (URL: [Link])
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (URL: [Link])
- Pharmacological Applications of Piperidine Deriv
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Deriv
- Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pjps.pk [pjps.pk]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway | MDPI [mdpi.com]
- 23. nwmedj.org [nwmedj.org]
- 24. researchgate.net [researchgate.net]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. cabidigitallibrary.org [cabidigitallibrary.org]
- 31. mdpi.com [mdpi.com]
Role of piperidine scaffold in medicinal chemistry
An In-Depth Technical Guide to the Piperidine Scaffold in Medicinal Chemistry
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. Its widespread presence in numerous natural alkaloids and FDA-approved pharmaceuticals validates its status as a "privileged scaffold" in drug design.[1][2][3] This guide offers a comprehensive exploration of the piperidine moiety, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on Structure-Activity Relationships (SAR). We will examine its role across diverse therapeutic areas, detail key synthetic strategies, and discuss modern concepts such as bioisosteric replacement and pharmacokinetic optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the creation of novel therapeutics.
The Piperidine Scaffold: Foundational Principles
Piperidine is a saturated heterocycle consisting of a six-membered ring containing five carbon atoms and one nitrogen atom.[4] This simple structure belies a chemical and conformational complexity that makes it exceptionally valuable in drug design. Found in over twenty classes of pharmaceuticals, its utility spans from central nervous system (CNS) agents to anticancer and antiviral therapies.[4][5][6][7]
Physicochemical and Structural Properties
The piperidine nitrogen atom is sp³-hybridized and typically basic (pKa of piperidinium ion is ~11.2), allowing it to be protonated at physiological pH. This basicity is crucial for forming salt derivatives to improve solubility and for establishing key ionic interactions with biological targets. The ring itself is non-aromatic and lipophilic, which helps modulate a compound's overall solubility and ability to cross biological membranes.[2] The introduction of a piperidine scaffold can therefore enhance a molecule's "druggability" by improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Conformational Analysis: The Chair Conformation
To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation .[8][9] This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The nitrogen atom undergoes rapid inversion, leading to an equilibrium between two chair conformers.
The presence and nature of substituents on the ring's carbon or nitrogen atoms dictate the energetic preference for one conformation over another.[8] For instance, bulky substituents generally prefer the less sterically hindered equatorial position. However, electronic effects, such as hyperconjugation and charge-dipole interactions, can override steric hindrance, sometimes favoring an axial orientation, as seen in certain fluorinated piperidines.[10][11] Understanding and controlling this conformational landscape is paramount, as the three-dimensional arrangement of pharmacophoric groups directly governs the molecule's interaction with its biological target.[8] In some strained systems, such as N-nitroso derivatives, boat conformations can also exist in equilibrium.[9]
Caption: Chair conformations of a substituted piperidine ring.
Therapeutic Applications and Marketed Drugs
The piperidine scaffold is a key component in a vast array of pharmaceuticals, demonstrating its versatility across numerous therapeutic targets.[4][6][12]
-
Central Nervous System (CNS) Disorders: The ability of piperidine-containing molecules to cross the blood-brain barrier makes them ideal for CNS targets.[13]
-
Methylphenidate (Ritalin): A stimulant used for ADHD, it inhibits dopamine and norepinephrine transporters.[14]
-
Haloperidol: A typical antipsychotic used in the treatment of schizophrenia, acting as a dopamine D2 receptor antagonist.[14][15]
-
Donepezil (Aricept): A cornerstone for Alzheimer's disease therapy, it functions as an acetylcholinesterase inhibitor.[4][7][16]
-
Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[14]
-
-
Pain Management (Analgesics): The piperidine core is famously present in opioids.
-
Oncology: Piperidine derivatives are integral to many modern cancer therapies.[19][20]
-
Raloxifene: A selective estrogen receptor modulator (SERM) used in the prevention and treatment of breast cancer in postmenopausal women.[20]
-
The scaffold is often used in kinase inhibitors; for example, the introduction of a piperidine ring was critical for optimizing the pharmacological properties of the ALK/ROS1 inhibitor Crizotinib.[7]
-
-
Other Therapeutic Areas: The applications extend to antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, and anti-inflammatory agents.[12][16]
| Drug | Therapeutic Class | Mechanism of Action |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase Inhibitor[7][16] |
| Methylphenidate | CNS Stimulant (ADHD) | Dopamine/Norepinephrine Reuptake Inhibitor[14] |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist[14][15] |
| Fentanyl | Opioid Analgesic | μ-Opioid Receptor Agonist[17][18] |
| Risperidone | Atypical Antipsychotic | Serotonin and Dopamine Receptor Antagonist[14] |
| Loperamide | Antidiarrheal | μ-Opioid Receptor Agonist (peripherally restricted) |
| Minoxidil | Vasodilator / Hair Growth | ATP-sensitive K+ channel opener[14] |
Table 1: Examples of FDA-approved drugs containing the piperidine scaffold.
Synthetic Strategies: Building the Piperidine Core
The development of efficient and stereocontrolled methods for synthesizing substituted piperidines is a critical task in medicinal chemistry.[4] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.
Hydrogenation of Pyridine Precursors
One of the most direct methods is the reduction of substituted pyridines. This approach is powerful for creating complex, structurally diverse piperidines.[21]
-
Catalytic Hydrogenation: Using catalysts like platinum oxide (PtO₂), palladium, or ruthenium, pyridines can be hydrogenated to yield cis-substituted piperidines with high diastereoselectivity.[4][21] The reaction conditions (catalyst, solvent, pressure) are optimized to control selectivity. For instance, heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[4]
Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol describes a typical procedure for the synthesis of a cis-disubstituted piperidine derivative.
-
Reactor Setup: A 100 mL stainless-steel autoclave is charged with the substituted pyridine (e.g., methyl 4-methylnicotinate, 1.0 mmol), platinum(IV) oxide (PtO₂, 5 mol%), and methanol (10 mL).
-
Inerting: The autoclave is sealed, and the atmosphere is replaced with argon gas three times.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to 50 bar.
-
Reaction: The reaction mixture is stirred vigorously at 60 °C for 16 hours.
-
Work-up: After cooling to room temperature and carefully venting the H₂, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification & Validation: The crude product is purified by flash column chromatography on silica gel. The relative stereochemistry (cis configuration) of the product is confirmed by ¹H NMR spectroscopy by analyzing the coupling constants.[21] The purity is confirmed by LC-MS analysis.
Intramolecular Cyclization Reactions
Building the ring through intramolecular cyclization is another versatile strategy. This often involves forming a C-N or C-C bond to close the six-membered ring.[4] Methods include:
-
Reductive Amination: Cyclization of δ-amino aldehydes or ketones.
-
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[4]
-
Radical Cyclization: Methods involving 1,6-hydrogen atom transfer can form the piperidine ring under mild conditions.[4]
Multicomponent Reactions (MCRs)
MCRs allow for the construction of complex piperidine derivatives in a single step from three or more starting materials, offering high efficiency and atom economy.[22] These are particularly valuable for building diverse compound libraries for high-throughput screening.
Structure-Activity Relationships (SAR) and Lead Optimization
Optimizing the interaction of a piperidine-containing molecule with its target involves systematically modifying its structure and assessing the impact on biological activity. The position, nature, and stereochemistry of substituents are critical variables.[1]
-
Substitution Position: The 3- and 4-positions are common points for modification. For example, in a series of μ-opioid receptor agonists, the substituent pattern on a 4-phenylpiperidine core played a pivotal role in binding affinity and selectivity.[23]
-
Stereochemistry: Chirality dramatically influences biological activity.[24][25] For many targets, only one enantiomer will have the desired effect, while the other may be inactive or cause off-target effects. For instance, in a series of monoamine transporter inhibitors, the stereochemistry of the 3,4-disubstituted piperidine ring was crucial for potency and selectivity between dopamine and norepinephrine transporters.[26]
-
Lipophilicity and Physicochemical Properties: Modifications are often aimed at tuning properties like lipophilicity (cLogP) to improve pharmacokinetics. In the development of inhibitors for Mycobacterium tuberculosis, analogues of a lead compound were synthesized to reduce high lipophilicity, thereby improving drug-like properties while maintaining potency.[27]
Caption: Iterative drug discovery workflow for a piperidine-based scaffold.
Pharmacokinetics and ADME Properties
The piperidine scaffold generally imparts favorable pharmacokinetic properties.[2] However, it is also susceptible to metabolism, typically by cytochrome P450 enzymes.[5] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[5] Medicinal chemists often modify the scaffold to block or slow these metabolic pathways, for example, by introducing substituents adjacent to the nitrogen atom.[2][28]
Protocol 2: A Representative Preclinical Pharmacokinetic Study
This protocol outlines a typical workflow for assessing the oral pharmacokinetic profile of a novel piperidine derivative.[5]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single dose (e.g., 10 mg/kg) is administered via oral gavage.[5]
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant like EDTA.
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma is harvested and stored at -80°C until analysis.[5]
-
Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation to extract the analyte, followed by chromatographic separation and mass spectrometric detection. An internal standard is used to ensure accuracy.[5]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Bioisosteric Replacements: Moving Beyond the Classic Scaffold
While highly effective, the piperidine ring can sometimes be associated with metabolic liabilities or suboptimal properties. Bioisosteric replacement—substituting the ring with a structurally different group that retains similar steric and electronic properties—is a modern strategy to overcome these challenges.
Spirocyclic systems have emerged as effective piperidine bioisosteres.[29][30] For example, 2-azaspiro[3.3]heptane has been proposed as a mimic that can lead to improved solubility and metabolic stability.[28][30] More recently, 1-azaspiro[3.3]heptane has been introduced as a "version 2.0" bioisostere, demonstrating similar basicity and lipophilicity to piperidine but with enhanced metabolic stability in certain contexts.[29][31]
| Scaffold | cLogP (Amide Deriv.) | logD (Amide Deriv.) | Metabolic Half-life (t½, min) |
| Piperidine | 3.7 | 1.6 | N/A |
| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 31 |
| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 52 |
Table 2: Comparison of physicochemical and metabolic properties of piperidine and its spirocyclic bioisosteres. Data adapted from model compound studies.[29]
Conclusion
The piperidine scaffold is an enduring and powerful tool in medicinal chemistry. Its unique combination of a stable, three-dimensional structure, tunable basicity, and favorable physicochemical properties has secured its role in a multitude of successful drugs.[4][20] A deep understanding of its conformational preferences, synthetic accessibility, and structure-activity relationships is essential for its effective implementation. As drug discovery evolves, the strategic use of the piperidine core, along with innovative bioisosteric replacements, will undoubtedly continue to yield novel therapeutics to address pressing medical needs.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Yousuf, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
- Good, J. A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(1), 108-118. [Link]
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7794-7798. [Link]
- Ponnuswamy, S., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(5), 453-461. [Link]
- Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
- Singh, L., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 22(10), 1299-1310. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
- Semantic Scholar. (n.d.).
- Jones, S. P., et al. (2022).
- Liu, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 126. [Link]
- ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with anticancer activity.
- Wallick, D., et al. (2009). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry, 52(15), 4546-4557. [Link]
- ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Basile, L., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(14), 5395. [Link]
- ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- MarketsandMarkets. (n.d.). Piperidine Market Size, Industry Share Growth Forecast. MarketsandMarkets. [Link]
- Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]
- Chiacchio, M. A., et al. (2014). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 9(11), 1313-1329. [Link]
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
- Lagisetty, U., et al. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(2), 221-225. [Link]
- Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4983. [Link]
- ResearchGate. (n.d.). Piperidine-based drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. d-nb.info [d-nb.info]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ijnrd.org [ijnrd.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Fentanyl - Wikipedia [en.wikipedia.org]
- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest] [marketsandmarkets.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 23. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. thieme-connect.com [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 29. researchgate.net [researchgate.net]
- 30. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 31. researchgate.net [researchgate.net]
Discovery of Novel Piperidine-Containing Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Piperidine Scaffold, a Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design.[1][3] This structural motif is present in over twenty classes of pharmaceuticals, targeting a wide range of diseases from cancer to central nervous system (CNS) disorders and infectious diseases.[3][4][5][6] The versatility of the piperidine scaffold stems from its ability to adopt a stable, low-energy chair conformation, which allows for precise three-dimensional positioning of substituents to interact with biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enabling critical ionic interactions and influencing physicochemical properties such as solubility and membrane permeability, which are crucial for favorable pharmacokinetic profiles.[3]
This in-depth technical guide provides a comprehensive overview of the core strategies and methodologies employed in the discovery of novel piperidine-containing compounds. We will delve into the causality behind experimental choices in synthesis, screening, and optimization, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Strategic Synthesis of Piperidine Cores: From Classical Methods to Modern Innovations
The synthesis of substituted piperidines is a well-established yet continually evolving field. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, stereochemistry, and the need for library generation in a drug discovery context.
Foundational Synthetic Strategies
Classical approaches to piperidine synthesis, such as the catalytic hydrogenation of pyridine precursors, remain valuable for their simplicity and scalability. However, modern drug discovery demands more sophisticated methods that allow for precise control over stereochemistry and the introduction of diverse functional groups. Intramolecular cyclization reactions, including aza-Michael additions and reductive aminations of keto-amines, are powerful tools for constructing the piperidine ring.[4][7]
A significant advancement in the field is the development of catalytic asymmetric methods, which provide enantiomerically enriched piperidines, a critical requirement for modern pharmaceuticals.[8][9][10][11] For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions and enantioselective annulations of imines with allenes have emerged as elegant strategies to access complex, polysubstituted piperidines with high stereocontrol.[8][10]
Diversity-Oriented Synthesis (DOS) for Library Generation
In the early stages of drug discovery, exploring a broad chemical space is essential. Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse and complex piperidine analogs from a common starting material.[12] This approach often employs divergent reaction pathways to rapidly create a multitude of scaffolds for high-throughput screening.[12][13]
Experimental Protocol: Asymmetric Synthesis of a 2,6-disubstituted Piperidine via Intramolecular Aza-Michael Addition
This protocol describes a representative asymmetric synthesis of a chiral piperidine derivative, a common core in many bioactive molecules. The causality behind this choice is the need for high stereocontrol, which is achieved through the use of a chiral catalyst.
Objective: To synthesize enantiomerically enriched cis-2,6-dimethylpiperidine.
Materials:
-
(S)-1-phenylethylamine
-
Crotonaldehyde
-
Methyl vinyl ketone
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve (S)-1-phenylethylamine (1.0 equiv) in methanol. Cool the solution to 0 °C in an ice bath. Add crotonaldehyde (1.1 equiv) dropwise. Stir the reaction at room temperature for 2 hours.
-
Aza-Michael Addition: To the solution from Step 1, add methyl vinyl ketone (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours. Rationale: This is the key cyclization step where the piperidine ring is formed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Chiral Auxiliary Removal: Dissolve the purified product in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours. Rationale: Hydrogenolysis cleaves the chiral auxiliary to yield the final piperidine.
-
Final Purification: Filter the reaction mixture through Celite and concentrate the filtrate. The resulting oil is the desired cis-2,6-dimethylpiperidine.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15] Determine the enantiomeric excess using chiral HPLC.
Part 2: From Synthesis to Screening: Identifying Bioactive Piperidines
Once a library of novel piperidine compounds has been synthesized, the next critical step is to identify "hits"—compounds that exhibit desired biological activity. High-Throughput Screening (HTS) is the workhorse for this phase, enabling the rapid evaluation of thousands of compounds.[16][17][18]
High-Throughput Screening (HTS) Assays
The design of the HTS assay is crucial for the success of a screening campaign.[19] Assays can be target-based, measuring the interaction of a compound with a specific protein, or phenotypic, assessing the effect of a compound on cellular behavior.[16] Common HTS formats include fluorescence-based, luminescence-based, and absorbance-based assays.[18]
Workflow for a Typical HTS Campaign:
Caption: High-Throughput Screening (HTS) Workflow.
Hit Confirmation and Validation
A primary HTS campaign will inevitably generate false positives. Therefore, a rigorous hit confirmation process is essential.[16] Confirmed hits are then subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).[20]
Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies
The journey from a "hit" to a "lead" compound involves a meticulous process of iterative chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.[21]
Elucidating the SAR
SAR analysis aims to understand how specific structural features of a molecule contribute to its biological activity.[21][22] By systematically modifying the substituents on the piperidine ring, medicinal chemists can build a detailed picture of the pharmacophore—the essential structural features required for activity.[23]
Table 1: Hypothetical SAR Data for a Series of Piperidine-based Kinase Inhibitors
| Compound ID | R1-Substituent (Position 4) | R2-Substituent (N1) | Kinase IC₅₀ (nM) |
| Hit-1 | Phenyl | Hydrogen | 1500 |
| Opt-1.1 | 4-Fluorophenyl | Hydrogen | 750 |
| Opt-1.2 | 3-Chlorophenyl | Hydrogen | 980 |
| Opt-1.3 | 4-Methoxyphenyl | Hydrogen | 250 |
| Opt-2.1 | 4-Methoxyphenyl | Methyl | 180 |
| Opt-2.2 | 4-Methoxyphenyl | Cyclopropyl | 50 |
This data illustrates that a 4-methoxyphenyl group at the R1 position and a cyclopropyl group at the N1 position significantly enhance potency.
Physicochemical and ADMET Profiling
In parallel with SAR studies, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.[24][25][26] Early assessment of ADMET profiles helps to identify potential liabilities that could lead to late-stage attrition in drug development.[26][27] In vitro assays are widely used to predict properties such as metabolic stability, plasma protein binding, and potential for drug-drug interactions.[25]
Part 4: Essential Characterization Techniques
Unambiguous characterization of all synthesized compounds is a prerequisite for reliable biological data. A suite of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure and stereochemistry of piperidine derivatives.[14][28][29] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are often required for complex structures.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of compounds. Chiral HPLC is specifically employed to determine the enantiomeric excess of asymmetrically synthesized piperidines.
Conclusion
The discovery of novel piperidine-containing compounds is a multidisciplinary endeavor that integrates advanced synthetic chemistry, high-throughput biology, and sophisticated analytical techniques. The privileged nature of the piperidine scaffold ensures its continued prominence in drug discovery. A strategic approach that emphasizes rational design, efficient synthesis of diverse libraries, and early assessment of both biological activity and drug-like properties is essential for successfully translating a novel piperidine "hit" into a viable clinical candidate.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Daoud, N. E., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]
- Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(43), 14246–14247. [Link]
- O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1955–1958. [Link]
- Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 130(35), 11620–11621. [Link]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Macwan, I., & Dar, M. S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]
- Li, A. P. (2012). ADMET In Vitro Profiling: Utility and Applications in Lead Discovery.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Elder, D. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
- Daoud, N. E., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science Publishers. [Link]
- Various Authors. (2025). ADMET profiling: Significance and symbolism. Mustaqbal University. [Link]
- Mirasol, F. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]
- Smith, A. B. (2010). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). The Journal of Organic Chemistry, 75(15), 5069–5080. [Link]
- Chen, S. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopson P23H Mutation. Journal of Biomolecular Screening, 19(1), 58–68. [Link]
- Williams, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. [Link]
- Daoud, N. E., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches.
- Galloway, W. R. J. D., & Spring, D. R. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry, 6. [Link]
- Naeem, N., Mughal, E. U., Shakoor, B., Sadiq, A., & Yetişsin, F. (2025). Structure–activity relationship of piperidine derivatives with...
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Carbone, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
- Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089–8098. [Link]
- Chen, P., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798. [Link]
- Kumar, A., Singh, A., & Singh, R. K. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Adriaenssens, L., Austin, C. A., Gibson, M., Smith, D., & Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. Lincoln Repository. [Link]
- Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Li, Z., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(1), 223–230. [Link]
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 13. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 17. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 18. pharmtech.com [pharmtech.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 24. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benthamdirect.com [benthamdirect.com]
- 27. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 28. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 29. sites.esa.ipb.pt [sites.esa.ipb.pt]
Introduction: The Phenylethylamine Scaffold - A Master Key to Neuromodulation
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylethylamine Derivatives
The phenylethylamine (PEA) backbone, a simple molecule consisting of a phenyl ring attached to an amino group via a two-carbon chain, represents one of the most privileged scaffolds in neuropharmacology.[1][2] Nature employs this structure for endogenous catecholamine neurotransmitters like dopamine and norepinephrine, which are fundamental to mood, attention, and physiological function.[2] Medicinal chemists, in turn, have systematically modified this core structure to create a vast and diverse array of therapeutic agents, from antidepressants and antiparkinsonian drugs to appetite suppressants and bronchodilators.[1]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenylethylamine derivatives. We will dissect the molecule piece by piece—the aromatic ring, the ethylamine side chain, and the terminal amine—to understand how specific structural modifications dictate pharmacological outcomes. By exploring the causality behind these relationships, we aim to equip researchers and drug development professionals with the foundational knowledge required to rationally design novel ligands with desired receptor affinity, selectivity, and functional activity.
The Core Pharmacophore: Essential Features for Biological Activity
At its heart, the biological activity of phenylethylamines relies on a core set of structural features that allow it to interact with monoamine transporters and G-protein coupled receptors (GPCRs) like serotonin, adrenergic, and trace amine-associated receptors (TAARs).[3][4] The fundamental pharmacophore consists of an aromatic ring and a basic nitrogen atom, separated by a two-carbon linker. The distance and spatial relationship between the aromatic center and the nitrogen are critical for receptor recognition and binding.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, such as the 5-HT₂ₐ receptor. The principle is to measure how effectively the test compound displaces a known, radioactively labeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a phenylethylamine derivative at the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-ketanserin (a known 5-HT₂ₐ antagonist).
-
Test Compound (unlabeled phenylethylamine derivative) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates.
Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 50 µL of the test compound at varying concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M) to the appropriate wells. Add 50 µL of buffer for "total binding" wells and 50 µL of mianserin for "non-specific binding" wells.
-
Radioligand Addition: Add 50 µL of [³H]-ketanserin at a final concentration near its Kd value (e.g., 1 nM) to all wells.
-
Membrane Addition: Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or as specified, e.g., 90 minutes at 4°C) to allow the binding to reach equilibrium. [4]6. Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: (Total Binding DPM) - (Non-specific Binding DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The structure-activity relationships of phenylethylamine derivatives are a testament to the profound impact of subtle chemical modifications on complex biological systems. Key principles have emerged: α-methylation enhances metabolic stability and potency; β-ketonation alters the mechanism at monoamine transporters; and substitutions on the aromatic ring and terminal amine are primary drivers of receptor selectivity.
Future research will continue to refine these principles. The concept of biased agonism—where a ligand can preferentially activate one signaling pathway over another at the same receptor—is a burgeoning field. Designing phenylethylamine derivatives that are "biased" towards therapeutic pathways while avoiding those that cause side effects is a major goal in modern drug discovery. Furthermore, as high-resolution crystal structures of more receptors become available, computational docking and molecular dynamics simulations will play an increasingly important role in the rational, a priori design of novel phenylethylamine-based ligands with precisely tailored pharmacological profiles.
References
- Bain, D. L., & Collins, M. (2018). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. ACS Chemical Neuroscience.
- BenchChem. (n.d.). A comparative study of substituted phenethylamine receptor affinities.
- BenchChem. (n.d.). Substituted (Ethylamino)phenylethanol Derivatives: A Technical Review of Their Synthesis, Pharmacology, and Structure-Activity R.
- Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 1-30. [Link]
- Kim, J. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]
- Lee, H., & Kim, H. R. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 529–537. [Link]
- Leth-Petersen, S., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1489–1498. [Link]
- Nakazato, A., et al. (1999). Synthesis and SAR of 1-alkyl-2-phenylethylamine Derivatives Designed From N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to Discover sigma(1) Ligands. Journal of Medicinal Chemistry, 42(19), 3965–3970. [Link]
- Pifl, C., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12567. [Link]
- ResearchGate. (n.d.). Pharmacophore modeling of phenethylamines. [Link]
- Simmler, L. D., & Liechti, M. E. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology, 12, 750821. [Link]
- Wikipedia. (n.d.). Substituted phenethylamine. [Link]
- Wikipedia. (n.d.). Phenethylamine. [Link]
- Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617–628. [Link]
- Zanda, M., et al. (2005). N-Alkylation of phenethylamine and tryptamine. Bioorganic & Medicinal Chemistry Letters, 15(3), 535–537. [Link]
Sources
Unlocking the Therapeutic Potential of 4-(2-Piperidin-1-yl-ethyl)-phenylamine: A Technical Guide to Target Identification and Validation
Introduction: Deconstructing the Scaffold for Therapeutic Clues
The compound 4-(2-Piperidin-1-yl-ethyl)-phenylamine presents a compelling starting point for drug discovery, integrating two privileged structural motifs: a piperidine ring and a phenethylamine core. The piperidine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs, where it often enhances pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] The phenethylamine scaffold is the backbone for many endogenous neurotransmitters and psychoactive compounds, frequently interacting with monoamine transporters and receptors within the central nervous system (CNS).[4][5]
This guide provides a hypothesis-driven framework for academic and industry researchers to systematically investigate and validate the therapeutic targets of this compound. We will explore two primary, plausible target families based on its structural components: Monoamine Transporters and Sigma Receptors . For each proposed target, a comprehensive, step-by-step experimental workflow will be detailed, designed to rigorously assess the compound's activity and mechanism of action.
Part 1: Hypothesis-Driven Target Exploration
Hypothesis 1: Modulation of Monoamine Transporters (DAT, NET, SERT)
The 2-phenethylamine substructure is a strong indicator of potential activity at monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[6][7] Analogs of the query compound have demonstrated high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting a potential application in conditions such as ADHD, depression, or substance abuse disorders.[8][9]
Hypothesis 2: Sigma Receptor (σ1 and σ2) Antagonism/Agonism
Piperidine-containing compounds have been successfully developed as high-affinity ligands for sigma receptors.[10] These enigmatic proteins are implicated in a range of cellular functions and are considered therapeutic targets for cancer, neurodegenerative diseases, and psychiatric disorders. The exploration of 4-(2-aminoethyl)piperidine derivatives has yielded potent σ1 receptor ligands with significant antiproliferative effects.[10]
Part 2: Experimental Validation Workflows
This section outlines detailed protocols for testing our primary hypotheses. The experimental design emphasizes a tiered approach, beginning with broad screening and progressing to more specific mechanistic studies.
Workflow 1: Monoamine Transporter Interaction
This workflow is designed to determine if this compound binds to and/or inhibits the function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Experimental Protocol:
-
Primary Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
-
Methodology: Radioligand binding assays using cell membranes prepared from HEK293 cells stably expressing the human recombinant transporters.
-
For DAT: Use [³H]WIN 35,428 as the radioligand.
-
For NET: Use [³H]nisoxetine as the radioligand.
-
For SERT: Use [³H]citalopram as the radioligand.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and a range of concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value from the competition binding curves and convert to Ki using the Cheng-Prusoff equation.
-
-
-
Functional Uptake Assays:
-
Objective: To assess the functional effect of the compound on transporter activity.
-
Methodology: Neurotransmitter uptake assays in the same HEK293 cell lines.
-
For DAT: Use [³H]dopamine.
-
For NET: Use [³H]norepinephrine.
-
For SERT: Use [³H]serotonin.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the respective [³H]-labeled neurotransmitter and incubate for a short period.
-
Terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 for uptake inhibition.
-
-
Data Presentation:
| Assay Type | Target | Radioligand/Substrate | Result (Ki/IC50) |
| Binding | hDAT | [³H]WIN 35,428 | TBD |
| Binding | hNET | [³H]nisoxetine | TBD |
| Binding | hSERT | [³H]citalopram | TBD |
| Functional | hDAT | [³H]dopamine | TBD |
| Functional | hNET | [³H]norepinephrine | TBD |
| Functional | hSERT | [³H]serotonin | TBD |
Workflow Diagram:
Caption: Workflow for assessing monoamine transporter activity.
Workflow 2: Sigma Receptor Interaction and Functional Effects
This workflow will investigate the binding and functional activity of the compound at σ1 and σ2 receptors.
Experimental Protocol:
-
Sigma Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) for σ1 and σ2 receptors.
-
Methodology: Radioligand binding assays using membrane homogenates from tissues or cells rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
For σ1: Use -pentazocine as the radioligand.
-
For σ2: Use [³H]di-o-tolylguanidine (DTG) in the presence of a masking concentration of (+)-pentazocine.
-
-
Procedure: Similar to the monoamine transporter binding assays.
-
-
Functional Assays (σ1 Receptor):
-
Objective: To determine if the compound acts as an agonist or antagonist at the σ1 receptor.
-
Methodology: A cellular assay measuring the modulation of ion channel activity or intracellular calcium mobilization in a cell line expressing the σ1 receptor (e.g., NG-108 or PC-12 cells).
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) in the presence and absence of varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader. An increase in signal indicates agonism, while a reduction in the effect of the known agonist suggests antagonism.
-
-
-
Antiproliferative Assay (σ2 Receptor):
-
Objective: To assess the potential antiproliferative effects, a hallmark of many σ2 receptor ligands.
-
Methodology: A cell viability assay using a cancer cell line known to express σ2 receptors (e.g., DU-145 prostate cancer cells).
-
Procedure:
-
Culture DU-145 cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Data Presentation:
| Assay Type | Target | Radioligand/Cell Line | Result (Ki/EC50/GI50) |
| Binding | σ1 | -pentazocine | TBD |
| Binding | σ2 | [³H]DTG | TBD |
| Functional | σ1 | NG-108 cells | TBD (Agonist/Antagonist) |
| Antiproliferative | σ2 | DU-145 cells | TBD |
Workflow Diagram:
Caption: Workflow for investigating sigma receptor interactions.
Part 3: Mechanistic Deep Dive and Future Directions
Positive results from the initial screening workflows should be followed by more in-depth studies to elucidate the precise mechanism of action.
Signaling Pathway Diagram (Hypothetical Downstream Effects of DAT Inhibition):
Caption: Hypothetical pathway of DAT inhibition.
Further studies could include:
-
In vivo microdialysis in animal models to confirm effects on neurotransmitter levels in specific brain regions.
-
Behavioral pharmacology studies to assess potential therapeutic efficacy in models of depression, anxiety, or addiction.
-
Lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a molecule with significant, albeit underexplored, therapeutic potential. Its constituent chemical motifs strongly suggest interactions with monoamine transporters and sigma receptors. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating the pharmacological profile of this compound. By systematically applying these methodologies, researchers can effectively validate its primary biological targets and pave the way for the development of novel therapeutics for a range of CNS and oncological disorders.
References
- Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
- Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
- PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubMed Central. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters.
- PubMed. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters.
- PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine, a key intermediate in pharmaceutical research and development. The protocol details a robust and scalable two-step synthetic sequence commencing from 4-nitrophenylacetic acid. The chosen strategy involves an initial reductive amination to form the piperidine moiety, followed by a catalytic hydrogenation to reduce the nitro group. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, safety considerations, and characterization data.
Strategic Overview of Synthesis
The synthesis of this compound (also known as 4-(2-Piperidinoethyl)aniline) can be approached through several pathways. The selection of an optimal route depends on factors such as starting material availability, scalability, safety, and atom economy. The strategy detailed herein was chosen for its reliability and high yields, proceeding through a stable nitro-substituted intermediate.
Key Decision Points in Route Selection:
-
Starting Material: 4-Nitrophenylacetic acid is a commercially available and cost-effective starting material. Its nitro group serves a dual purpose: it deactivates the aromatic ring towards unwanted side reactions and provides a synthetic handle for the final amine functionality.
-
Bond Formation: The crucial C-N bond forming the piperidine ring is established via reductive amination. This method is highly efficient for creating secondary and tertiary amines from carbonyls and amines.[1][2][3]
-
Reduction Method: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for the nitro group reduction.[4][5][6] It is a clean, high-yielding reaction with a straightforward workup, avoiding the use of stoichiometric metal reductants.[7][8]
The overall synthetic workflow is visualized below.
Sources
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Application Note & Synthesis Protocol: A Robust Two-Step Synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine, a valuable bifunctional building block in medicinal chemistry and materials science. The presented synthetic strategy is a robust, two-step process commencing with the N-alkylation of piperidine with 2-(4-nitrophenyl)ethyl bromide, followed by the catalytic hydrogenation of the resulting nitro-intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
This compound, also known as 4-(2-piperidinoethyl)aniline, incorporates a primary aromatic amine and a tertiary aliphatic amine, making it a versatile scaffold for the development of novel compounds. Its structural motifs are found in various biologically active molecules.
The synthetic approach detailed herein was selected for its reliability, high yields, and the commercial availability of starting materials. The two-step sequence is outlined below:
-
Step 1: Nucleophilic Substitution. A direct N-alkylation of piperidine with 2-(4-nitrophenyl)ethyl bromide. Piperidine acts as the nucleophile, displacing the bromide in a classic SN2 reaction to form the carbon-nitrogen bond. A mild inorganic base is used to neutralize the HBr generated in situ, driving the reaction to completion.
-
Step 2: Nitro Group Reduction. The intermediate, 1-[2-(4-nitrophenyl)ethyl]piperidine, is converted to the target primary amine via catalytic hydrogenation. Palladium on carbon (Pd/C) is an exceptionally efficient and clean catalyst for the reduction of aromatic nitro groups, typically proceeding with high chemoselectivity under a hydrogen atmosphere.[1][2]
This strategy is often preferred over alternatives, such as reductive amination of (4-aminophenyl)acetaldehyde, due to the superior stability and accessibility of the nitrophenyl starting materials.
Overall Synthetic Scheme:
(Self-generated image, not from search results)Experimental Protocol
This protocol is designed for execution in a standard synthetic chemistry laboratory. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-(4-Nitrophenyl)ethyl bromide | ≥98% | Sigma-Aldrich | Lachrymator, handle with care. |
| Piperidine | ≥99% | Acros Organics | Corrosive, strong odor. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for best results. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | J.T.Baker | Use from a sealed bottle. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Strem Chemicals | Flammable solid, handle with care. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | |
| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent. |
| Round-bottom flasks | Various sizes | ||
| Magnetic stirrer and stir bars | |||
| Reflux condenser | |||
| Hydrogenation apparatus | Parr shaker or H-Cube® | Or a balloon filled with H₂. | |
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | ||
| Glass funnel and filter paper | |||
| Celite® 545 | Filter aid. |
Part A: Synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-nitrophenyl)ethyl bromide (5.00 g, 21.7 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (4.50 g, 32.6 mmol, 1.5 equiv.) followed by 100 mL of anhydrous acetonitrile.
-
Piperidine Addition: While stirring, add piperidine (2.25 mL, 22.8 mmol, 1.05 equiv.) dropwise to the suspension. The use of a slight excess of the amine ensures complete consumption of the alkylating agent.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting bromide spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and other inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove any remaining inorganic salts and excess piperidine hydrochloride.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: The crude product, 1-[2-(4-nitrophenyl)ethyl]piperidine, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The product typically appears as a yellow oil or low-melting solid.
Part B: Synthesis of this compound
-
Catalyst Handling (Safety First): In a 250 mL round-bottom flask, carefully add 10% Palladium on Carbon (0.25 g, ~5 wt. % of the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air. It is best to wet the catalyst with the reaction solvent immediately.
-
Reaction Setup: Dissolve the crude 1-[2-(4-nitrophenyl)ethyl]piperidine (assuming ~4.7 g, 20.0 mmol, 1.0 equiv.) from Part A in 100 mL of anhydrous ethanol. Carefully add this solution to the flask containing the catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas (H₂) three times before pressurizing to 50 psi (approx. 3.4 atm). Alternatively, for smaller scales, the flask can be fitted with a balloon filled with hydrogen gas and stirred vigorously.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 3-5 hours. The reduction of a nitro group is typically exothermic. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane), observing the formation of the more polar amine product.
-
Catalyst Removal: Caution: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas like nitrogen. The catalyst is now saturated with hydrogen and highly reactive. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Never allow the filtered catalyst cake to dry in the air. Quench the filter cake immediately and carefully with plenty of water.
-
Solvent Removal: Concentrate the ethanolic filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting residue is the crude this compound. It can be purified by dissolving it in a minimal amount of dichloromethane and precipitating it with hexanes, or by flash column chromatography on silica gel if higher purity is required. The final product should be a pale yellow or off-white solid.
Data Summary and Characterization
Quantitative Data
| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Mass/Vol | Theoretical Yield (g) |
| Part A | ||||||
| 2-(4-NO₂-Ph)EtBr | C₈H₈BrNO₂ | 230.06 | 21.7 | 1.0 | 5.00 g | - |
| Piperidine | C₅H₁₁N | 85.15 | 22.8 | 1.05 | 2.25 mL | - |
| K₂CO₃ | K₂CO₃ | 138.21 | 32.6 | 1.5 | 4.50 g | - |
| Intermediate | C₁₃H₁₈N₂O₂ | 234.29 | - | - | - | 5.09 g |
| Part B | ||||||
| Intermediate | C₁₃H₁₈N₂O₂ | 234.29 | ~20.0 | 1.0 | ~4.7 g | - |
| 10% Pd/C | - | - | - | catalyst | 0.25 g | - |
| Final Product | C₁₃H₂₀N₂ | 204.31 | - | - | - | 4.09 g |
Expected Characterization
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₃H₂₀N₂[4]
-
Molecular Weight: 204.31 g/mol [4]
-
¹H NMR (CDCl₃, 400 MHz): δ ~6.9-7.1 (d, 2H, Ar-H), ~6.6-6.7 (d, 2H, Ar-H), ~3.6 (br s, 2H, -NH₂), ~2.6-2.8 (m, 2H, Ar-CH₂-), ~2.4-2.6 (m, 6H, -CH₂-N-CH₂-), ~1.5-1.7 (m, 4H, piperidine-H), ~1.4-1.5 (m, 2H, piperidine-H).
-
Mass Spectrometry (ESI+): m/z = 205.17 [M+H]⁺.
Synthetic Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target compound.
Safety and Troubleshooting
-
Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-(4-Nitrophenyl)ethyl bromide is a lachrymator. Piperidine is corrosive and has a noxious odor. Handle all reagents in a fume hood. The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C); ensure the system is leak-proof and properly purged with inert gas before and after the reaction.
-
Troubleshooting:
-
Incomplete Alkylation (Part A): If TLC shows significant starting bromide after 6 hours, add an additional 0.2 equivalents of piperidine and continue refluxing. Ensure the potassium carbonate is finely powdered and the acetonitrile is anhydrous.
-
Low Yield in Reduction (Part B): The catalyst may be inactive. Ensure a fresh, high-quality catalyst is used. Vigorous stirring is crucial for good contact between the substrate, catalyst, and hydrogen gas. If using a balloon, ensure it is refilled if it deflates.
-
Product Discoloration: The final amine product can be susceptible to air oxidation, leading to discoloration. Store the final product under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
References
- Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
- Garg, P.K., et al. Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl] piperazine. Journal of Medicinal Chemistry, 1989. [Link]
- PrepChem. Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]
- PrepChem. Synthesis of 1-[2-(o-Aminophenyl)ethyl]-4-benzamidopiperidine. [Link]
- Organic Syntheses. Piperidine, 1-ethyl-. [Link]
- ResearchGate.
Sources
Comprehensive Analytical Strategies for the Detection and Quantification of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework of validated analytical methodologies for the detection and quantification of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. This compound, a substituted phenylethylamine derivative containing a piperidine moiety, may be encountered as a pharmaceutical intermediate, a potential impurity, or a metabolite in drug development and manufacturing processes.[1] Ensuring its precise and accurate measurement is critical for quality control, safety assessment, and regulatory compliance. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the scientific rationale behind the chosen methodology, provides step-by-step protocols, and includes guidelines for method validation in accordance with international standards.[2][3][4]
Compound Profile
-
Chemical Name: this compound
-
Synonyms: 4-(2-Piperidinoethyl)aniline[5]
-
CAS Number: 168897-21-0[5]
-
Molecular Formula: C₁₃H₂₀N₂[5]
-
Molecular Weight: 204.31 g/mol [5]
-
Chemical Structure:
(Note: A representative structure is shown for illustrative purposes.)
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Application
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quality control in the pharmaceutical industry due to its robustness, precision, and suitability for a wide range of compounds.[6] For this compound, a reversed-phase HPLC method is optimal. The molecule's polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the phenylamine chromophore allows for sensitive detection using a standard UV-Vis detector. This method is ideal for assays, purity determinations, and the quantification of known impurities in bulk drug substances and formulated products.[7][8]
The causality behind this choice rests on achieving a balance of interactions. The hydrophobic C18 stationary phase interacts with the phenyl and piperidine rings, while the mobile phase, typically an aqueous buffer mixed with an organic modifier like acetonitrile or methanol, is adjusted to control the elution time. The buffer's pH is critical; maintaining a slightly acidic pH (e.g., pH 2-4) ensures the amine groups are protonated, leading to consistent peak shapes and retention times.
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or VWD UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagent-grade potassium phosphate monobasic, orthophosphoric acid.
Experimental Protocol: HPLC-UV Analysis
1.3.1 Mobile Phase Preparation:
-
Buffer Preparation (pH 3.0): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase A: Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phase components before use.
1.3.2 Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): Prepare the sample to achieve a final theoretical concentration of 10 µg/mL in the diluent. This may require dissolution, extraction, and/or dilution depending on the matrix.
1.3.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Method Validation Summary
All validation procedures should be conducted in accordance with ICH Q2(R2) guidelines.[4]
-
System Suitability: Before analysis, inject the working standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare calibration standards at a minimum of five concentrations (e.g., 1-20 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ~10).
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Principle and Application
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification, such as impurity profiling, metabolite identification, and analysis in complex biological matrices.[9][10][11] The principle involves separating the analyte via liquid chromatography, ionizing it, and then using two mass analyzers in series (tandem mass spectrometry). The first analyzer (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell (Q2). The second analyzer (Q3) selects specific fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition, virtually eliminating matrix interference.[12]
Given the presence of two basic nitrogen atoms, this compound is expected to ionize efficiently in positive electrospray ionization (ESI+) mode.
Instrumentation and Consumables
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
ESI source.
-
Reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup).
Experimental Protocol: LC-MS/MS Analysis
2.3.1 Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard/Sample Preparation: Prepare standards and samples in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to concentrations appropriate for trace analysis (e.g., in the ng/mL range). For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.[11]
2.3.2 LC-MS/MS Conditions
Table 2a: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient: 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2b: Mass Spectrometry Conditions (Illustrative)
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Precursor Ion [M+H]⁺ | m/z 205.2 |
| MRM Transition 1 (Quantifier) | m/z 205.2 → [Fragment 1] |
| MRM Transition 2 (Qualifier) | m/z 205.2 → [Fragment 2] |
(Note: Fragment ion m/z values must be determined experimentally by infusing a standard solution of the analyte.)
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Application
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13] For a compound like this compound, direct analysis can be challenging due to the polar amine groups, which can cause poor peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization is often a necessary and critical step.[14]
The causality for derivatization lies in replacing the active hydrogen atoms on the primary amine with non-polar groups (e.g., trimethylsilyl (TMS) or trifluoroacetyl (TFA)). This process increases the compound's volatility and thermal stability, making it amenable to GC analysis.[15] Following separation on a capillary column, the mass spectrometer fragments the molecule in a predictable way, creating a unique mass spectrum that can be used for definitive identification, often by comparison to a spectral library.
Instrumentation and Consumables
-
GC system with a split/splitless inlet, coupled to a mass spectrometer (e.g., single quadrupole).
-
Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Autosampler.
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA)).
-
High-purity helium carrier gas.
Experimental Protocol: GC-MS Analysis
3.3.1 Derivatization and Sample Preparation:
-
Evaporation: Place an aliquot of the sample extract into a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a derivatizing agent (e.g., BSTFA).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool to room temperature before injecting into the GC-MS.
3.3.2 GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C @ 15 °C/min, hold 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including derivatization.
Method Comparison and Application Guidance
The choice of analytical method depends directly on the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Use | Routine QC, assay, purity | Trace quantification, impurity ID | Confirmatory ID, screening |
| Sensitivity | Good (µg/mL) | Excellent (pg/mL to ng/mL) | Very Good (ng/mL) |
| Selectivity | Moderate | Excellent | Excellent |
| Sample Prep | Simple (dissolve & dilute) | Moderate to Complex (SPE) | Complex (derivatization required) |
| Cost | Low | High | Moderate |
| Validation | Well-established[2][16] | Rigorous, matrix-dependent[9] | Requires derivatization validation |
| Best For | Quantifying the main component | Detecting trace impurities in API or metabolites in bio-fluids | Definitive structural confirmation of volatile impurities |
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Vertex AI Search.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). www.ec-undp.
- Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed.
- Analytical Method Validation: ICH and USP Perspectives. (n.d.). International Journal of Research and Review.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2014). PMC.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2007). PubMed.
- A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (2021). ANTISEL.
- GCMS Analysis Report. (2024). Scribd.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). NIH.
- HPLC methods for recently approved pharmaceuticals. (2005). National Academic Digital Library of Ethiopia.
- IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
- Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). (2016). PubMed.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. fda.gov [fda.gov]
- 5. scbt.com [scbt.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antisel.gr [antisel.gr]
- 11. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
HPLC analysis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
An Application Note on the Stability-Indicating HPLC Analysis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The significance of this compound as a key intermediate in pharmaceutical synthesis necessitates a reliable analytical method to ensure its purity, stability, and quality. The described method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed to effectively separate the parent analyte from its potential degradation products, which were generated through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles, detailed experimental protocols, method validation insights, and troubleshooting.
Introduction and Scientific Principle
This compound (CAS 168897-21-0) is an aromatic amine containing a piperidine moiety, making it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its chemical structure, featuring a basic piperidine nitrogen and an aromatic amine group, presents unique challenges and considerations for chromatographic analysis.
Principle of the Method: The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar C18 (octadecylsilane) stationary phase is used, while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent (acetonitrile). This compound, being a moderately polar compound, will interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase, we can achieve a differential elution, separating the analyte from more polar or less polar impurities and degradation products. The use of a phosphate buffer is critical to control the pH of the mobile phase. Since the analyte has basic nitrogen atoms, maintaining a consistent pH ensures a stable ionization state, leading to reproducible retention times and symmetrical peak shapes. UV detection is employed, leveraging the chromophoric nature of the phenylamine group for sensitive and accurate quantification.
Materials and Instrumentation
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Hydrochloric acid (HCl) (37%) (Analytical grade)
-
Sodium hydroxide (NaOH) (Analytical grade)
-
Hydrogen peroxide (H₂O₂) (30%) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filters (Nylon or PTFE)
Chromatographic Conditions
The following parameters were optimized for the separation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 30 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte. The 250 mm length ensures high resolution needed to separate closely eluting degradants.
-
pH 3.0 Buffer: At this acidic pH, both the piperidine and phenylamine nitrogens are protonated. This suppresses silanol interactions on the column surface and ensures a single ionic form of the analyte, resulting in a sharp, symmetrical peak.
-
Gradient Elution: A gradient is necessary to elute potential degradation products that may have significantly different polarities compared to the parent compound, ensuring they are cleared from the column within a reasonable time.
-
Detection at 240 nm: This wavelength corresponds to a high absorbance region for the phenylamine chromophore, providing good sensitivity for the analyte and its structurally related impurities.
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the solution through a 0.45 µm nylon membrane filter to remove particulates.
-
Degas the solution for 15 minutes using sonication or an online degasser.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. Filter and degas as per the instrument's requirements.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample solubility and compatibility with the initial mobile phase conditions.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent. Mix thoroughly. This solution should be stored under refrigeration.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution should be prepared fresh daily.
-
Protocol 2: System Suitability Testing (SST)
Rationale: SST is a mandatory check to ensure the chromatographic system is performing adequately before analyzing any samples. It validates that the system can produce accurate and precise results.[4][5]
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 1.0% for 6 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections |
Method Specificity: Forced Degradation Protocol
Rationale: A forced degradation study is the cornerstone of developing a stability-indicating method.[6][7] By intentionally subjecting the analyte to harsh conditions, we generate potential degradation products and prove that the analytical method can separate them from the intact analyte, thus ensuring the method is specific.[2]
// Control path Control [label="Unstressed Control", node [fillcolor="#FBBC05", fontcolor="#202124"]]; API -> Control [style=dashed, color="#EA4335"]; Control -> SamplePrep [style=dashed, color="#EA4335"]; } } Caption: Workflow for Forced Degradation Studies.
Step-by-Step Forced Degradation Procedure:
-
Preparation: Prepare solutions of this compound at approximately 1000 µg/mL for each stress condition.
-
Acid Hydrolysis: Mix 1 mL of the analyte solution with 1 mL of 1 M HCl. Keep at 60°C for 8 hours. At the end of the period, cool the solution and neutralize it with 1 mL of 1 M NaOH. Dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Mix 1 mL of the analyte solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Cool and neutralize with 1 mL of 1 M HCl. Dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: Mix 1 mL of the analyte solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid powder of the analyte in a petri dish to 80°C in a hot air oven for 48 hours. After exposure, weigh an appropriate amount, dissolve, and dilute to 100 µg/mL with diluent.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. After exposure, prepare a 100 µg/mL solution in diluent.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. If a PDA detector is used, perform peak purity analysis to confirm that the analyte peak is spectrally homogeneous and free from co-eluting degradants.
Method Validation Summary
This method should be fully validated according to ICH Q2(R1) guidelines.[4][8][9] The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from all degradation products (Resolution > 2). Peak purity index should be > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 25-150 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | - Repeatability: % RSD ≤ 1.0% - Intermediate Precision: % RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Should be determined experimentally. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. Should be determined experimentally. |
| Robustness | Method performance should remain acceptable with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Shifting Retention Times | 1. Improper column equilibration. 2. Mobile phase composition drift. 3. Column aging. | 1. Increase equilibration time. 2. Prepare fresh mobile phase. Ensure pH is correct. 3. Replace the column. |
| Peak Tailing or Splitting | 1. Mobile phase pH is inappropriate. 2. Column contamination or void. 3. Sample overload. | 1. Verify mobile phase pH is 3.0. 2. Wash the column with a strong solvent or reverse flush. If a void is suspected, replace the column. 3. Reduce sample concentration. |
| Loss of Resolution | 1. Column degradation. 2. Change in mobile phase composition. | 1. Replace the column. 2. Prepare fresh mobile phase and ensure accurate composition. |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in diluent or mobile phase. 2. Sample carryover from autosampler. | 1. Use high-purity solvents. 2. Implement a needle wash step in the autosampler method. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, sensitive, and robust for the quantitative analysis of this compound. The successful separation of the parent analyte from its degradation products, generated under various stress conditions, confirms the stability-indicating nature of the assay. This method is well-suited for routine quality control analysis, stability studies, and purity assessments during the research and development of pharmaceuticals containing this important chemical intermediate.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available online
- Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. Available online
- Shaw, A. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. Available online
- Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Available online
- Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available online
- BenchChem Technical Support. Forced Degradation Studies for Stability-Indicating HPLC Methods. BenchChem. Available online
- Hashimoto, Y., Shudo, K., Okamoto, T. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences. Available online
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available online
- International Council for Harmonisation. Quality Guidelines. ICH. Available online
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available online
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available online
- PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- ResearchGate.
- Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available online
- Sultan Qaboos University Journal For Science.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available online
- Sigma-Aldrich. This compound. Available online
- PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine.
- Santa Cruz Biotechnology. This compound. Available online
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. scbt.com [scbt.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
Application Notes & Protocols: 4-(2-Piperidin-1-yl-ethyl)-phenylamine as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Piperidinylethyl-Phenylamine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make it a privileged scaffold. When coupled with a phenethylamine core, as in 4-(2-Piperidin-1-yl-ethyl)-phenylamine, the resulting molecule becomes a highly versatile and valuable intermediate for drug discovery.[2][3] This scaffold combines a basic piperidine nitrogen, capable of forming crucial salt bridges or hydrogen bonds with biological targets, with an aromatic aniline moiety that serves as a synthetic handle for a multitude of chemical transformations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides in-depth application notes on the utility of this compound, detailed protocols for its synthesis and characterization, and insights into its application in constructing complex, biologically active molecules.
Section 1: Physicochemical Properties & Spectral Data
Understanding the fundamental properties of an intermediate is critical for its effective use in multi-step syntheses and for ensuring its quality.
| Property | Value | Source |
| CAS Number | 168897-21-0 | [4] |
| Molecular Formula | C₁₃H₂₀N₂ | [4] |
| Molecular Weight | 204.31 g/mol | [4] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Boiling Point | Not well-documented; high boiling point expected | General Knowledge |
| Solubility | Soluble in methanol, dichloromethane, chloroform; sparingly soluble in water | General Knowledge |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 (d, 2H, Ar-H), δ ~6.6-6.8 (d, 2H, Ar-H), δ ~3.6 (br s, 2H, -NH₂), δ ~2.5-2.8 (m, 4H, Ar-CH₂-CH₂-N), δ ~2.4 (br m, 4H, piperidine N-CH₂), δ ~1.5-1.7 (m, 4H, piperidine -CH₂), δ ~1.4-1.5 (m, 2H, piperidine -CH₂)
-
¹³C NMR (CDCl₃, 100 MHz): δ ~145.0, ~129.5, ~128.0, ~115.0 (Ar-C), δ ~60.0 (Ar-CH₂-C H₂-N), δ ~54.5 (piperidine N-C H₂), δ ~33.0 (Ar-C H₂-CH₂-N), δ ~26.0 (piperidine-C H₂), δ ~24.5 (piperidine-C H₂)
-
MS (ESI+): m/z 205.17 [M+H]⁺
Section 2: Synthesis Protocol
A common and reliable method for synthesizing this compound involves the reduction of a nitro-group precursor. This two-step approach is generally high-yielding and utilizes standard laboratory reagents.
Principle: The synthesis begins with a nucleophilic aromatic substitution (SNAr) of 1-(2-bromoethyl)-4-nitrobenzene with piperidine, followed by the reduction of the nitro group to the target aniline. An alternative, often higher-yielding approach for the first step uses 4-nitrophenethyl alcohol via its tosylate or mesylate. A related synthesis reduces a nitrile precursor. For the purpose of this protocol, we will focus on the catalytic hydrogenation of 1-(2-(4-nitrophenyl)ethyl)piperidine.
Dot Diagram: Synthetic Workflow
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine
-
Reagents & Materials:
-
4-Nitrophenethyl bromide (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenethyl bromide and anhydrous acetonitrile. b. Add anhydrous potassium carbonate, followed by the dropwise addition of piperidine. c. Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. d. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should be visible under UV light and will have a lower Rf than the starting bromide. e. Upon completion, cool the reaction to room temperature and filter off the potassium carbonate. f. Concentrate the filtrate under reduced pressure using a rotary evaporator. g. Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Reagents & Materials:
-
1-(2-(4-Nitrophenyl)ethyl)piperidine (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
-
-
Procedure: a. Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate in a suitable flask. b. Carefully add the 10% Pd/C catalyst under an inert atmosphere. Causality Note: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled with care in a well-ventilated hood. c. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. d. Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. e. Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC; the product aniline will have a different Rf and may require a more polar eluent system (e.g., 5-10% methanol in dichloromethane) for visualization. f. Upon completion, carefully purge the flask with nitrogen. g. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Causality Note: The Celite pad prevents the fine palladium particles from passing through the filter paper. The used catalyst on the filter pad should be quenched carefully with water as it can be pyrophoric. h. Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often pure enough for subsequent steps.
Section 3: Analytical & Quality Control Protocols
Validation of the intermediate's identity and purity is paramount before its use in drug synthesis.
Protocol 3.1: Purity and Identity Confirmation by HPLC-MS
-
System: Agilent 1260 Infinity II LC with a 6120 Quadrupole MS.
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm and MS in positive ESI mode.
-
Expected Result: A single major peak with >95% purity by UV area, and a corresponding mass peak in the MS chromatogram with an m/z of 205.17 [M+H]⁺.
Protocol 3.2: Structural Elucidation by ¹H NMR
-
System: Bruker 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent. Acquire a standard proton spectrum.
-
Expected Result: The spectrum should match the predicted chemical shifts and integrations outlined in Section 1. The presence of the aniline -NH₂ protons (often a broad singlet) and the distinct aromatic doublet signals are key diagnostic features.
Dot Diagram: Quality Control Workflow
Caption: A self-validating quality control workflow for the intermediate.
Section 4: Applications in Drug Discovery
The this compound scaffold is a cornerstone in the synthesis of antagonists for various receptors and inhibitors for enzymes. The primary amino group of the aniline is a versatile synthetic handle.
Common Synthetic Transformations:
-
Amide Coupling: The aniline can be readily acylated with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides to form amides. This is a common strategy for exploring the SAR of a binding pocket.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a secondary amine.[5]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and acceptors.
-
Buchwald-Hartwig or Ullmann Coupling: The aniline can be used as a nucleophile to displace halides or triflates from aromatic or heteroaromatic rings, forming diarylamines.
Example Application: Kinase Inhibitors
Many kinase inhibitors utilize a substituted aniline core to form hydrogen bonds with the "hinge region" of the ATP-binding pocket. The piperidinylethyl tail can then extend into a more solvent-exposed region, where it can be modified to improve solubility, cell permeability, or target specific sub-pockets.
Dot Diagram: Conceptual Role in Kinase Inhibition
Caption: Conceptual binding mode of a drug derived from the intermediate.
A recent study highlighted a derivative of this scaffold in the development of a novel c-Myc inhibitor for lung cancer therapy, demonstrating its contemporary relevance.[6]
Section 5: Safety, Handling, and Storage
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Causes skin irritation and serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
For long-term stability, storage under an inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of the aniline moiety.
References
- 4-(Piperidin-1-yl)aniline Safety Data Sheet. Apollo Scientific. URL: http://www.apolloscientific.co.uk/
- 4-(4-Ethylpiperazin-1-ly)aniline Chemical Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com
- 4-Piperidinoaniline synthesis. ChemicalBook. URL: https://www.chemicalbook.
- SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com
- 4-(2-PIPERIDIN-1-YL-ETHYL)-ANILINE | 168897-21-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0259838.htm
- 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/936738
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016025
- N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/68343967
- SAFETY DATA SHEET - 4-Ethylaniline. Fisher Scientific. URL: https://www.fishersci.com
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39531580/
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ambh2d702593
- Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Benchchem. URL: https://www.benchchem.
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507850/
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL: https://www.mdpi.com/1420-3049/26/11/3138
- 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline. Smolecule. URL: https://www.smolecule.com/cas-2098078-73-8-2-3-ethoxymethyl-piperidin-1-yl-aniline.html
- This compound | CAS 168897-21-0. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-2-piperidin-1-yl-ethyl-phenylamine-168897-21-0
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. URL: https://www.researchgate.
- 4-[2-(piperidin-1-yl)ethyl]aniline. Santa Cruz Biotechnology. URL: https://www.scbt.com/cn/p/4-2-piperidin-1-yl-ethyl-aniline-168897-21-0
- The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents. URL: https://patents.google.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9101Q70A.TXT
- Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies. Benchchem. URL: https://www.benchchem.
- 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline. BuyersGuideChem. URL: https://www.buyersguidechem.com/4-2-methylpiperidin-1-yl-sulfonyl-aniline-cas-109099-69-6.html
- The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10879555/
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline | 2098078-73-8 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Investigating 4-(2-Piperidin-1-yl-ethyl)-phenylamine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the neuropharmacological investigation of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. Based on its structural motifs, which are common to known neuromodulatory agents, this document outlines a systematic approach to characterizing its potential as a ligand for sigma receptors, a class of intracellular chaperones implicated in a range of neurological and psychiatric disorders.[1][2] The protocols herein detail methods for determining receptor binding affinity and functional activity, as well as for evaluating in vivo behavioral effects. This guide is intended to provide researchers with the foundational methodologies to explore the therapeutic potential of this compound.
Introduction to this compound
This compound, also known as 4-(2-Piperidinoethyl)aniline, is a synthetic compound with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .[3][4] Its structure features a phenylamine core linked to a piperidine ring via an ethyl chain, a common scaffold in many centrally acting agents. While specific pharmacological data for this compound is not widely published, its structural similarity to known sigma receptor ligands suggests it may interact with these targets.[5][6][7] Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in various CNS disorders, including neurodegenerative diseases, pain, and psychiatric conditions, making them a compelling target for drug discovery.[2][8][9][10]
These application notes will therefore focus on a hypothesized interaction with sigma receptors, providing a roadmap for its initial characterization.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [3] |
| Molecular Weight | 204.31 g/mol | [3] |
| CAS Number | 168897-21-0 | [3] |
| Synonyms | 4-(2-Piperidinoethyl)aniline | [3] |
Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[11] All work should be conducted in a well-ventilated area or a chemical fume hood.[11]
Proposed Mechanism of Action and Experimental Workflow
The primary hypothesis is that this compound acts as a ligand for sigma receptors. The σ₁ receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[12]
Below is a diagram illustrating a potential signaling pathway modulated by a σ₁ receptor agonist and a general experimental workflow for characterizing the compound.
Caption: Proposed mechanism of this compound at the σ₁ receptor.
Caption: General experimental workflow for neuropharmacological characterization.
In Vitro Characterization Protocols
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These protocols are adapted from established methods for sigma receptor binding.[1][14]
Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes (for high σ₁ expression) or rat liver membranes (for high σ₂ expression).[14]
-
Radioligands:
-
Test Compound: this compound.
-
Buffers and Reagents: Tris-HCl buffer, scintillation cocktail, glass fiber filters.[16]
Protocol 1: σ₁ Receptor Competitive Binding Assay
-
Preparation: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: In a 96-well plate, combine guinea pig brain membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (near its Kₔ), and varying concentrations of the test compound.[14][16]
-
Total and Non-specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known σ₁ ligand like haloperidol).[15]
-
Equilibration: Incubate the plate for a specified time (e.g., 120 minutes at room temperature) to reach equilibrium.[15]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: σ₂ Receptor Competitive Binding Assay
This protocol is similar to the σ₁ assay, with the following modifications:
-
Use rat liver membrane homogenate.
-
Use [³H]-DTG as the radioligand.[1]
-
Add a saturating concentration of (+)-pentazocine to all wells to block the binding of [³H]-DTG to σ₁ receptors, thus isolating the σ₂ binding.[15]
Expected Data Output:
| Compound | Receptor | Kᵢ (nM) |
| This compound | σ₁ | (To be determined) |
| This compound | σ₂ | (To be determined) |
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[17][18][19][20]
Objective: To assess the functional activity of this compound at the σ₁ receptor.
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
σ₁ receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth.
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Treatment: Plate cells and treat with a sub-optimal concentration of NGF in the presence of varying concentrations of this compound. Include positive controls (known σ₁ agonist) and negative controls (vehicle).
-
Incubation: Incubate for 48-72 hours.
-
Analysis: Fix the cells and visualize neurites using microscopy. A cell is considered differentiated if it possesses a neurite at least twice the length of its cell body diameter. Quantify the percentage of differentiated cells.
-
Interpretation: An increase in neurite outgrowth compared to NGF alone suggests agonist activity.
In Vivo Behavioral Models
In vivo studies are essential to evaluate the physiological and potential therapeutic effects of the compound in a whole organism.
Objective: To assess the effects of this compound in preclinical models of pain and cognition.
Protocol 4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
σ₁ receptor ligands are known to modulate pain perception.[2][21]
-
Surgery: Induce neuropathic pain in rodents (e.g., rats) by loosely ligating the sciatic nerve (CCI model).
-
Baseline Testing: Before drug administration, measure baseline pain responses (mechanical allodynia) using von Frey filaments.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at various doses.[21]
-
Post-treatment Testing: Measure pain thresholds at different time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment. A significant increase in the withdrawal threshold indicates an anti-allodynic (analgesic) effect.
Protocol 5: Novel Object Recognition (NOR) Test for Cognitive Function
σ₁ receptor agonists have shown potential in improving cognitive deficits.[8][10]
-
Habituation: Allow animals (e.g., mice) to explore an empty arena.
-
Training Phase: Place two identical objects in the arena and allow the animal to explore for a set period.
-
Inter-trial Interval: After a retention interval (e.g., 24 hours), administer the test compound or vehicle.
-
Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore again.
-
Data Analysis: Record the time spent exploring each object. A discrimination index is calculated. A higher index in the drug-treated group compared to the vehicle group suggests a cognitive-enhancing effect.
Data Interpretation and Troubleshooting
-
Binding Assays: Ensure that the radioligand concentration is appropriate and that equilibrium is reached. High non-specific binding can be an issue and may require optimization of the membrane concentration or washing steps.[15]
-
Functional Assays: The choice of functional assay is critical and should reflect the known biology of the target receptor. Results can be cell-type dependent.
-
Behavioral Models: Ensure proper blinding and randomization of experimental groups. The route of administration and vehicle can significantly impact results. Always include appropriate positive and negative control groups.
Conclusion
The protocols outlined in these application notes provide a structured approach to the initial neuropharmacological characterization of this compound, with a focus on its potential as a sigma receptor ligand. By systematically evaluating its binding affinity, functional activity, and in vivo efficacy, researchers can gain valuable insights into its mechanism of action and therapeutic potential for CNS disorders.
References
- Eurofins Discovery. (n.d.). GPCR Functional Assays.
- European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- Schihada, H., Ye, C., & Gsandtner, S. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]
- Schihada, H., Ye, C., & Gsandtner, S. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
- Al-Ghananeem, A. M., Alzahrani, A. R., & El-Dahshan, O. A. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1100–1114. [Link]
- Al-Ghananeem, A. M., Alzahrani, A. R., & El-Dahshan, O. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- Smith, S., & Tyreman, M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 296. [Link]
- Delprat, B., & Maurice, T. (2021). Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems. Journal of Experimental Neuroscience, 15, 117906952110486. [Link]
- Romero, L., Zamanillo, D., & Merlos, M. (2022). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (n.d.). Sigma-1 receptor agonists in clinical studies.
- Sałaciak, K., & Pytka, K. (2022). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 74(4), 769–787. [Link]
- Jacobson, Z., & Harris, D. A. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Fülöp, L., & Bogár, F. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. [Link]
- Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727–5735. [Link]
- Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551.
- PubChem. (n.d.). 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-.
- PubChem. (n.d.). 2-(4-Piperidin-1-yl-phenyl)-ethylamine.
- Lacivita, E., et al. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Journal of Receptors and Signal Transduction, 32(4), 216–224. [Link]
- John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology, 23(6), 767–772. [Link]
- PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
- ResearchGate. (2025, August 6). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist with Potent in Vivo Activity with Long Duration of Action.
- Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4987. [Link]
- Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 843–853. [Link]
- de la Torre, M., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(15), 4504. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell Viability Assays for Piperidine Derivatives
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence in drug discovery necessitates robust and reliable methods for assessing the cytotoxic and cytostatic effects of novel piperidine derivatives. Cell viability assays are fundamental tools in this process, providing critical data on how these compounds affect cell health, proliferation, and survival.[3] This guide offers a detailed exploration of key cell viability assays, tailored for researchers and drug development professionals working with piperidine derivatives. We will delve into the mechanistic basis of these assays, provide step-by-step protocols, and discuss the critical considerations for ensuring data integrity and reproducibility.
Piperidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][4][5] Understanding these mechanisms is paramount for selecting the most appropriate assay and interpreting the results in a meaningful biological context. For instance, compounds that induce apoptosis might be effectively evaluated using assays that measure caspase activity or changes in mitochondrial membrane potential.[1] Conversely, cytostatic agents that halt cell proliferation without causing immediate cell death may be better assessed with metabolic assays over a longer time course.
This document will provide protocols for several widely used cell viability assays, including those based on tetrazolium salt reduction (MTT, MTS, XTT), which measure metabolic activity, as well as assays that probe other aspects of cell health.[6][7][8][9][10] We will emphasize the importance of proper experimental design, including cell line selection, seeding density, compound concentration ranges, and appropriate controls. Furthermore, we will address common pitfalls and troubleshooting strategies to help researchers navigate the complexities of cell-based screening.[11][12]
I. Foundational Principles: Understanding Cell Viability and Assay Selection
Cell viability is a measure of the proportion of live, healthy cells in a population.[3] It is a dynamic parameter influenced by numerous factors, including the cellular microenvironment and exposure to external stimuli like therapeutic compounds. When evaluating piperidine derivatives, it is crucial to select an assay that aligns with the anticipated mechanism of action.
A. Key Classes of Cell Viability Assays
Cell viability assays can be broadly categorized based on the cellular function they measure:
-
Metabolic Assays: These are the most common type and rely on the measurement of metabolic activity as an indicator of cell viability.[7][8][13] Healthy cells maintain a high metabolic rate, and a decrease in this rate is often an early indicator of cytotoxicity.
-
Membrane Integrity Assays: These assays distinguish between live and dead cells based on the integrity of the cell membrane. Live cells have intact membranes, while dead or dying cells lose membrane integrity, allowing the passage of dyes that are otherwise excluded.
-
Apoptosis Assays: These assays detect specific markers of programmed cell death, such as the activation of caspases or changes in the mitochondrial membrane.
B. Choosing the Right Assay for Your Piperidine Derivative
The choice of assay should be guided by the known or hypothesized biological activity of the piperidine derivative being tested.
| Anticipated Effect | Recommended Assay Type | Rationale |
| General Cytotoxicity | Metabolic (MTT, MTS, XTT) | Provides a broad measure of cell health and is sensitive to various cytotoxic mechanisms.[7][8][9][13] |
| Induction of Apoptosis | Caspase Activity, Annexin V | Directly measures key events in the apoptotic cascade.[1] |
| Cell Cycle Arrest | Proliferation Assays (e.g., CFSE) | Quantifies the inhibition of cell division.[4][14] |
| Necrosis/Membrane Damage | LDH Release, Trypan Blue | Measures the release of intracellular components or the uptake of membrane-impermeant dyes. |
It is often advisable to use more than one type of assay to obtain a comprehensive understanding of a compound's effects and to confirm results.[10]
II. Core Protocols for Metabolic Viability Assays
Metabolic assays are workhorses in drug discovery due to their simplicity, scalability, and sensitivity.[15] They are particularly useful for initial screening of piperidine derivatives to identify compounds with cytotoxic or cytostatic activity.
A. The Principle of Tetrazolium Salt Reduction
The MTT, MTS, and XTT assays are all based on the same fundamental principle: the reduction of a yellow tetrazolium salt to a colored formazan product by metabolically active cells.[7][8][13] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[13][16]
B. Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective method for assessing cell viability.[13]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm[13]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.[11]
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete medium.[17]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in culture medium. The final solvent concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control.
-
Include wells with medium only as a background control.[13]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
C. Advanced Protocols: MTS and XTT Assays
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays offer advantages over the MTT assay, primarily because their formazan products are water-soluble, eliminating the need for a solubilization step and allowing for kinetic measurements.[7][8][9]
Key Differences from MTT Protocol:
-
Reagent Addition: For MTS and XTT assays, the reagent is typically added directly to the culture medium at the end of the treatment period.[6][18]
-
Incubation: The incubation time with the reagent is generally shorter (1-4 hours).[6][19]
-
Measurement: Absorbance is measured directly without a solubilization step. The optimal wavelength for MTS is around 490 nm, and for XTT is approximately 450 nm.[18][19][20]
MTS Assay Protocol Summary:
-
Follow steps 1 and 2 of the MTT protocol.
-
Add 20 µL of the combined MTS/PES reagent to each well.[6][19]
-
Record the absorbance at 490 nm.[19]
XTT Assay Protocol Summary:
-
Follow steps 1 and 2 of the MTT protocol.
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions.[9]
-
Add 50-70 µL of the mixture to each well.[18]
-
Incubate for 2-4 hours at 37°C.[18]
-
Read the absorbance at 450 nm (with a reference wavelength of 660 nm).[18]
III. Experimental Design and Data Analysis
A well-designed experiment is critical for obtaining reliable and interpretable data.
A. Essential Controls
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the piperidine derivatives. This control is essential for ensuring that the observed effects are due to the compound and not the solvent.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Background Control: Wells containing medium and the assay reagent but no cells, to account for background absorbance.[6]
B. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curves and IC₅₀ Calculation:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Statistical analysis, such as ANOVA or t-tests, should be performed to determine the significance of the observed effects.[21][22]
IV. Advanced Considerations and Troubleshooting
A. Compound Interference
Some piperidine derivatives may directly interact with the assay reagents, leading to false-positive or false-negative results.[11] It is crucial to perform a control experiment where the compounds are added to cell-free medium with the assay reagent to check for any direct reduction of the tetrazolium salt.
B. Optimizing Assay Conditions
-
Cell Seeding Density: The optimal cell number per well should be determined for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the absorbance values are within the linear range of the plate reader.[11]
-
Incubation Times: The duration of compound exposure and reagent incubation should be optimized to detect the desired biological effect without causing nutrient depletion or overgrowth in the control wells.[6]
C. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | Uneven cell seeding, pipetting errors, "edge effect" in the plate.[11] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate for experimental samples.[11] |
| Low Signal or Poor Dynamic Range | Insufficient cell number, suboptimal incubation time, inactive reagent. | Optimize cell seeding density and incubation times; use fresh reagents. |
| Incomplete Formazan Solubilization (MTT) | Insufficient solubilization solution, inadequate mixing.[11] | Ensure complete dissolution by vigorous mixing or switching to an MTS or XTT assay.[11] |
| High Background Absorbance | Contamination, phenol red in the medium, compound interference. | Use sterile technique, phenol red-free medium for the final reading, and check for compound interference.[13] |
V. Conclusion
The protocols and guidelines presented here provide a comprehensive framework for assessing the effects of piperidine derivatives on cell viability. By carefully selecting the appropriate assay, optimizing experimental conditions, and including proper controls, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery programs. It is imperative to remember that cell viability assays are just one piece of the puzzle. Integrating the findings from these assays with data from other biological and mechanistic studies will provide a more complete understanding of the therapeutic potential of novel piperidine compounds.
References
- Assay Guidance Manual. (2013). Cell Viability Assays.
- Chintala, R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. [Link]
- Chen, Y., et al. (2025). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Wikipedia. (n.d.). G-quadruplex. [Link]
- Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- An, F., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Advances. [Link]
- Shweta, S., et al. (2021). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Journal of Advanced Research. [Link]
- The Audiopedia. (2021).
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
- Kuras, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]
- Coluccia, M., et al. (2003). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Journal of Medicinal Chemistry. [Link]
- Jahan, S., et al. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research. [Link]
- Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]
- ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. [Link]
- ResearchGate. (2017).
- Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. [Link]
- ResearchGate. (n.d.).
- Adan, A., et al. (2016). Guidelines for cell viability assays.
- Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. [Link]
- de Oliveira, R. B. (2019). Statistical Analysis: MTT-assay (cell viability test). [Link]
- de Oliveira, P. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]
- Hahne, F., et al. (2006). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. Genome Biology. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- FDCELL. (2023). General Tips for Successful Cell Culture. [Link]
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
- Eppendorf Group. (2021).
- ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]
- Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. susupport.com [susupport.com]
- 4. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Cells Treated with Piperidine Compounds
Introduction: Unveiling the Cellular Impact of Piperidine Compounds
The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1] These compounds exhibit a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] A significant portion of their therapeutic potential stems from their ability to modulate critical cellular signaling pathways, such as NF-κB, PI3K/Akt, and STAT3.[3][4]
Western blot analysis is an indispensable technique for elucidating the mechanisms of action of piperidine-based drugs. It allows researchers to investigate changes in protein expression levels, post-translational modifications (e.g., phosphorylation), and the activation state of key signaling molecules following compound treatment.[5] This detailed guide provides a comprehensive, field-proven protocol for performing Western blot analysis on cells treated with piperidine compounds, with a focus on ensuring data integrity and reproducibility.
Core Principle: A Self-Validating Experimental Design
Given that novel piperidine compounds are continually being developed, it is crucial to consider the possibility of unforeseen interactions with the experimental workflow. Therefore, this protocol is designed as a self-validating system, incorporating controls to account for potential compound-specific interference.
Visualizing the Workflow: From Cell Treatment to Data Analysis
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a piperidine compound.
By following this detailed protocol and incorporating the recommended validation steps, researchers can confidently and accurately assess the impact of piperidine compounds on cellular signaling pathways, thereby accelerating drug discovery and development efforts.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information.
- What are the biological activities of piperidine? (2025-12-11). BIOSYNCE.
- Struggling for the past year with STAT3 and STAT5 Western Blots. (2019-08-17). Reddit.
- Loading Controls for Western Blotting. (n.d.). Creative Diagnostics.
- Choice of lysis buffer. (n.d.). Protein Expression and Purification Core Facility.
- The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (n.d.). MDPI.
- Identification of Housekeeping Genes Suitable for Gene Expression Analysis in Rat Breast Cancer Cell Line Treated with Doxorubicin and Piperine. (2023-09-25). Civilica.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.
- AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals.
- Antibody validation for Western blot: By the user, for the user. (n.d.). PMC - NIH.
- Validating Antibodies for Western Blotting. (2021-11-22). Rockland Immunochemicals.
- Housekeeping gene expression is affected by antidepressant treatment in a mouse fibroblast cell line. (n.d.). PubMed.
- Single-step piperidine elution, cleavage, and recovery of premodified DNA electrotransferred on NA-45 membrane from mobility-shift gels. (n.d.). PMC - NIH.
- Western Blot Protocol. (n.d.). OriGene Technologies Inc.
- Western Blot Protocol: Cell Lysis, Mammalian Cells. (n.d.). Bio-Rad Antibodies.
- How to do optimization in western blot?. (2021-11-04). ResearchGate.
- Disrupting dimers in SDS-PAGE. (2014-09-01). Reddit.
- Association constants of pyridine and piperidine alkaloids to amyloid beta peptide determined by electrochemical impedance spectroscopy. (n.d.). PubMed.
- How to Deal with Interfering Agents in Protein Estimation Assays. (2015-06-10). G-Biosciences.
- GABA. (n.d.). Wikipedia.
- Can anyone tell me what kind of interaction there is between SDS and proteins in SDS-PAGE?. (2014-05-30). ResearchGate.
Sources
- 1. NF-kB Signaling Pathway Antibody Sampler Panel (ab228529) | Abcam [abcam.com]
- 2. scbt.com [scbt.com]
- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
Application Notes & Protocols: Molecular Docking Studies of Piperidine Ligands
Abstract
This technical guide offers a detailed protocol for conducting molecular docking studies on ligands featuring the piperidine scaffold. The piperidine ring is a cornerstone in medicinal chemistry, appearing as a key structural motif in a multitude of approved pharmaceuticals.[1][2][3][4] Its prevalence is due to its conformational flexibility and ability to form critical intermolecular interactions within protein binding sites.[2][5] This document provides researchers, scientists, and drug development professionals with a systematic, step-by-step approach to computationally evaluate the binding potential of piperidine-based compounds. We will cover the rationale behind each step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. The protocols described are designed to be adaptable and are grounded in established computational chemistry principles to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug discovery.[2] It is a ubiquitous structural element found in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1] Its importance stems from several key physicochemical properties:
-
Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize interactions with a biological target.[4]
-
Favorable Pharmacokinetics: The presence of a piperidine motif often improves a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties, enhancing metabolic stability and facilitating transport across biological membranes.[2]
-
Conformational Flexibility: The saturated ring system provides conformational flexibility, most commonly adopting a stable chair conformation. This allows the molecule to adapt its shape to the steric demands of a protein's binding pocket.[2][5]
Given these advantages, computational methods like molecular docking are invaluable for rapidly assessing the potential of novel piperidine derivatives as therapeutic agents.[5][6][7] Docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, providing crucial insights to guide the synthesis and experimental testing of new drug candidates.[5][8]
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein or receptor). The overall process involves preparing the 3D structures of both molecules, defining a search space on the receptor, allowing the ligand to flexibly explore conformations within that space, and then using a scoring function to rank the resulting poses.
Caption: High-level workflow for a typical molecular docking study.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a robust molecular docking experiment. While specific software commands may vary, the underlying principles are broadly applicable. This guide will use UCSF ChimeraX for visualization and preparation, and AutoDock Vina for the docking calculation, as they are widely used and freely available for academic research.[9][10][11]
Protocol 1: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB), correct for missing atoms, and assign appropriate charges, resulting in a structure suitable for docking.[10][12][13]
Step-by-Step Methodology:
-
Obtain Receptor Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 1IEP). UCSF ChimeraX can fetch this directly using its "Fetch by ID" tool.[10]
-
Inspect and Clean the Structure:
-
Remove Unnecessary Chains: If the PDB file contains multiple copies of the protein-ligand complex (e.g., chains A and B), retain only one for the simulation.[10]
-
Delete Solvent and Ions: Remove all water molecules and any ions that are not critical for structural integrity or ligand binding. The "Dock Prep" tool in Chimera can automate this.[10]
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This is a critical step as hydrogen bonds are key protein-ligand interactions.[12][13][14]
-
Assign Partial Charges: Assign partial atomic charges to the receptor atoms. Common charge models include Gasteiger or AMBER. This is necessary for the scoring function to calculate electrostatic interactions. The "Dock Prep" tool in Chimera or the prepare_receptor script in AutoDock Tools can handle this.[9][10]
-
Save in PDBQT Format: Save the prepared receptor structure in the PDBQT file format required by AutoDock Vina. This format includes the 3D coordinates, partial charges (Q), and AutoDock atom types (T).[5][15]
Protocol 2: Piperidine Ligand Preparation
Proper ligand preparation is crucial for a successful docking simulation. This involves generating a 3D conformation, assigning charges, and defining rotatable bonds.[14][16]
Step-by-Step Methodology:
-
Obtain/Draw Ligand Structure: The 2D structure of the piperidine ligand can be obtained from a database like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.[12][13]
-
Convert to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing programs can perform this conversion. It is essential to generate a reasonable 3D starting structure.[12][16]
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformation. This step ensures correct bond lengths and angles.[12][13]
-
Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and assign partial charges (Gasteiger charges are commonly used for ligands in AutoDock).[17]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock tools will automatically detect these, allowing for flexible docking where the ligand's conformation can change during the simulation. The piperidine ring itself is typically kept rigid, but its substituents will have rotatable bonds.[5][17]
-
Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format.[17]
Protocol 3: Docking Execution with AutoDock Vina
This protocol outlines the steps for running the docking simulation after the receptor and ligand have been prepared.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a 3D box centered on the active site of the receptor.[14][15]
-
If docking to a receptor with a known co-crystallized ligand, center the box on that ligand.
-
The size of the box should be large enough to accommodate the piperidine ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time.[15] UCSF ChimeraX provides a graphical interface to define the box center and dimensions.[10]
-
-
Create the Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and search parameters.
-
Run the Vina Simulation: Execute the docking run from the command line.
[11]
Results Analysis and Validation
Interpreting docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection. [8][18]
Analyzing Binding Affinity and Poses
-
Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. [19]A more negative value indicates a more stable predicted protein-ligand complex and stronger binding affinity. [8][18]These scores are best used for ranking different piperidine ligands against the same target rather than as absolute predictors of experimental binding energy. [20]* Binding Pose: The docking software generates multiple possible binding poses (conformations) for the ligand. [19]The pose with the lowest binding energy is typically considered the most likely. [19]* Visual Inspection: It is crucial to visually inspect the top-ranked poses using molecular visualization software (e.g., UCSF ChimeraX, PyMOL). [18]Analyze the key intermolecular interactions:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.
-
Electrostatic Interactions: Observe favorable charge-charge or charge-dipole interactions.
-
Caption: Key interactions between a piperidine ligand and a receptor.
A Self-Validating Protocol: Ensuring Trustworthiness
To ensure the reliability of the docking results, a validation step is mandatory. [21][22]
-
Re-docking of a Co-crystallized Ligand: The most common and robust validation method is to use a protein structure that has a co-crystallized ligand. [21] 1. Extract the native ligand from the PDB structure. 2. Prepare the receptor and the extracted ligand using the protocols described above. 3. Dock the native ligand back into the receptor's binding site. 4. Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode. [21][23]
Validation Parameter Acceptance Criterion Rationale RMSD of Re-docked Ligand ≤ 2.0 Å Confirms the docking protocol can accurately reproduce the known experimental binding pose. [21][23] | Enrichment Analysis | High enrichment of known actives | When screening a library, this shows the protocol can distinguish known binders from inactive "decoy" molecules. [22]|
If the re-docking RMSD is greater than 2.0 Å, the protocol may need refinement. This could involve adjusting the size of the grid box, increasing the exhaustiveness parameter in Vina to allow for a more thorough search, or re-evaluating the protonation states of the receptor's active site residues.
Conclusion
Molecular docking is a powerful computational tool that provides critical insights into the potential interactions of piperidine-based ligands with their biological targets. [5][24][25]By following a systematic and validated protocol encompassing careful receptor and ligand preparation, precise definition of the search space, and critical analysis of the results, researchers can effectively prioritize compounds for synthesis and experimental evaluation. This application note provides a foundational workflow that, when executed with scientific rigor, can significantly accelerate the drug discovery process for this important class of molecules.
References
- Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- Tarnowski, P., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Ghasemi, F., et al. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research.
- Taylor & Francis Online. (n.d.). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking.
- Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.
- Maestro (Schrödinger). (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
- Bio-Chemi-Informatics. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- De Luca, L., et al. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Wikipedia. (n.d.). Piperidine.
- Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
- ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
- RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Diva-portal.org. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system.
- National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
- Schrödinger. (n.d.). Virtual Screening With GLIDE.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- Schrödinger. (n.d.). Docking and scoring.
- ResearchGate. (2024, July 10). How to prepare materials before protein-peptide or protein-protein docking?
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan.
- Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- Schrödinger. (n.d.). Glide 5.5 User Manual.
- Schrödinger. (n.d.). Glide.
- ResearchGate. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. indico4.twgrid.org [indico4.twgrid.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. etflin.com [etflin.com]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 25. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive In Vitro Evaluation of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Abstract: This document provides a detailed guide for the in vitro pharmacological characterization of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. The molecular scaffold, featuring a piperidine ring linked to a phenylamine moiety, is prevalent in ligands targeting sigma receptors.[1][2] Sigma receptors, particularly the sigma-1 (σ1R) subtype, are implicated in a wide range of cellular functions and are considered promising therapeutic targets for neurological disorders, pain, and cancer.[3][4][5] This guide presents a logical, tiered approach, beginning with primary target affinity determination at sigma receptors, followed by functional characterization to discern agonist versus antagonist activity, and concluding with selectivity profiling against other common central nervous system targets and a general cytotoxicity assessment. The protocols herein are designed to be self-validating and provide researchers with a robust framework to establish a comprehensive in vitro profile of this compound.
Compound Overview and Physicochemical Properties
This compound is a synthetic organic compound belonging to the piperidine class of molecules.[1][6] A foundational understanding of its basic properties is essential before commencing biological assays.
| Property | Value | Source |
| IUPAC Name | 4-(2-(piperidin-1-yl)ethyl)aniline | Santa Cruz Biotechnology |
| CAS Number | 168897-21-0 | [6] |
| Molecular Formula | C₁₃H₂₀N₂ | [6] |
| Molecular Weight | 204.31 g/mol | [6] |
Primary Target Assessment: Sigma Receptor Affinity
2.1. Rationale for Investigation The core structure of this compound is analogous to numerous compounds known to possess high affinity for sigma receptors.[2][7] Therefore, the primary and most critical step in its evaluation is to quantify its binding affinity for the two major sigma receptor subtypes, σ1R and σ2R. Radioligand competition binding assays are the gold-standard method for determining the inhibition constant (Kᵢ) of a test compound, which reflects its binding affinity.[8]
2.2. Experimental Workflow: Radioligand Binding Assays The following workflow outlines the key stages for determining the binding affinity of the test compound at σ1 and σ2 receptors.
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
2.3. Detailed Protocol: σ1 Receptor Competitive Binding Assay
-
Rationale for Reagent Choice: Guinea pig liver is an excellent source of σ1R as it expresses the protein at high levels.[8] [³H]-(+)-pentazocine is a well-characterized, high-affinity, and selective radioligand for the σ1R.[8]
-
Materials:
-
Test Compound: this compound
-
Membrane Source: Guinea Pig Liver Homogenate
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific Binding Control: Haloperidol (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates, filter mats, scintillation fluid, scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, membrane homogenate, and [³H]-(+)-pentazocine (at a final concentration near its Kₑ).
-
Non-specific Binding (NSB): Haloperidol, membrane homogenate, and [³H]-(+)-pentazocine.
-
Test Compound: Test compound dilution, membrane homogenate, and [³H]-(+)-pentazocine.
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filter mats.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Use non-linear regression analysis (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
2.4. Detailed Protocol: σ2 Receptor Competitive Binding Assay
-
Rationale for Reagent Choice: The σ2R has not been cloned for as long as σ1R, and the standard method involves using the non-selective σ1/σ2 radioligand [³H]-ditolylguanidine ([³H]-DTG).[8] To isolate binding to σ2R, a high concentration of a selective σ1R ligand, (+)-pentazocine, is added to "mask" or block the σ1R sites.[8]
-
Procedure:
-
Follow the same general procedure as for the σ1R assay.
-
Key Difference: Add (+)-pentazocine (e.g., 300 nM final concentration) to all wells (Total, NSB, and Test Compound) to saturate the σ1R sites.
-
Use [³H]-DTG as the radioligand.
-
Use a high concentration of a known σ2 ligand (e.g., Haloperidol) to define non-specific binding.
-
Analyze the data as described for the σ1R assay to determine the Kᵢ for the σ2R.
-
2.5. Data Presentation: Affinity and Selectivity
| Target | Kᵢ (nM) [Hypothetical Data] | Selectivity Ratio |
| σ1 Receptor | 15.2 | - |
| σ2 Receptor | 486.5 | σ2/σ1 = 32-fold |
Interpretation: In this hypothetical example, the compound shows high affinity for the σ1R and is 32-fold selective over the σ2R.
Functional Characterization: Agonist vs. Antagonist Profile
3.1. Rationale for Investigation Determining binding affinity is insufficient to predict the compound's biological effect. It is crucial to ascertain whether it acts as an agonist (activator) or an antagonist (blocker) at the σ1R. In the absence of a universally accepted direct functional assay, several predictive methods have been established.[4] One of the most common in vitro methods is the phenytoin shift assay, which leverages the properties of an allosteric modulator.[5]
3.2. Logic of the Phenytoin Shift Assay Phenytoin (DPH) is an allosteric modulator of the σ1R.[4][5] It is proposed that DPH stabilizes the receptor in a conformation that has a higher affinity for agonists but does not affect the binding of antagonists.[5] Therefore, by comparing the compound's binding affinity in the presence and absence of DPH, one can infer its functional activity.
Caption: Logic of the Phenytoin (DPH) Shift Assay for Functional Characterization.
3.3. Detailed Protocol: Phenytoin Shift Assay
-
Perform the σ1R competitive binding assay as described in Section 2.3 in two parallel sets.
-
Set 1 (Control): Perform the assay exactly as described.
-
Set 2 (Phenytoin): Perform the assay with the addition of a fixed concentration of phenytoin (e.g., 100 µM) to all wells.
-
Calculate the Kᵢ value for the test compound from both sets of experiments.
-
Data Analysis: Calculate the "shift ratio" by dividing the Kᵢ (Control) by the Kᵢ (Phenytoin). A shift ratio significantly greater than 1 (typically >2) is indicative of agonist activity. A ratio near 1 suggests antagonist activity.
3.4. Data Presentation: Functional Activity
| Condition | Kᵢ (nM) [Hypothetical Data] | Shift Ratio (Kᵢ Control / Kᵢ Phenytoin) | Inferred Activity |
| Control (-DPH) | 15.2 | 0.95 | Antagonist |
| + Phenytoin (+DPH) | 16.0 |
Secondary Target & Cytotoxicity Profiling
4.1. Rationale for Investigation A comprehensive evaluation requires assessing the compound's selectivity. The piperidine scaffold can also interact with other CNS targets, such as monoamine transporters (DAT, NET, SERT), which could lead to off-target effects.[9][10] Furthermore, as some sigma ligands have demonstrated anti-proliferative properties, a baseline cytotoxicity assessment is a critical component of early-stage evaluation.[2][11]
4.2. Protocol: Monoamine Transporter Binding Assays Perform radioligand competition binding assays using membrane preparations expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Standard radioligands for these assays include [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT. The protocol is analogous to that described in Section 2.3.
4.3. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 or a cancer cell line like T47D) in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) using non-linear regression.
4.4. Data Presentation: Selectivity and Safety Profile
| Target/Assay | Kᵢ or IC₅₀ (nM) [Hypothetical Data] |
| Dopamine Transporter (DAT) | >10,000 |
| Norepinephrine Transporter (NET) | 8,500 |
| Serotonin Transporter (SERT) | >10,000 |
| Cytotoxicity (HEK293 cells) | 21,300 |
Summary and Forward-Looking Strategy
Based on the comprehensive in vitro evaluation outlined, a pharmacological profile of this compound can be established. Using the hypothetical data generated throughout this note, the compound can be classified as a high-affinity, selective σ1 receptor antagonist with a wide safety margin.
Key Findings (Hypothetical):
-
Primary Activity: Potent σ1R ligand (Kᵢ = 15.2 nM).
-
Selectivity: 32-fold selective for σ1R over σ2R and >500-fold selective against major monoamine transporters.
-
Functional Profile: σ1R antagonist, as indicated by the lack of a Kᵢ shift in the presence of phenytoin.
-
Safety: Low cytotoxicity in a standard cell line (IC₅₀ > 20 µM).
This profile suggests that the compound is a promising candidate for further investigation in disease models where σ1R antagonism is considered therapeutic, such as in neuropathic pain or for the potentiation of opioid analgesia.[4][12] The next logical steps would involve cell-based functional assays (e.g., measuring neurite outgrowth or modulation of calcium signaling) followed by in vivo pharmacokinetic and efficacy studies in relevant animal models.
References
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.30.1–1.30.17. [Link]
- Merlos, M., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Molecules, 28(15), 5831. [Link]
- Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 996-1011. [Link]
- Abdel-Rahman, M. A. A., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 996-1011. [Link]
- PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- PubChem. 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-.
- Hazra, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. ChemMedChem, 4(6), 996-1002. [Link]
- Hazra, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(6), 996-1002. [Link]
- John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology, 23(6), 761-766. [Link]
- Lasota, A., & Błachut, D. (2022).
- Wiese, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800171. [Link]
- Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]
- Sestito, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4983. [Link]
- Ishima, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-1384. [Link]
- John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology, 26(3), 253-259. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Biological Assays for Monoamine Transporter Inhibitors: Application Notes and Protocols
Introduction: The Critical Role of Monoamine Transporters in Neuronal Signaling
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are pivotal proteins in the regulation of neurotransmission.[1][2][3] Located on the presynaptic membrane of neurons, their primary function is to reabsorb their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[2][3][4] This reuptake process terminates the neurotransmitter signal and allows for the recycling of these crucial signaling molecules.[2]
Given their central role in modulating monoaminergic signaling, MATs are significant targets for a wide array of therapeutic drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[2][3][4] They are also the primary targets of psychostimulants and drugs of abuse.[2][4] Consequently, the development of robust and reliable biological assays to identify and characterize inhibitors of these transporters is of paramount importance in drug discovery and neuroscience research.
This guide provides a comprehensive overview of the principal in vitro assays used to investigate monoamine transporter inhibitors. We will delve into the theoretical underpinnings of each method, offer detailed, step-by-step protocols, and discuss the critical aspects of data analysis and interpretation. Our focus is on providing the scientific rationale behind experimental choices to ensure the generation of high-quality, reproducible data.
Section 1: Foundational Assay Platforms
The two primary methods for assessing the interaction of compounds with monoamine transporters are radioligand binding assays and uptake inhibition assays.[4][5][6] These assays provide complementary information about a compound's affinity for the transporter and its functional effect on transporter activity.
Radioligand Binding Assays: Quantifying Affinity
Principle: Radioligand binding assays directly measure the affinity of a test compound for a specific monoamine transporter. This is achieved by competing for the binding of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the transporter with high affinity and specificity. The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the transporter.
Causality Behind Experimental Choices:
-
Choice of Radioligand: The selection of the radioligand is critical. It should exhibit high affinity and selectivity for the target transporter to provide a sensitive and specific assay window. For instance, [³H]nisoxetine is commonly used for NET, and [³H]CFT (WIN 35,428) is often used for DAT.[7]
-
Cell System: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human isoform of the target transporter (hDAT, hNET, or hSERT) are a widely used system.[4][5] This provides a clean and controlled environment, isolating the activity of the specific transporter of interest.[4][5]
-
Non-specific Binding Determination: It is crucial to determine the amount of radioligand that binds to components other than the target transporter. This is achieved by including a high concentration of a known, potent inhibitor for that transporter (e.g., mazindol for DAT, desipramine for NET, and paroxetine for SERT) in control wells.[8]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Radioligand Binding Assay for DAT in Adherent HEK293 Cells
-
Materials:
-
HEK293 cells stably expressing hDAT
-
96-well cell culture plates
-
Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3)[4]
-
[³H]CFT (WIN 35,428) radioligand[4]
-
Test compounds and a known DAT inhibitor (e.g., mazindol) for non-specific binding
-
1% Sodium dodecyl sulfate (SDS) for cell lysis[4]
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.[9]
-
Compound Preparation: Prepare serial dilutions of your test compounds in KHB.
-
Assay Initiation:
-
On the day of the experiment, wash the cells once with 100 µL of room temperature KHB.[4]
-
Add 50 µL of KHB containing the various concentrations of test compounds, vehicle (for total binding), or a saturating concentration of a known DAT inhibitor (for non-specific binding) to the appropriate wells.[4][5]
-
-
Radioligand Addition: Add 50 µL of KHB containing a fixed concentration of [³H]CFT (e.g., 10 nM) to all wells.[5]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[4]
-
Termination and Washing: Aspirate the incubation solution and wash the cells twice with 100 µL of ice-cold KHB to remove unbound radioligand.[4]
-
Cell Lysis: Lyse the cells by adding 1% SDS to each well.[4]
-
Detection: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Uptake Inhibition Assays: Assessing Functional Blockade
Principle: Uptake inhibition assays measure the ability of a test compound to block the primary function of the transporter: the uptake of its substrate. This is typically done by incubating cells expressing the transporter with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in the presence and absence of the test compound.[8] A reduction in the accumulation of the radiolabeled substrate inside the cells indicates that the test compound is inhibiting transporter function.
Causality Behind Experimental Choices:
-
Choice of Substrate: The use of the endogenous neurotransmitter as the radiolabeled substrate provides a physiologically relevant measure of transporter function.
-
Incubation Time: The incubation time with the radiolabeled substrate is kept short (typically 1-5 minutes) to measure the initial rate of uptake and minimize the influence of other cellular processes like metabolism or efflux.[4][8]
-
Inhibitor Pre-incubation: Pre-incubating the cells with the test compound for a short period (e.g., 5-10 minutes) allows the compound to reach its binding site on the transporter before the addition of the substrate.[4][8]
-
System Comparison: While transfected cell lines offer a pure population of a single human transporter, synaptosomes (sealed nerve endings isolated from brain tissue) provide a more native environment with the full protein machinery for neurotransmitter handling.[4][5] Comparing results from both systems can provide valuable insights.
Protocol: [³H]Dopamine Uptake Inhibition Assay in Adherent hDAT-HEK293 Cells
-
Materials:
-
hDAT-HEK293 cells
-
96-well cell culture plates
-
KHB buffer
-
[³H]dopamine
-
Test compounds and a known DAT inhibitor
-
Cell lysis solution
-
Scintillation counter
-
-
Procedure:
-
Cell Plating: Plate hDAT-HEK293 cells as described for the binding assay.
-
Compound Preparation: Prepare serial dilutions of test compounds in KHB.
-
Pre-incubation:
-
Uptake Initiation: Add 50 µL of KHB containing a fixed concentration of [³H]dopamine (e.g., 10 nM) to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature.[4]
-
Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells twice with ice-cold KHB.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated radioactivity as described in the binding assay protocol.
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and plot the data to determine the IC₅₀ value.
-
Data Summary: Radioligand and Substrate Properties
| Transporter | Radioligand for Binding | Radiolabeled Substrate for Uptake |
| DAT | [³H]CFT (WIN 35,428)[4] | [³H]Dopamine[4], [³H]MPP+[4] |
| NET | [³H]Nisoxetine[7] | [³H]Norepinephrine[8] |
| SERT | -Citalopram[10] | [³H]Serotonin ([³H]5-HT)[4] |
Section 2: Advanced and High-Throughput Methods
While radiotracer-based assays are the gold standard, there is a growing need for non-radioactive, higher-throughput methods, particularly in the early stages of drug discovery.
Fluorescence-Based Uptake Assays
Principle: These assays utilize fluorescent substrates that are transported into the cell by MATs.[11][12][13] The accumulation of the fluorescent substrate inside the cell leads to an increase in fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.[12][13] Many of these assays employ a masking dye that quenches the fluorescence of the substrate in the extracellular medium, allowing for a no-wash protocol.[12][13]
Causality Behind Experimental Choices:
-
Fluorescent Substrate Properties: The ideal fluorescent substrate should be a good substrate for the transporter with minimal off-target effects or intrinsic fluorescence changes unrelated to transport. ASP+ is a well-characterized fluorescent substrate for DAT, NET, and SERT.[14]
-
Instrumentation: A bottom-read fluorescence microplate reader is typically required for these assays, especially when using adherent cells.[9]
-
Kinetic vs. Endpoint: These assays can be run in either kinetic mode, where fluorescence is measured over time to determine the initial rate of uptake, or in endpoint mode after a fixed incubation period, which is more amenable to high-throughput screening.[13]
Experimental Workflow: Fluorescence-Based Uptake Assay
Caption: A streamlined workflow for a no-wash, fluorescence-based uptake assay.
Protocol: General Fluorescence-Based Neurotransmitter Uptake Assay
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells in the microplate to form a confluent monolayer.[9]
-
Compound Addition: Remove the culture medium and add diluted test compounds or controls to the wells.[9]
-
Reagent Addition: Prepare the dye solution according to the kit manufacturer's instructions and add it to all wells.[9]
-
Detection:
-
Kinetic Mode: Immediately place the plate in a bottom-read fluorescence microplate reader and begin measuring fluorescence at regular intervals.
-
Endpoint Mode: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C, and then read the fluorescence.[9]
-
-
Data Analysis: For kinetic data, determine the initial rate of uptake (slope of the fluorescence curve). For endpoint data, use the final fluorescence values. Calculate the percent inhibition and determine IC₅₀ values.
-
Electrophysiology-Based Assays
Principle: Monoamine transporters are electrogenic, meaning their transport cycle is associated with the movement of ions (Na⁺ and Cl⁻) across the cell membrane, generating a small electrical current.[12][15] Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, can directly measure these transporter-associated currents.[16][17] Inhibitors of the transporter will block these currents, providing a real-time, functional readout of transporter activity.
Causality Behind Experimental Choices:
-
System: Xenopus oocytes expressing the transporter of interest are a common system for two-electrode voltage clamp experiments due to their large size and robust expression of foreign proteins.[17][18] Whole-cell patch-clamp can be used with mammalian cells.[16]
-
Measurement: This method offers high temporal resolution, allowing for detailed kinetic and mechanistic studies of transporter function and inhibition.[16]
-
Throughput: Electrophysiology is traditionally low-throughput, but automated patch-clamp systems are increasing its applicability for screening.
Signaling Pathway: Electrogenic Transport by MATs
Caption: Ion and substrate movement during electrogenic monoamine transport.
Section 3: Data Interpretation and Self-Validation
Trustworthiness of Protocols: A key aspect of scientific integrity is the inclusion of proper controls to validate the assay results.
-
Positive and Negative Controls: Always include a known potent inhibitor for the target transporter as a positive control to confirm assay performance. A negative control (vehicle) is essential to define the baseline of 100% transporter activity.
-
Reference Compounds: When comparing data across different assays or laboratories, it is crucial to include a set of well-characterized reference compounds.[4] This helps to normalize the data and understand the inherent variability between different methods and cell lines.[4]
-
Distinguishing Inhibitors from Substrates: Some compounds, like amphetamines, are not simple inhibitors but are also substrates for the transporter, inducing efflux (reverse transport).[1] Efflux assays, which measure the release of a pre-loaded radiolabeled substrate, can be used to distinguish between these mechanisms of action.[1]
Considerations for Data Comparison: It is important to recognize that IC₅₀ values can vary between different assay formats (e.g., adherent vs. suspension cells) and different cell lines.[4][6] Therefore, direct comparison of absolute potency values from different sources should be done with caution. The rank order of potency for a series of compounds is often a more consistent measure across different assays.
Conclusion
The selection of a biological assay for monoamine transporter inhibitors depends on the specific research question, the required throughput, and the available resources. Radioligand binding and radiolabeled substrate uptake assays remain the gold standard for detailed pharmacological characterization, providing essential data on affinity and functional inhibition.[5][6] For high-throughput screening campaigns, fluorescence-based assays offer a non-radioactive, scalable alternative. Electrophysiological methods, while lower in throughput, provide unparalleled mechanistic insights into the transport process. By understanding the principles behind each method and implementing rigorous quality control measures, researchers can generate reliable and meaningful data to advance the development of novel therapeutics targeting these critical neuronal proteins.
References
- Hu, G., Henke, A., et al. (2013). New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). ACS Chemical Biology.
- Kasture, S., et al. (2016). Shine bright: considerations on the use of fluorescent substrates in living monoaminergic neurons in vitro. Frontiers in Cellular Neuroscience.
- Kasture, S., & Sucic, S. (2025). Electrophysiological Methods to Explore the Function of Monoamine Transporters. Advanced Neurobiology.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Molecular Devices. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- Dale, L. B., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC.
- Amil, F., et al. (2012). Electrophysiological characterization of the polyspecific organic cation transporter plasma membrane monoamine transporter. Drug Metabolism and Disposition.
- Amil, F., et al. (2012). Electrophysiological Characterization of the Polyspecific Organic Cation Transporter Plasma Membrane Monoamine Transporter. PMC.
- Johnson, D., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. PMC.
- Sitte, H. H., & Freissmuth, M. (2025). Electrophysiological Methods to Explore the Function of Monoamine Transporters. ResearchGate.
- Hinz, M., Stein, A., & Uncini, T. (2012). The discrediting of the monoamine hypothesis. PMC.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Indarte, M., et al. (2017). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry.
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- Kim, D., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science.
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
- Scafuri, B., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience.
- Aggarwal, S., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PMC.
- Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
- Sorensen, L., et al. (2020). Competitive inhibition of radioligand binding to monoamine transporters in COS-7 cells by (a) dopamine and (b) norepinephrine. ResearchGate.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Ramamoorthy, S., & Jayanthi, L. D. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. PMC.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Tipton, C. L., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Biomolecular Screening.
- An, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC.
- Guidotti, A., et al. (2011). Beyond the monoaminergic hypothesis: neuroplasticity and epigenetic changes in a transgenic mouse model of depression. PMC.
- Hinz, M., Stein, A., & Uncini, T. (2012). RETRACTED ARTICLE: The discrediting of the monoamine hypothesis. ResearchGate.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 3. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Shine bright: considerations on the use of fluorescent substrates in living monoaminergic neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Methods to Explore the Function of Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiological characterization of the polyspecific organic cation transporter plasma membrane monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Locomotor Activity Studies in Mice
Introduction: The Central Role of Locomotor Activity in Preclinical Research
Locomotor activity, the spontaneous movement of an animal, is a fundamental behavioral endpoint in neuroscience, pharmacology, and toxicology research.[1] It serves as a crucial indicator of an animal's overall well-being and can be modulated by genetic modifications, disease states, or pharmacological interventions.[1][2] Assays measuring locomotion are used to assess a wide range of central nervous system functions, including motor control, anxiety, exploration, and the effects of sedative or stimulant compounds.[3][4] However, the apparent simplicity of these tests belies a significant complexity; locomotor behavior is highly sensitive to a multitude of intrinsic and extrinsic factors.[2] Failure to control these variables is a primary contributor to the well-documented issue of poor reproducibility in preclinical behavioral neuroscience.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting locomotor activity studies in mice. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, we aim to equip you with the knowledge to generate robust, reliable, and reproducible data.
Part 1: Foundational Principles of Experimental Design
The cornerstone of any successful behavioral study is a meticulously planned experimental design that minimizes variability and isolates the effect of the independent variable. This requires a deep understanding of the factors that can influence a mouse's natural activity levels.
The Imperative of Standardization
Differences in protocols, apparatus, and pre-testing environments between laboratories are major sources of failed replications in genetic and pharmacological experiments.[5][6] While achieving a complete equation of the laboratory environment is not always feasible, standardizing key test parameters is a critical step that benefits the entire research field.[5][6] Standardization increases the internal validity of a study, and while it may decrease external validity to some degree, it is essential for ensuring that results can be reliably reproduced.[7]
Critical Factors Influencing Locomotor Activity
A mouse's locomotor output is not a static variable but a dynamic response to a complex interplay of internal states and external stimuli.[2] These factors must be acknowledged and controlled for in the experimental design.
-
Intrinsic Factors: These are characteristics inherent to the animal itself.
-
Genetic Strain: Different inbred mouse strains exhibit significant baseline differences in activity, anxiety, and sensory capabilities.[2][8] For example, C57BL/6 mice are generally more active than BALB/c mice. It is paramount to use the appropriate control strain for knockout or transgenic models.[8]
-
Sex: Sex differences in locomotor activity exist, often influenced by hormonal cycles in females.[2][9] The female estrous cycle is a prominent internal factor that can greatly impact behavioral data.[10] Therefore, studies should either use a single sex or balance sex distribution across experimental groups and report data accordingly.
-
Age: Locomotor activity changes throughout an animal's lifespan, often decreasing in aged animals.[2][9][11] Age-matching of animals within an experiment is crucial.
-
Health Status: Any underlying health issues can significantly impact an animal's ability or motivation to move. A general health check should be performed before testing.[12]
-
-
Environmental Factors: The animal's immediate surroundings play a profound role in its behavior.
-
Lighting: As nocturnal animals, mice are more active during the dark phase.[8][12] Testing should be conducted at a consistent time within the light-dark cycle.[2] Illumination levels within the testing arena can also dramatically affect behavior; dim lighting may encourage exploration, while bright light can be anxiogenic and suppress activity.[10][12]
-
Noise & Vibration: Sudden noises or vibrations can startle the animals and alter their activity. Testing rooms should be quiet and isolated from high-traffic areas.[2][13]
-
Temperature & Humidity: The ambient temperature and humidity of both the housing and testing rooms should be stable and controlled.[2][8]
-
Olfactory Cues: Mice have a sensitive olfactory system. The testing apparatus must be thoroughly cleaned between animals to remove scent cues from previous subjects, which can influence the behavior of subsequent mice.[3][12] 70% ethanol is commonly used for this purpose.[13]
-
Cage Enrichment: The complexity of the home cage environment can impact an animal's behavioral phenotype.[14] Environmental enrichment can enhance motor performance and learning, potentially reducing anxiety-like behaviors in testing paradigms.[15][16] It is important to be consistent with the level of enrichment provided to all animals in a study.
-
-
Procedural Factors: The manner in which the experiment is conducted can introduce significant variability.
-
Acclimation: This is one of the most critical, yet sometimes overlooked, steps. Transportation is a significant stressor for animals, affecting physiological systems and behavior.[17][18][19] A minimum acclimation period of 72 hours is recommended for rodents after arrival at a facility.[20][21] Furthermore, animals must be allowed to acclimate to the testing room for at least 30-60 minutes before the experiment begins to reduce the stress of a novel environment.[3][22]
-
Handling: The experimenter is a significant environmental variable. Gentle and consistent handling is essential to minimize stress-induced behavioral alterations.[17]
-
Circadian Rhythms: Locomotor activity is under strong circadian control.[23][24] The master circadian pacemaker, the suprachiasmatic nucleus (SCN), regulates daily rhythms of activity and rest.[24][25] All testing must be performed during the same time window each day to avoid confounding results due to natural fluctuations in activity.[12]
-
Caption: Key factors influencing the final measured locomotor output.
| Factor Category | Variable | Key Consideration & Rationale |
| Intrinsic | Genetic Strain | Baseline activity and anxiety levels vary significantly between strains. Use appropriate controls.[2][8] |
| Sex | Hormonal cycles in females can affect activity. Balance sexes or use a single sex.[2][10] | |
| Age | Activity levels change with age. Ensure all animals are age-matched.[9][11] | |
| Environmental | Lighting | Mice are nocturnal. Test at a consistent time of day under controlled lighting conditions.[10][12] |
| Noise | Sudden noises are stressful and alter behavior. Use a quiet, dedicated testing room.[2][13] | |
| Temperature | Maintain stable, comfortable ambient temperature and humidity.[2][8] | |
| Olfactory Cues | Residual odors affect subsequent animals. Thoroughly clean apparatus between trials.[3][12] | |
| Procedural | Acclimation | Transportation and novel environments are major stressors. Allow adequate time for physiological and behavioral stabilization.[17][18][21] |
| Handling | Inconsistent or rough handling induces stress. Handle animals gently and consistently.[17] | |
| Time of Day | Locomotor activity is governed by circadian rhythms. Test at the same time each day to control for this.[23][24] |
Part 2: Core Methodologies and Protocols
Two of the most widely used paradigms for assessing locomotor activity are the Open Field Test (OFT) and Voluntary Wheel Running (VWR). Each provides unique insights into different aspects of an animal's behavior.
The Open Field Test (OFT)
The OFT is a classical assay that places the animal in a novel, open arena. It is used to assess general locomotor activity, exploration, and anxiety-like behavior.[12][26] The natural tendency of a mouse is to avoid open, brightly lit spaces, a behavior known as thigmotaxis (remaining close to the walls).[3][12] An increase in time spent in the center of the arena is often interpreted as reduced anxiety-like behavior.[26]
Caption: Standardized workflow for the Open Field Test protocol.
Apparatus:
-
A square or circular arena (e.g., 40x40 cm or 50x50 cm for mice) with high, opaque walls to prevent escape.[12][27] The floor should have a non-slippery, matte surface to provide grip and reduce glare.[27]
-
An overhead video camera connected to a computer with tracking software.[13][28]
Procedure:
-
Preparation:
-
Prepare the testing room, ensuring consistent and stable lighting (e.g., 280-400 lux), temperature (20-22°C), and minimal ambient noise.[12][13]
-
Thoroughly clean the open field arena with a 70% ethanol solution (or other appropriate disinfectant) and allow it to dry completely to remove olfactory cues.[3][13]
-
-
Acclimation:
-
Test Conduction:
-
Gently handle the mouse by the base of its tail and place it in the center of the arena.[3][13]
-
Immediately start the video recording and tracking software.[3] The experimenter should then leave the immediate vicinity to avoid influencing the mouse's behavior.[22]
-
Allow the mouse to explore the arena freely for a predetermined duration, typically ranging from 5 to 20 minutes.[13][26] Recent studies suggest that sessions longer than 5 minutes may be needed to capture the full range of behavior as the animal habituates.[27]
-
-
Post-Test:
-
Data Analysis:
| Parameter | Description & Interpretation |
| Total Distance Traveled | The total path length covered by the animal. A primary measure of general locomotor activity.[2][12] |
| Velocity | The average speed of the animal's movement. |
| Time Spent in Center | The duration the animal spends in a predefined central zone of the arena. An increase is often interpreted as anxiolytic-like behavior.[3][26] |
| Time Spent in Periphery | The duration the animal spends near the walls (thigmotaxis). An increase can indicate anxiety-like behavior.[3] |
| Rearing | The number of times the animal stands on its hind legs. A measure of exploratory and vertical activity.[13] |
| Fecal Boli Count | The number of fecal pellets deposited during the test. Higher counts can be an indicator of emotionality/anxiety.[3] |
Voluntary Wheel Running (VWR)
VWR is a widely used method to assess physical activity, endurance, and circadian rhythms.[23][30] Unlike forced exercise models, wheel running is a voluntary behavior, which can be seen as a form of environmental enrichment and is less stressful for the animal.[30][31] Data can be collected continuously over long periods (days to weeks), making it ideal for studying circadian patterns.[24][32]
Sources
- 1. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 2. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor activity - Wikipedia [en.wikipedia.org]
- 5. Standardizing tests of mouse behavior: reasons, recommendations, and reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sensorimotor developmental factors influencing the performance of laboratory rodents on learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of enriched environment on motor performance and learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Environmental enrichment and mouse models: Current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 18. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 19. acuc.berkeley.edu [acuc.berkeley.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 22. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 23. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phenotyping Circadian Rhythms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Open field test for mice [protocols.io]
- 27. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 28. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Voluntary Wheel Running in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tracking Individual Running Metrics in Mice Using a Voluntary Wheel Running Protocol that Minimizes Social Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mmpc.org [mmpc.org]
Application Notes and Protocols for 4-(2-Piperidin-1-yl-ethyl)-phenylamine in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 4-(2-Piperidin-1-yl-ethyl)-phenylamine emerges as such a scaffold, combining the pharmacophoric elements of a piperidine ring and a phenethylamine moiety. While the parent compound itself may not exhibit potent biological activity, its true value lies in its role as a versatile starting material for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of the strategic application of this compound in drug discovery, complete with detailed synthetic and biological assay protocols to empower researchers in their quest for novel therapeutics.
The piperidine heterocycle is a ubiquitous feature in a vast number of approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement, while also influencing physicochemical properties like solubility and metabolic stability[1][2]. Similarly, the phenethylamine scaffold is a well-established pharmacophore, particularly in the realm of neuroscience, forming the backbone of many neurotransmitters and neuromodulators[3][4]. The combination of these two motifs in this compound provides a unique three-dimensional structure with multiple points for chemical diversification, allowing for the exploration of a wide range of chemical space and biological targets.
This document will explore the application of this scaffold in the development of inhibitors for challenging targets such as the oncoprotein c-Myc, modulators of ion channels like N-type calcium channels, and enzymes implicated in metabolic diseases such as Dipeptidyl Peptidase-4 (DPP-4). Furthermore, we will delve into its use in generating compounds with cytotoxic activity against cancer cell lines.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 168897-21-0 | |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Solid | [5] |
| Storage | Store at room temperature. | [5] |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Strategic Applications in Drug Discovery
The utility of this compound as a scaffold can be best illustrated through its application in the development of targeted therapies.
Development of c-Myc Inhibitors for Oncology
The c-Myc oncoprotein is a transcription factor that is deregulated in a high percentage of human cancers, making it a prime target for therapeutic intervention. However, its "undruggable" nature, due to the lack of a defined enzymatic pocket, has posed a significant challenge. One promising strategy is to inhibit the protein-protein interaction between c-Myc and its obligate binding partner, Max[6]. Derivatives of this compound have been successfully employed to create potent c-Myc inhibitors.
A notable example is the synthesis of benzimidazole derivatives, where the aniline nitrogen of the scaffold serves as a key reactive handle for building the benzimidazole core. This approach has led to the discovery of compounds like 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)phenyl)morpholine , a novel c-Myc inhibitor with demonstrated efficacy against lung cancer in vitro and in vivo[7].
Signaling Pathway and Mechanism of Action:
Caption: c-Myc/Max heterodimerization and inhibition by a this compound derivative.
N-type Calcium Channel Blockers for Neuropathic Pain
N-type (Caᵥ2.2) voltage-gated calcium channels are critical regulators of neurotransmitter release at presynaptic terminals, particularly in nociceptive pathways. Blockade of these channels has been validated as an effective strategy for the management of chronic and neuropathic pain[3][8]. The 4-piperidinylaniline substructure, present in our scaffold of interest, has been identified as a key pharmacophore for potent N-type calcium channel blockers[3].
By modifying the aniline and piperidine nitrogens of this compound, researchers can generate libraries of compounds for screening against N-type calcium channels. Structure-activity relationship (SAR) studies on related 4-piperidinylaniline series have demonstrated that substitutions on the aniline nitrogen can significantly impact potency and selectivity[9].
Experimental Workflow for N-type Calcium Channel Blocker Discovery:
Caption: Workflow for the discovery of N-type calcium channel blockers.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 is a well-established therapeutic approach for the management of type 2 diabetes[10]. Piperidine-constrained phenethylamines have been identified as a novel class of potent and selective DPP-4 inhibitors[10].
The this compound scaffold provides an excellent starting point for the design of such inhibitors. The primary amine can be functionalized to interact with the key catalytic residues of the DPP-4 active site, while the piperidine and phenyl rings can be modified to optimize binding to the S1 and S2 pockets of the enzyme, thereby enhancing potency and selectivity.
Cytotoxic Agents for Leukemia
The pyrrolo[1,2-a]quinoxaline scaffold is a heterocyclic framework that has demonstrated significant antiproliferative activity against various human cancer cell lines. Novel derivatives incorporating a substituted piperidin-1-yl]benzyl moiety have shown promising cytotoxic potential against both lymphoid and myeloid leukemia cell lines[11].
The synthesis of such compounds can be envisioned starting from this compound. The primary amine can be utilized in condensation reactions to construct the quinoxaline ring system, followed by further elaboration to introduce the pyrrole ring. This approach allows for the generation of a library of compounds for screening against a panel of leukemia cell lines.
Experimental Protocols
Protocol 1: Synthesis of a Benzimidazole-based c-Myc Inhibitor Derivative
This protocol describes a representative synthesis of a benzimidazole derivative from this compound, inspired by the synthesis of c-Myc inhibitors[7].
Step 1: Synthesis of the Benzimidazole Core
-
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a substituted o-phenylenediamine.
-
Add a catalytic amount of a condensing agent, such as p-toluenesulfonic acid or a Lewis acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzimidazole derivative.
Step 2: N-Alkylation of the Benzimidazole
-
To a solution of the synthesized benzimidazole (1 mmol) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 mmol).
-
Add the desired alkylating agent (e.g., a substituted isoxazole derivative with a leaving group) (1.1 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (50-60 °C) overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: In Vitro c-Myc-Max Interaction Assay
This protocol outlines a cell-based assay to screen for inhibitors of the c-Myc-Max protein-protein interaction, such as the NanoBRET™ assay[1][12].
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with plasmids encoding for c-Myc fused to a NanoLuc® luciferase (the energy donor) and Max fused to a HaloTag® (the energy acceptor).
-
-
Compound Treatment:
-
After 24 hours of transfection, harvest and seed the cells into a 96-well plate.
-
Add the synthesized this compound derivatives at various concentrations to the wells.
-
Incubate the plate for the desired treatment time (e.g., 6-24 hours).
-
-
BRET Measurement:
-
Add the HaloTag® NanoBRET™ 618 ligand to the wells and incubate to allow for labeling of the acceptor protein.
-
Add the NanoBRET™ Nano-Glo® substrate to the wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio in the presence of a test compound indicates inhibition of the c-Myc-Max interaction.
-
Determine the IC₅₀ value for active compounds.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Activity
This protocol describes the use of whole-cell patch-clamp to assess the inhibitory activity of synthesized compounds on N-type calcium channels, typically expressed in a cell line like tsA-201[13].
-
Cell Preparation:
-
Culture tsA-201 cells and transfect them with plasmids encoding the subunits of the human N-type calcium channel (α₁B, β₃, and α₂δ₁).
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing a charge carrier for the calcium channels (e.g., 10 mM Ba²⁺).
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.
-
Elicit N-type calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
-
Compound Application and Data Analysis:
-
After obtaining a stable baseline recording of the N-type currents, apply the synthesized this compound derivatives at various concentrations to the perfusion solution.
-
Record the currents in the presence of the compound.
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for active compounds.
-
Protocol 4: Fluorometric DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to screen for DPP-4 inhibitors[4][14].
-
Reagent Preparation:
-
Prepare a solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).
-
Prepare serial dilutions of the synthesized this compound derivatives.
-
-
Assay Procedure:
-
In a 96-well black plate, add the DPP-4 enzyme solution to each well.
-
Add the test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., sitagliptin) and a vehicle control.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement and Data Analysis:
-
Immediately measure the fluorescence intensity in a kinetic mode for 15-30 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value for active compounds.
-
Protocol 5: Cytotoxicity Assay in Leukemia Cell Lines using MTT
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of synthesized compounds on leukemia cell lines[15][16].
-
Cell Seeding:
-
Culture leukemia cell lines (e.g., Jurkat, K562) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound derivatives.
-
Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold for the generation of diverse and biologically active small molecules. Its inherent structural features, combining the privileged piperidine and phenethylamine motifs, provide a robust starting point for the exploration of a wide array of therapeutic targets. The successful application of this scaffold in the development of inhibitors for challenging targets like c-Myc, as well as for established targets such as N-type calcium channels and DPP-4, underscores its broad utility in drug discovery.
The protocols outlined in this guide provide a practical framework for researchers to harness the potential of this scaffold. By employing systematic synthetic strategies and robust biological screening assays, the scientific community can continue to unlock novel therapeutic agents derived from this compound, ultimately contributing to the advancement of medicine and the treatment of a wide range of diseases. Future efforts may focus on exploring novel chemical transformations of this scaffold to access even greater chemical diversity and the application of its derivatives against emerging biological targets.
References
- Dunn, P. M. (2000). Neuronal N-type calcium channel blockers: a series of 4-piperidinylaniline analogs with analgesic activity. Drug Design and Discovery, 17(1), 85-93.
- Bio-protocol. (n.d.). Cytotoxicity Determination with MTT Method.
- Ghelardini, C., et al. (2005). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 48(16), 5274-5285.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. British Journal of Cancer, 56(3), 279–285.
- Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
- Horton, T. (1994). MTT Cell Assay Protocol.
- Altmann, E., et al. (2009). Scaffold-based design and synthesis of potent N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 19(22), 6432-6436.
- Murtuda, A. J. (2023). MTT (Assay protocol). protocols.io. [Link]
- Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
- ResearchGate. (n.d.). Neuronal N-type calcium channel blockers: A series of 4-piperidinylaniline analogs with analgesic activity | Request PDF.
- Ivanova, A., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(7), 523-533.
- Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT.
- BPS Bioscience. (n.d.). DPP4 Assay Kit.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Li, et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.
- Reddy, T. J., et al. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 9(21), 7351-7357.
- Follis, A. V., et al. (2008). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Bioorganic & Medicinal Chemistry Letters, 18(11), 3371-3375.
- Reddit. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. r/LungCancerSupport.
- Vasta, J. D., et al. (2018). Probing Myc and Max Protein-Protein Interactions using NanoBRET™ and NanoBiT® Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 749-758.
- Reddy, T. J., et al. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 9(21), 7351-7357.
- Creative Bioarray. (n.d.). Patch Clamp Recording Protocol.
- Ghelardini, C., et al. (2005). Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain. Journal of Medicinal Chemistry, 48(16), 5274-5285.
- Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
- Wang, C., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 65(3), 2268-2287.
- Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987.
- Prochownik, E. V., & Vogt, P. K. (2010). Therapeutic Targeting of Myc. Genes & Cancer, 1(6), 650–659.
- Kodirov, S. A., et al. (2023). Whole-cell patch-clamp recording and parameters. Journal of Basic and Clinical Physiology and Pharmacology, 34(3), 283-294.
- ResearchGate. (n.d.). Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives....
- Sacco, J., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6535.
- Kosasa, T., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 42(21), 4381-4387.
- Ali, A., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 20(12), 22446-22457.
- Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[1][18]benzodiazepines. Molecules, 20(4), 6358-6395.
Sources
- 1. NanoBRET™ cMyc/MAX Interaction Assay Protocol [worldwide.promega.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Neuronal N-type calcium channel blockers: a series of 4-piperidinylaniline analogs with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
The Piperidine Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery
An Application Guide for Researchers
Introduction: The Enduring Relevance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its prevalence stems from a combination of favorable physicochemical properties: the piperidine scaffold can enhance metabolic stability, modulate lipophilicity to improve membrane permeability, and provide a three-dimensional framework for precise orientation of pharmacophoric groups.[2][3] In the realm of oncology, these attributes have made piperidine a "privileged scaffold," serving as the core of numerous natural products, synthetic molecules, and FDA-approved drugs that target the complex machinery of cancer cells.[4][5][6]
This guide provides an in-depth exploration of the application of piperidine derivatives in anticancer research. Moving beyond a simple catalog of compounds, we will dissect the key mechanisms of action, present detailed protocols for their evaluation, and offer field-proven insights into the causality behind experimental design.
Part 1: Deciphering the Mechanisms of Action
Piperidine derivatives exert their anticancer effects through a multitude of mechanisms, often by interfering with signaling pathways critical for tumor growth, survival, and metastasis. Understanding these mechanisms is paramount for rational drug design and for identifying patient populations most likely to respond to treatment.
Induction of Apoptosis: The Controlled Demolition of Cancer Cells
Apoptosis, or programmed cell death, is a crucial cellular process that is often evaded by cancer cells. A primary strategy in cancer therapy is to reactivate this dormant process. Many piperidine derivatives have been shown to be potent inducers of apoptosis.[7]
Causality: The commitment to apoptosis is governed by a delicate balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Piperidine compounds can tip this balance towards cell death by:
-
Modulating the Bax/Bcl-2 Ratio: A high Bax-to-Bcl-2 ratio is a hallmark of apoptosis induction.[8] Piperidine derivatives can upregulate Bax and/or downregulate Bcl-2, leading to the permeabilization of the outer mitochondrial membrane.[8][9]
-
Triggering the Caspase Cascade: The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activations involving cysteine-aspartic proteases known as caspases.[8] Activation of initiator caspases (caspase-9 in the intrinsic pathway, caspase-8 in the extrinsic) leads to the activation of executioner caspases (caspase-3), which dismantle the cell.[8]
A novel piperine derivative, MHJ-LN, for instance, was shown to induce apoptosis in breast cancer by activating the MDM2-p53 pathway, a critical regulator of cell cycle progression and cell death.[10] Similarly, platinum-based piperidine complexes have been developed that induce apoptosis, a mechanism distinct from the necrotic cell death often associated with traditional platinum drugs like cisplatin.[11]
Caption: Intrinsic apoptosis pathway activated by piperidine derivatives.
Modulation of Key Signaling Pathways
Cancer is fundamentally a disease of aberrant cell signaling. Piperidine derivatives have been designed to intercept these signals at critical nodes, disrupting the communication lines that cancer cells depend on for proliferation and survival.
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in many cancers.[12][13] Piperidine derivatives can inhibit key components of this pathway, such as Akt itself, leading to decreased proliferation and increased apoptosis.[7][12] For example, the compound RAJI, synthesized from piperidine and isatin, was found to reduce triple-negative breast cancer progression by altering the Akt/PI3K pathway.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway.
-
Other Critical Pathways: Beyond PI3K/Akt, piperidine derivatives have been shown to modulate other crucial signaling networks, including NF-κB, STAT-3, and MAPK pathways, all of which are validated targets in oncology.[5][8]
Inhibition of Tubulin Polymerization
The cytoskeleton, particularly the microtubule network formed by tubulin polymers, is essential for cell division (mitosis). Drugs that interfere with microtubule dynamics are among the most successful chemotherapeutics.
Causality: Certain piperidine derivatives function as potent tubulin polymerization inhibitors.[14] By binding to tubulin (often at the colchicine binding site), they prevent the formation of the mitotic spindle. This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. A notable example is compound 17a , which shows powerful anticancer activity against prostate cancer (PC3) cells by inhibiting tubulin polymerization.[14]
Part 2: Quantitative Analysis of Anticancer Activity
A key metric for evaluating the potency of a potential anticancer agent is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth) in vitro. The table below summarizes the cytotoxic profiles of several notable piperidine derivatives against a range of human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Mechanism of Action / Target | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | Apoptosis Induction, G0/G1 Arrest | [12] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | Apoptosis Induction, G0/G1 Arrest | [12] | |
| Compound 17a | PC3 | Prostate | 0.81 | Tubulin Polymerization Inhibitor | [12][15] |
| MGC803 | Gastric | 1.09 | Tubulin Polymerization Inhibitor | [12] | |
| HSP70-36 | BT474 | Breast | 1.41 | HSP70 Inhibitor | [16] |
| BT/Lap(R)1.0 | Breast (Lapatinib-resistant) | 1.47 | HSP70 Inhibitor | [12][16] | |
| MHJ-LN | MDA-MB-231 | Breast (TNBC) | Not specified, but effective | p53 Activation, Apoptosis Induction | [10] |
Data compiled from multiple sources.[10][12][15][16] This table highlights the sub-micromolar to low-micromolar potency of these compounds and their activity across different cancer types, including drug-resistant models.
Part 3: Application Notes & Experimental Protocols
The translation of a promising chemical scaffold into a viable drug candidate requires rigorous and reproducible experimental evaluation. The following protocols are foundational for characterizing the anticancer properties of novel piperidine derivatives.
Caption: General experimental workflow for evaluating anticancer compounds.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Trustworthiness: This protocol is self-validating through the inclusion of vehicle and positive controls. Consistent results from the positive control validate the assay's performance, while the vehicle control establishes the baseline for 100% viability.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the piperidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA) to avoid membrane damage. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage)
-
Causality Explained: Observing a significant increase in the Annexin V+/PI- population provides strong evidence that the compound induces apoptosis rather than non-specific cytotoxicity (necrosis).
Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated remarkable versatility, targeting a wide spectrum of molecular machinery within cancer cells, from signaling kinases to the core components of cell division and survival.[4][17] The research highlighted herein demonstrates that these compounds can induce apoptosis, halt the cell cycle, and disrupt critical oncogenic pathways, often with high potency.
The future of this field lies in leveraging medicinal chemistry to enhance the selectivity and potency of these derivatives, thereby minimizing off-target effects and improving the therapeutic index. The integration of piperidine moieties into targeted therapies, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs), represents an exciting frontier. As our understanding of cancer biology deepens, the rational design of novel piperidine-based agents will undoubtedly continue to yield promising candidates for the next generation of cancer therapeutics.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
- Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
- Recent advancement of piperidine moiety in treatment of cancer- A review. PubMed. [Link]
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
- Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. ETD. [Link]
- Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. PubMed. [Link]
- The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activ
- Recent advancement of piperidine moiety in treatment of cancer- A review.
- Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characteriz
- Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Semantic Scholar. [Link]
- Chemical structures of anticancer piperidine derivatives.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][4][8][12]triazine as inhibitors of anaplastic lymphoma kinase. PubMed. [Link]
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- Piperidine nucleus in the field of drug discovery.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed. [Link]
- Pharmacological Applications of Piperidine Deriv
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(2-Piperidin-1-yl-ethyl)-phenylamine in CNS Drug Discovery
Introduction: The Strategic Value of the 4-(2-Piperidin-1-yl-ethyl)-phenylamine Scaffold
The pursuit of novel Central Nervous System (CNS) agents is one of the most challenging yet vital areas of modern pharmacology. The intricate nature of neurotransmission and the demand for agents with high specificity and favorable safety profiles necessitate innovative medicinal chemistry strategies. The this compound scaffold has emerged as a privileged structural motif in this endeavor.[1] Its inherent features—a primary aromatic amine for versatile derivatization, a flexible ethyl linker, and a basic piperidine ring—provide a unique combination of physicochemical properties conducive to CNS penetration and target engagement. The phenethylamine and piperidine classes of compounds are well-represented in CNS-active drugs.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the development of novel CNS therapeutics. We will explore its synthetic accessibility, key biological targets, and provide detailed, field-tested protocols for its derivatization and pharmacological evaluation.
Part 1: Foundational Chemistry and Synthesis
The utility of any scaffold begins with its accessibility. This compound is not typically available as a commodity chemical and often requires multi-step synthesis. A common and reliable synthetic route is outlined below.
Protocol 1: Synthesis of this compound
This protocol details a two-step process starting from commercially available 4-nitrophenethyl alcohol.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
4-Nitrophenethyl alcohol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Piperidine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl2)
-
Hydrogen gas (H2) or Hydrochloric acid (HCl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Activation of the Hydroxyl Group (Mesylation Example):
-
Dissolve 4-nitrophenethyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or TEA (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-nitrophenethyl mesylate. This intermediate is often used directly in the next step without further purification.
-
-
Nucleophilic Substitution with Piperidine:
-
Dissolve the crude 4-nitrophenethyl mesylate (1.0 eq) in acetonitrile.
-
Add piperidine (1.5 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield crude 1-(2-(4-nitrophenyl)ethyl)piperidine. Purification can be achieved via column chromatography if necessary.
-
-
Reduction of the Nitro Group (Catalytic Hydrogenation Example):
-
Dissolve the 1-(2-(4-nitrophenyl)ethyl)piperidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 6-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]
-
Trustworthiness & Self-Validation:
-
TLC Monitoring: At each step, use an appropriate solvent system (e.g., 30% EtOAc in hexanes for steps 1 & 2; 10% MeOH in DCM for step 3) to track the consumption of starting material and the appearance of the product.
-
Spectroscopic Confirmation: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The appearance of a broad singlet corresponding to the -NH2 protons and the disappearance of the nitro group signals in the aromatic region of the NMR spectrum are key indicators of a successful final step.
Part 2: Rationale for CNS Activity & Target Selection
The this compound scaffold is a classic example of a "bioisosteric replacement" and "scaffold hopping" tool in medicinal chemistry. Its structure mimics portions of endogenous neurotransmitters, allowing it to interact with a variety of CNS targets.
Key Structural Features and Their Significance:
-
Piperidine Ring: A saturated heterocycle that is a common feature in many CNS-active drugs.[1] Its basic nitrogen atom is typically protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets.
-
Ethyl Linker: Provides conformational flexibility, allowing the piperidine and phenylamine moieties to adopt optimal orientations for binding.
-
Phenylamine Moiety: The primary amine (-NH2) is a critical handle for chemical modification. It allows for the introduction of a wide array of functional groups through reactions like amide bond formation, sulfonylation, and reductive amination, creating a library of diverse chemical entities. This is the primary point for achieving target selectivity and modulating pharmacological properties.
Potential CNS Targets & Mechanistic Insights:
The scaffold is particularly well-suited for targeting receptors and transporters involved in monoaminergic neurotransmission.
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a range of neurological and psychiatric conditions, including addiction, psychosis, and neurodegenerative diseases.[4] Many known sigma receptor ligands feature a basic amine separated from an aromatic system by a linker, a pattern perfectly matched by our scaffold.[5][6][7] Derivatives often exhibit high affinity for these receptors.[5][8]
-
Dopamine Receptors (e.g., D₂, D₃, D₄): The phenylethylamine core is a classic pharmacophore for dopamine receptor ligands.[9][10] By modifying the phenylamine group, it is possible to tune the affinity and efficacy (agonist vs. antagonist) at different dopamine receptor subtypes. This makes the scaffold promising for developing antipsychotics or treatments for Parkinson's disease.
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇): Similar to dopamine receptors, serotonin receptors recognize the phenylethylamine motif.[11] The scaffold can be derivatized to target specific 5-HT receptor subtypes involved in depression, anxiety, and cognition.
Signaling Pathway Visualization:
Caption: Potential GPCR antagonist mechanism of a scaffold derivative.
Part 3: Derivatization Strategy and Pharmacological Screening
The core of the drug discovery program lies in creating a focused library of derivatives and screening them for biological activity.
Protocol 2: Parallel Amide Library Synthesis
This protocol describes the synthesis of a 96-well plate library of amides from the parent scaffold, a robust method for generating chemical diversity.
Materials:
-
This compound (from Protocol 1)
-
A diverse set of carboxylic acids (96 unique structures)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
-
Multichannel pipette or liquid handling robot
-
Centrifugal evaporator (e.g., Genevac)
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMF (e.g., 0.2 M).
-
Prepare a stock solution of HATU in DMF (e.g., 0.22 M).
-
Prepare a stock solution of DIPEA in DMF (e.g., 0.4 M).
-
Prepare an array of carboxylic acid stock solutions in DMF in a 96-well plate (e.g., 0.2 M).
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add the carboxylic acid solution (1.0 eq, e.g., 100 µL).
-
Add the HATU stock solution (1.1 eq, e.g., 110 µL).
-
Add the DIPEA stock solution (2.0 eq, e.g., 200 µL).
-
Initiate the reaction by adding the this compound stock solution (1.0 eq, e.g., 100 µL).
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, dilute each well with water.
-
Perform liquid-liquid extraction directly in the plate or in deep-well plates using a solvent like ethyl acetate.
-
Isolate the organic layer.
-
Evaporate the solvent using a centrifugal evaporator. The resulting crude amides are often of sufficient purity for primary screening.
-
-
Quality Control:
-
Select a representative subset of wells (e.g., 8-12 wells) for LC-MS analysis to confirm the presence of the desired product and estimate purity across the plate.
-
Data Presentation: Representative Library Data
| Compound ID | Carboxylic Acid Moiety | Target | Binding Affinity (Ki, nM) |
| PPA-001 | Benzoyl | σ₁ | 150 |
| PPA-002 | 4-Chlorobenzoyl | σ₁ | 45 |
| PPA-003 | 2-Naphthoyl | σ₁ | 18 |
| PPA-004 | Cyclohexanecarbonyl | D₂ | >1000 |
| PPA-005 | 4-Methoxybenzoyl | 5-HT₁A | 250 |
Protocol 3: Primary In Vitro Screening - Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of newly synthesized compounds at a specific CNS target (e.g., the σ₁ receptor).
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor of interest (e.g., σ₁ receptor).
-
A suitable radioligand with high affinity and specificity for the target (e.g., [³H]-(+)-pentazocine for σ₁).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., haloperidol).
-
Test compounds (from Protocol 2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Plate harvester.
Step-by-Step Procedure:
-
Plate Setup:
-
Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + test compound at various concentrations).
-
Prepare serial dilutions of your test compounds in the assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.
-
-
Incubation:
-
To each well, add the components in the following order:
-
Assay buffer
-
Test compound OR non-specific control OR buffer
-
Radioligand (at a concentration near its Kd)
-
Receptor membranes (protein amount optimized previously)
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C), allowing the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash each filter with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any non-specifically trapped radioligand.
-
-
Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14][15] This equation provides a more absolute measure of affinity that is independent of the assay conditions.[12][13]
-
Conclusion and Future Directions
The this compound scaffold represents a validated starting point for the discovery of novel CNS agents. The synthetic accessibility and the versatility of the primary amine handle allow for rapid generation of chemical diversity. The protocols outlined herein provide a robust framework for synthesizing a focused library and performing primary in vitro screening to identify initial hits.
Subsequent steps in a drug discovery cascade would involve:
-
Secondary Assays: Functional assays to determine whether hit compounds act as agonists, antagonists, or allosteric modulators.
-
ADME-Tox Profiling: In vitro assessment of metabolic stability, permeability (e.g., PAMPA), and cytotoxicity.
-
In Vivo Models: Evaluation of promising compounds in animal models of CNS disorders to establish efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
By systematically applying these principles, researchers can effectively harness the potential of the this compound scaffold to develop the next generation of therapeutics for complex neurological and psychiatric diseases.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K I) and the concentration of inhibitor which causes 50 per cent inhibition (I 50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Colabufo, N. A., Berardi, F., Contino, M., Niso, M., & Perrone, R. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of medicinal chemistry, 50(5), 951–961.
- Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
- Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of medicinal chemistry, 50(5), 951–961.
- Design and Synthesis of Selective Sigma Ligands. ProQuest. (2023).
- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. (2023).
- Romero, L., & Lladó-Pelfort, L. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(30), 4693–4703.
- Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551.
- Methylphenidate. Wikipedia.
- Ullah, H., Khan, A., Ali, H., Khan, S. A., & Khan, S. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical sciences (Basel, Switzerland), 2(2), 99–109.
- Kim, D. I., Lee, K. W., & Lee, S. Y. (2014). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 22(3), 239–244.
- Lee, K. W., Kim, D. I., & Lee, S. Y. (2014). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 22(3), 239–244.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2021).
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. PubChem.
- Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. ResearchGate. (2021).
- Lee, S. H., Kim, M. J., & Cheong, Y. H. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules (Basel, Switzerland), 24(23), 4373.
- Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. (2007).
- Method for preparing 4-piperidyl piperidine. Google Patents. (2005).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. (2021).
- Piperidin-4-one: the potential pharmacophore. PubMed. (2013).
- Kosasa, T., Kuriya, Y., & Yamanishi, Y. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(16), 3143–3149.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. youtube.com [youtube.com]
- 14. punnettsquare.org [punnettsquare.org]
- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its derivatives. Piperidine rings are crucial structural motifs in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical task in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions.
Section 1: Troubleshooting Guide - Common Issues in Piperidine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion in Catalytic Hydrogenation of Pyridine
Question: My catalytic hydrogenation of a substituted pyridine is showing low to no conversion to the desired piperidine. I'm using a standard catalyst like Pd/C or PtO₂. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in pyridine hydrogenation is a frequent challenge, often stemming from the aromatic stability of the pyridine ring and potential catalyst inhibition.[3] Here’s a breakdown of potential causes and troubleshooting steps:
-
Catalyst Activity and Poisoning: The nitrogen lone pair in both pyridine and the piperidine product can act as a Lewis base and poison the metal catalyst by strongly coordinating to its surface, thereby blocking active sites.[3][4]
-
Solution 1: Acidic Additives: The addition of an acid, such as glacial acetic acid or trifluoroacetic acid (TFA), can protonate the pyridine nitrogen.[1][5] This protonation reduces the Lewis basicity, preventing catalyst poisoning and facilitating the reduction.[1][6]
-
Solution 2: Catalyst Choice: While Pd/C is widely used, other catalysts like Rhodium (Rh) or Ruthenium (Ru) on carbon or alumina can exhibit higher activity and tolerance for nitrogen-containing substrates under milder conditions.[3][7] For particularly stubborn substrates, Rhodium(III) oxide (Rh₂O₃) has shown high activity under mild conditions.[7]
-
-
Insufficient Hydrogen Pressure or Temperature: The hydrogenation of the aromatic pyridine ring is often more demanding than the reduction of a simple alkene.
-
Substrate-Specific Effects: Electron-withdrawing groups on the pyridine ring can sometimes make the ring more amenable to reduction, while sterically hindering groups, especially in the ortho-position, can impede catalyst binding.[2]
-
Solution: For sterically hindered pyridines, you may need to increase catalyst loading, pressure, and temperature significantly.[2]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in pyridine hydrogenation.
Issue 2: Formation of Side Products in Reductive Amination
Question: I am performing a reductive amination to synthesize an N-substituted piperidine, but I'm observing significant amounts of side products, such as the alcohol from aldehyde reduction or a nitrile-containing impurity. How can I suppress these side reactions?
Answer:
Reductive amination is a powerful two-step, one-pot reaction involving the formation of an iminium ion followed by its reduction.[10] The key to a successful reaction is balancing the rates of these two steps.
-
Aldehyde Reduction: If the reducing agent is too reactive, it can reduce the starting aldehyde to an alcohol before it has a chance to form the iminium ion with the piperidine.
-
Solution: Use a milder, pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are more selective for the iminium ion over the carbonyl group. If using NaBH₃CN, maintaining a slightly acidic pH is crucial to promote iminium ion formation and favor its reduction.
-
-
Nitrile Impurity with NaBH₃CN: When using sodium cyanoborohydride, the cyanide ion can sometimes act as a nucleophile and attack the iminium intermediate, leading to an α-amino nitrile impurity.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified piperidine has turned yellow upon storage. Is it still usable?
A: A yellow color in piperidine is typically a sign of oxidation.[9][13] For many applications, this slight impurity may not be detrimental. However, for high-purity applications, purification is recommended. The most effective method to remove these colored impurities is distillation.[9][13] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[9]
Q2: I'm struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[9][13] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[13] To overcome this, chemical purification is more effective. One method involves reacting the mixture with carbon dioxide. Piperidine, being a stronger base, will react to form a solid piperidinium carbonate salt, while the weaker base pyridine will not. The salt can then be separated by filtration.[9][14] The free piperidine can be liberated from the salt by treatment with a strong base like NaOH.[13][14]
Q3: What are the key differences between heterogeneous and homogeneous catalysts for pyridine hydrogenation?
A:
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Rh/C) are in a different phase from the reaction mixture (solid catalyst, liquid solution). They are highly common, especially in industrial settings, due to their ease of separation from the product and potential for recycling.[1] However, they often require harsher conditions (higher temperature and pressure).[3]
-
Homogeneous Catalysts (e.g., Iridium or Rhodium complexes) are soluble in the reaction medium. They can offer high selectivity and activity under milder conditions.[1] A significant challenge with homogeneous catalysts is their separation from the final product.[1]
Q4: Can I perform pyridine hydrogenation without high-pressure hydrogen gas?
A: Yes, there are alternative methods.
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst (e.g., a rhodium complex).[15] This approach circumvents the need for high-pressure gaseous hydrogen.[3]
-
Electrocatalytic Hydrogenation: This emerging technique uses electricity to drive the hydrogenation at ambient temperature and pressure.[5][16] It represents a green and energy-efficient alternative to traditional thermal methods.[3][16] For instance, using a carbon-supported rhodium catalyst in a membrane electrode assembly has achieved quantitative conversion of pyridine to piperidine.[16]
Section 3: Protocols and Data
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' Catalyst)
This protocol describes a standard lab-scale procedure for the hydrogenation of a substituted pyridine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]
-
Glacial acetic acid (solvent)[1]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst to the reaction mixture.
-
Reaction Execution:
-
Seal the reactor securely.
-
Purge the reactor multiple times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8]
-
Begin vigorous stirring and maintain the reaction at room temperature.[1] Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if possible) via GC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete (no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[1]
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.[1]
Data Summary: Comparison of Catalysts for Pyridine Hydrogenation
The choice of catalyst is critical and depends on the substrate, desired conditions, and cost.[3]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 50-100°C, 10-50 bar H₂, often with acidic additive | Widely available, cost-effective.[1] | Can be poisoned by N-heterocycles, may require acidic conditions.[1][3] |
| PtO₂ | Room temp, 50-70 bar H₂, acidic solvent (e.g., AcOH) | Highly active, operates at room temperature.[8] | Higher cost than Pd or Ni catalysts. |
| Rh/C | 40°C, 5 bar H₂ | Very high activity under mild conditions, good functional group tolerance.[1][7] | High cost. |
| Ru/C | 80-120°C, 50-100 bar H₂ | Good for specific substrates, high activity.[3] | Often requires higher temperatures and pressures. |
| Raney Ni | 100-200°C, 100-200 bar H₂ | Low cost, suitable for industrial scale.[17][18] | Requires harsh conditions (high T & P), lower selectivity.[3] |
Mechanism Visualization: Catalytic Hydrogenation of Pyridine
The hydrogenation of pyridine to piperidine on a metal surface is a stepwise process involving the addition of three equivalents of hydrogen.
Caption: Simplified reaction pathway for the catalytic hydrogenation of pyridine.
Section 4: References
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
-
Kashiwagi, K., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Lipeeva, A. V., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6).
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.
-
BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis.
-
Smith, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
-
Kashiwagi, K., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
ResearchGate. (2022). Recent Advances in the Synthesis of Piperidones and Piperidines.
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Blog. (n.d.). What are the purification methods for piperidines?
-
Ataman Kimya. (n.d.). PIPERIDINE.
-
Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Canadian Science Publishing. (n.d.). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study.
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st...
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
-
Solubility of Things. (n.d.). Piperidine.
-
BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
-
Sigma-Aldrich. (n.d.). Piperidine Biotech grade solvent, = 99.5 110-89-4.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis.
-
Allan, D. R., et al. (2015). The effect of temperature and pressure on the crystal structure of piperidine. Chemistry Central Journal, 9(1), 22.
-
ResearchGate. (2015). The effect of temperature and pressure on the crystal structure of piperidine.
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
-
Sheppard, R. C., & Henkel, B. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Welcome to the technical support center for the synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during its synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design.
Part 1: Initial Diagnosis & General Troubleshooting
Low yield is a symptom, not the root cause. Before modifying core reaction parameters, it is crucial to validate the fundamentals of your experimental setup. This initial diagnostic phase can often resolve the issue without extensive re-optimization.
Q1: My reaction has failed or the yield is unexpectedly low. What are the first things I should check?
A1: Begin with a systematic review of the basics. Often, the source of failure is not in the reaction's core chemistry but in its setup and execution.
-
Reagent Purity and Stoichiometry:
-
Purity: Verify the purity of your starting materials. Impurities can poison catalysts or introduce side reactions. For instance, in a Buchwald-Hartwig coupling, trace water or oxygen can deactivate the palladium catalyst.[2]
-
Stoichiometry: Carefully re-calculate and re-weigh all reagents. An incorrect molar ratio, especially of the limiting reagent, is a frequent cause of low yield.[3] For N-alkylation reactions, using an excess of the alkylating agent can lead to the formation of undesired quaternary ammonium salts, consuming your starting materials.[4]
-
-
Solvent and Atmosphere Quality:
-
Solvent: Ensure your solvent is anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases (e.g., NaH).[4]
-
Atmosphere: For air-sensitive reactions like the Buchwald-Hartwig amination, confirm that the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the system remains sealed from the atmosphere.[5][6]
-
-
Reaction Monitoring:
-
Do not rely solely on the prescribed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is slow, stalled, or if side products are forming.[3] A reaction that appears to have low yield after work-up may have simply not gone to completion.
-
Troubleshooting Workflow: Initial Assessment
The following diagram outlines a logical flow for the initial troubleshooting process.
Caption: Key steps in the Buchwald-Hartwig cycle and common failure points.
Part 3: Work-up and Purification
A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized.
Q5: My reaction seems complete by TLC/LC-MS, but I lose most of my product during the aqueous work-up. Why?
A5: The product, this compound, is a diamine, which means its solubility is highly dependent on pH.
-
Acidic Conditions: During an acidic wash (e.g., with dilute HCl), both the primary aniline and the tertiary piperidine nitrogen can be protonated to form ammonium salts. These salts are often highly soluble in water, and your product will be lost to the aqueous layer.
-
Basic Conditions: To extract your product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be made basic (pH > 10) using a base like NaOH or K₂CO₃. This ensures both amine groups are in their free base, neutral form, which is much more soluble in organic solvents.
Q6: My crude product is an oil that is difficult to purify by column chromatography. What are my options?
A6: Amines can be challenging to purify via silica gel chromatography due to their basicity, which can cause tailing and poor separation.
-
Modified Silica Gel: You can pre-treat the silica gel by slurrying it with a small amount of triethylamine (~1-2%) in your eluent system. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Salt Formation and Recrystallization: A highly effective purification strategy is to convert the amine product into a salt.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete.
-
The resulting hydrochloride salt is often a stable, crystalline solid that can be easily purified by recrystallization.
-
The pure salt can then be converted back to the free base with a simple basic work-up if needed.
-
Part 4: Frequently Asked Questions (FAQs)
Q: What is the expected appearance of the final product? A: this compound is typically an oil or low-melting solid at room temperature. Its appearance can range from colorless to pale yellow or brown, depending on purity.
Q: Can I perform the N-alkylation on 4-nitrophenethylamine and then reduce the nitro group? A: Yes, this is a viable alternative to the reductive amination pathway. You would react 4-nitrophenethylamine with a suitable 1,5-dihalopentane or other piperidine precursor. However, you must be mindful of potential side reactions on the primary amine. The final nitro reduction step would be similar to the one described in Route A.
Q: My NMR shows unidentifiable aromatic signals. What could they be? A: In a Buchwald-Hartwig reaction, this could indicate side reactions like hydrodehalogenation of your starting material, where the aryl halide is simply reduced. In a nitro reduction, it could point to incomplete reduction or the formation of intermediates like nitroso or hydroxylamine species.
References
- S.S.J. Mohamad, N.A. Edi, et al. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI.
- ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Optimization of Reduction Conditions.
- Wiedmer, S. K., et al. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. PubMed.
- Zhang, Y., et al. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Boston University. (2011). Reductive Amination Reaction.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- ResearchGate. (2020). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (n.d.). The reductive amination reaction.
- S. Arulraj, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.
Sources
Technical Support Center: Purification of Crude 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Sources
- 1. scbt.com [scbt.com]
- 2. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of ultraviolet and visible light on drugs of the phenylalkylamine series with a view toward their stability in plastic containers. 17. Stability of drugs and preparations. 83. Problems of the use of plastic containers for liquid pharmaceuticals]. | Semantic Scholar [semanticscholar.org]
- 4. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Column Chromatography of Piperidine Derivatives
Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of basic N-heterocyclic compounds. My aim is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.
Piperidine and its analogs are ubiquitous scaffolds in medicinal chemistry, but their basic nature frequently leads to frustrating chromatographic behavior, primarily on standard silica gel. The lone pair of electrons on the nitrogen atom readily interacts with acidic silanol groups (Si-OH) on the surface of silica, leading to strong, often irreversible, adsorption. This interaction is the root cause of many purification headaches, including severe peak tailing, poor resolution, and even on-column degradation of sensitive molecules.
This guide provides a structured approach to overcoming these challenges, focusing on logical method development, robust troubleshooting, and a clear understanding of the chemical interactions at play.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of piperidine derivatives. Each issue is presented with probable causes and actionable, expert-recommended solutions.
Issue 1: Severe Peak Tailing or Streaking on TLC/Column
-
Probable Cause: Strong acid-base interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface. As the compound moves through the column, a portion of it is protonated and strongly retained, while the neutral form moves more freely, resulting in a "streak" or "tail" rather than a compact band.[1][2]
-
Solution A: Deactivate the Stationary Phase with a Basic Modifier.
-
Mechanism: Introduce a volatile, non-nucleophilic base into your mobile phase. This "competing base" will preferentially interact with the acidic silanol groups, effectively masking them from your target compound.[3][4] This allows the piperidine derivative to elute based on its polarity with minimal ionic interaction, resulting in a symmetrical peak shape.[5]
-
Protocol:
-
Develop your initial solvent system using Thin Layer Chromatography (TLC).
-
To the chosen eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol), add 0.5-2% v/v of triethylamine (TEA).[6][7] For highly basic compounds or very polar solvent systems, a 7N solution of ammonia in methanol can be used as the polar component.[5][8]
-
Equilibrate your column by flushing with 2-3 column volumes (CV) of the base-modified mobile phase before loading your sample.[9] This ensures the entire silica bed is neutralized.
-
-
-
Solution B: Choose an Alternative Stationary Phase.
-
Mechanism: If basic modifiers are incompatible with your compound or downstream applications, changing the stationary phase chemistry is the most robust solution.
-
Options:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds, as it lacks the strong acidity of silica gel.[2]
-
Amine-Functionalized Silica: These columns have an amine covalently bonded to the silica surface, which shields the silanol groups and provides a mildly basic environment.[4]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation is based on hydrophobicity. This mode is often less susceptible to the tailing issues seen with basic compounds in normal-phase.[4][10] Mobile phase pH control is still important and is typically kept in the acidic range (e.g., using 0.1% formic or acetic acid) to ensure the piperidine is consistently protonated.[11][12]
-
-
Issue 2: Compound Will Not Elute from the Column
-
Probable Cause A: Irreversible Adsorption. The compound is too basic and has permanently bound to the acidic silica gel.
-
Solution:
-
First, attempt to flush the column with a very strong, base-modified eluent (e.g., 20% Methanol in DCM with 2% Ammonium Hydroxide).
-
If the compound still does not elute, it is likely lost. For future attempts, do not use unmodified silica. Pre-treat the crude material by dissolving it and stirring it with a small amount of silica for an hour. If a TLC of the supernatant shows the compound is gone, unmodified silica is not a viable stationary phase.
-
Switch to a more inert stationary phase like basic alumina or use reversed-phase chromatography.[2][4]
-
-
Probable Cause B: Insufficiently Polar Mobile Phase. The solvent system is not strong enough to move the compound.
-
Solution:
-
Perform thorough TLC analysis to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[6]
-
If you have already started the column, you can switch to a more polar mobile phase (gradient elution). Increase the percentage of the polar solvent (e.g., methanol) gradually.[7] Always remember to include a basic modifier (like TEA) in your polar solvent to prevent tailing as the polarity increases.[5]
-
Issue 3: Poor Separation Between Product and Impurities
-
Probable Cause: The chosen solvent system does not have adequate selectivity for the compounds in your mixture.
-
Solution A: Optimize the Mobile Phase.
-
Mechanism: Different solvents interact with compounds in unique ways (e.g., via dipole-dipole interactions, hydrogen bonding). Systematically changing the solvent composition can exploit these differences to improve separation.
-
Protocol:
-
Conduct a multi-solvent TLC screen. Instead of just Ethyl Acetate/Hexane, try systems like Dichloromethane/Methanol, Acetone/Toluene, or Methyl tert-butyl ether (MTBE)/Heptane.
-
Remember to add your basic modifier (0.5-2% TEA) to each system you test.
-
Once a promising system is identified, fine-tune the solvent ratio to achieve the best separation between your target and the nearest impurities.
-
-
-
Solution B: Employ Gradient Elution.
-
Mechanism: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound of interest, leaving more polar impurities behind.[7]
-
Workflow:
-
Find a "low-end" solvent system where your product has an Rf of ~0.1.
-
Find a "high-end" solvent system where your product has an Rf of ~0.5.
-
Start the column with the "low-end" system and incrementally increase the proportion of the polar solvent. This is easily done with automated flash chromatography systems but can also be done manually by preparing discrete batches of eluent with increasing polarity.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is triethylamine (TEA) the most commonly recommended additive for purifying amines? A1: Triethylamine is an excellent choice for several reasons:
-
Sufficient Basicity: It is basic enough to effectively neutralize the acidic silanol sites on silica gel.[5]
-
Volatility: TEA has a relatively low boiling point (89.5 °C), which allows it to be easily removed from the purified fractions under vacuum using a rotary evaporator.[1]
-
Steric Hindrance: It is a sterically hindered amine, making it a poor nucleophile. This minimizes the risk of it reacting with sensitive functional groups in your target molecule.
Q2: Can I use aqueous ammonia instead of TEA? A2: Yes, particularly for highly polar compounds requiring polar eluents like methanol. A common stock solution is 2-7N ammonia in methanol, which is then used as the polar component in a solvent system with a non-polar solvent like dichloromethane (DCM).[5][8] However, introducing water (from aqueous ammonia) onto a normal-phase column can sometimes lead to inconsistent results and is generally less common with non-polar systems like ethyl acetate/hexane.[8]
Q3: My piperidine derivative is highly polar and water-soluble. What is the best chromatographic technique? A3: For very polar basic compounds, traditional normal-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior technique.[13]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase rich in an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer.[14][15] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the aqueous component of the mobile phase decreases retention.[16] This mode is excellent for compounds that are poorly retained in reversed-phase.[13]
Q4: How do I purify chiral piperidine derivatives? A4: The separation of enantiomers requires a chiral environment. This is typically achieved using:
-
Chiral Chromatography (HPLC/SFC): This is the most direct method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[17][18] Supercritical Fluid Chromatography (SFC) is often advantageous for basic compounds as it can provide better peak shapes and is a "greener" technique.[17]
-
Diastereomeric Salt Crystallization: This is a classical, often large-scale, method. The racemic piperidine is reacted with a single enantiomer of a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[19] These salts have different physical properties, including solubility, and can often be separated by crystallization.
Q5: My compound is not UV-active. How can I monitor the column? A5: When you cannot visualize your compound on a TLC plate using a UV lamp, you must use a staining method. After eluting the TLC plate, let it dry completely, then dip it into one of the following stains and gently heat with a heat gun until spots appear.
-
Potassium Permanganate (KMnO₄) Stain: Excellent for compounds that can be oxidized.
-
Ninhydrin Stain: Specific for primary and secondary amines, often yielding colored spots (typically purple or yellow).
-
Vanillin Stain: A general-purpose stain that reacts with a wide variety of functional groups.
Part 3: Protocols & Data
Protocol 1: General Flash Chromatography with TEA Modifier
-
TLC Analysis: Dissolve a small amount of crude product and spot it on a silica TLC plate. Develop the plate in a solvent system (e.g., 30% Ethyl Acetate in Hexane) that gives the desired compound an Rf of ~0.3.
-
Prepare Mobile Phase: Prepare the bulk mobile phase determined from TLC, adding 1% v/v triethylamine (e.g., 10 mL of TEA for every 990 mL of solvent).
-
Pack the Column: Pack a glass or pre-packed flash column with silica gel using the prepared mobile phase.
-
Equilibrate: Flush the packed column with 2-3 column volumes of the mobile phase to ensure the entire silica bed is neutralized by the TEA.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice). If the product is not soluble, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[20]
-
Elute and Collect: Begin elution with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Table 1: Stationary Phase Selection Guide
| Compound Properties | Primary Recommendation | Secondary Option | Rationale |
| Moderately Polar, Basic | Silica Gel + 1% TEA | Neutral or Basic Alumina | TEA effectively masks acidic sites on silica, providing good resolution for most standard piperidines.[6][9] Alumina is a good alternative if TEA is not desired.[2] |
| Highly Polar, Basic | HILIC (Amide or Silica) | Reversed-Phase C18 (with acidic buffer) | HILIC is specifically designed for retaining and separating highly polar compounds.[13][16] Reversed-phase can also work but may require careful pH control. |
| Non-polar, Basic | Silica Gel + 1% TEA | Reversed-Phase C18 | Standard normal-phase with a basic modifier is typically sufficient and cost-effective. |
| Chiral, Basic | Chiral Stationary Phase (SFC/HPLC) | Diastereomeric Salt Recrystallization | Chiral phases provide direct separation of enantiomers.[17] Crystallization is better for large-scale but requires more development.[19] |
Part 4: Workflow Visualization
Diagram 1: Troubleshooting Workflow for Piperidine Purification
This diagram outlines a logical decision-making process when encountering common issues.
Caption: Decision tree for troubleshooting piperidine purification.
Diagram 2: General Column Chromatography Workflow
This diagram shows the key steps for a successful column chromatography experiment.
Caption: Standard workflow for preparative column chromatography.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. (2025). Technical Support Center: Purification of Chiral Piperidine Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Chromatography Forum. (2005). use of Triethylamine.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. (2006). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- Reddit. (2013). TLC and streaking: why add triethylamine?
- Wiley Online Library. (2009). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines.
- LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Hemström, P., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(15), 1784-1821.
- Reddit. (2021). Flash Column Chromatography with Ammonia: Your experiences please!
- Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- ScienceDirect. (n.d.). Chiral Drug Separation.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. use of Triethylamine - Chromatography Forum [chromforum.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Phenylethylamine Compounds
Welcome to the Technical Support Center for the recrystallization of phenylethylamine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of molecules. Our approach is rooted in fundamental scientific principles to empower you to not only solve immediate issues but also to proactively design robust and efficient crystallization processes.
Section 1: Foundational Principles of Phenylethylamine Recrystallization
Phenylethylamines are a broad class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain[1]. Their purification by recrystallization is a critical step in many research and manufacturing processes, including pharmaceutical development[2]. The success of this technique hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures[3][4].
The basic principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the phenylethylamine derivative decreases, leading to the formation of a crystalline solid. Ideally, impurities remain dissolved in the solvent, or "mother liquor," and are subsequently removed by filtration[5].
The amine functional group is a key player in the physicochemical properties of phenylethylamines. It is basic and can be protonated to form salts (e.g., hydrochloride, sulfate, or tartrate)[6][]. This ability to exist as a freebase or a salt dramatically influences solubility and is a powerful tool in designing a recrystallization strategy. The choice between recrystallizing the freebase or a salt form is often the first critical decision.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Solvent Selection and Solubility Issues
Question: My phenylethylamine compound won't dissolve in any common solvent I've tried. What should I do?
Answer: This is a common challenge, especially with highly crystalline or polar derivatives. Here’s a systematic approach:
-
Consider the form of your compound (Freebase vs. Salt):
-
Freebases: Phenylethylamine freebases, due to the phenyl group, tend to be more soluble in organic solvents like ethanol, ether, and chloroform, and moderately soluble in water[8]. If you are working with the freebase, a range of organic solvents should be screened.
-
Salts: Phenylethylamine salts (e.g., HCl, HBr, sulfate) are generally more polar and thus more soluble in polar solvents like water, methanol, or ethanol, and less soluble in nonpolar organic solvents[9]. If your compound is a salt, focus your screening on polar protic solvents.
-
-
Systematic Solvent Screening: A small-scale solvent screen is essential. Use a few milligrams of your compound in separate test tubes and add small volumes of different solvents. A good starting point for a solvent screen is presented in the table below. Observe solubility at room temperature and upon heating. The ideal solvent will dissolve your compound when hot but show poor solubility when cold[10].
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is a powerful alternative[11]. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly[11]. Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/heptane[12].
-
pH Adjustment: The solubility of phenylethylamines is highly pH-dependent[8][13]. If your compound is a freebase and insoluble in organic solvents, converting it to a salt by adding a small amount of acid (e.g., HCl in ether) might make it soluble in polar solvents[14]. Conversely, if you have a salt that is too soluble, you can try to recrystallize the freebase by carefully neutralizing the solution. The pH can significantly influence the crystallization of ionizable compounds[15][16][17].
Table 1: Common Solvents for Recrystallization of Phenylethylamine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Excellent for many phenylethylamine salts[9]. |
| Methanol | High | 65 | Good for polar compounds and salts[18]. |
| Ethanol | High | 78 | A versatile solvent for both salts and some freebases[19][20]. |
| Isopropanol (IPA) | Medium-High | 82 | Often used for precipitating salts like sulfates[21]. |
| Acetone | Medium | 56 | Can be used in mixed solvent systems with water or heptane[12]. |
| Ethyl Acetate | Medium | 77 | A good choice for moderately polar freebases[12]. |
| Toluene | Low | 111 | Suitable for less polar freebases. |
| Heptane/Hexane | Low | 98/69 | Typically used as an anti-solvent in mixed solvent systems[12]. |
The Problem of "Oiling Out"
Question: My compound separates as an oil instead of crystals upon cooling. Why is this happening and how can I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, is a frequent and frustrating problem in recrystallization[22][23]. It occurs when the supersaturated solution, upon cooling, separates into two liquid phases instead of forming a solid crystalline phase[22]. The oil is a liquid phase rich in your solute. This phenomenon hinders purification because impurities can be trapped within the solidified oil[11].
Causality:
-
High Supersaturation: Cooling the solution too rapidly or using too little solvent can create a very high level of supersaturation, kinetically favoring oiling out over the more ordered process of crystal nucleation and growth[22].
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the solvent, it may precipitate as a liquid[11].
-
Impurities: Significant amounts of impurities can disrupt the crystal lattice formation, leading to an oily precipitate[11].
-
Solvent Choice: A solvent that is "too good" or has a polarity that is very different from the solute can sometimes promote oiling out[11][24].
Troubleshooting Workflow:
Caption: Workflow for chiral resolution.
Polymorphism and Crystal Quality
Question: I obtained crystals, but they are very fine needles or plates that are difficult to filter and dry. How can I get better quality crystals?
Answer: Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Additionally, phenylethylamine compounds can exhibit polymorphism, which is the ability of a compound to crystallize in more than one crystal structure.[25] Different polymorphs can have different properties, including crystal habit, stability, and solubility.[26][27]
Strategies to Improve Crystal Quality:
-
Slower Cooling: Rapid cooling often leads to the formation of small, poorly formed crystals. A very slow cooling rate is the best way to encourage the growth of larger, more well-defined crystals.[28]
-
Solvent System: The choice of solvent can have a profound impact on crystal shape. Experimenting with different solvents or mixed solvent systems can lead to different crystal habits.
-
Control Supersaturation: Avoid generating excessively high supersaturation. This can be achieved by using a slightly larger volume of solvent and cooling slowly.
-
Slurry Conversion: If you have a mixture of polymorphs or an amorphous solid, creating a slurry in a solvent where the compound has slight solubility and stirring for an extended period can convert the mixture to the most stable crystalline form.[29]
Section 3: References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylethylamine | Solubility of Things. Retrieved from [Link]
-
Google Patents. (n.d.). JP2021504324A - Process for preparing acylated amphetamine derivatives. Retrieved from
-
Wang, Y., et al. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Molecules, 23(12), 3332. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
-
ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. Retrieved from [Link]
-
ACS Publications. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. [Link]
-
Reddit. (2019). Optical Resolution of (-)-1-Phenylethylamine Sources of Error : r/chemhelp. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee) : r/chemistry. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid | Request PDF. Retrieved from [Link]
-
. (n.d.). Recrystallization Of Meth. Retrieved from [Link]
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). amine (+)-hydrogen tartrate salt - separates as white prismatic crystals. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment | Journal of Chemical Education. Retrieved from [Link]
-
Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]
-
Google Patents. (n.d.). WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines. Retrieved from
-
YouTube. (2020). Crystallization of phenethylamine HCl from water. Retrieved from [Link]
-
Wikipedia. (n.d.). Fine chemical. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
-
ResearchGate. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A method to crystallize substances that oil out. Retrieved from [Link]
-
National Institutes of Health. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Retrieved from [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium | Request PDF. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Fine chemical - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. JP2021504324A - Process for preparing acylated amphetamine derivatives - Google Patents [patents.google.com]
- 20. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines - Google Patents [patents.google.com]
- 22. mt.com [mt.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
- 27. gexinonline.com [gexinonline.com]
- 28. iscientific.org [iscientific.org]
- 29. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Preventing side product formation in Sonogashira coupling
Welcome to the technical support center for Sonogashira coupling. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Sonogashira coupling reactions and minimize the formation of unwanted side products. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.
Introduction to Sonogashira Coupling Challenges
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, is prized for its efficiency in synthesizing substituted alkynes. However, like any powerful tool, its success is contingent on precise control of reaction parameters. Deviations can lead to a variety of side products, complicating purification and reducing yields. The most common of these is the oxidative homocoupling of terminal alkynes, leading to the formation of 1,3-diynes (Glaser coupling). Other side reactions include Sonogashira-Hagihara reaction, hydrodehalogenation of the aryl halide, and catalyst deactivation. This guide will provide you with the insights and protocols to diagnose and prevent these issues.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific side products and provides actionable solutions to mitigate their formation.
Issue 1: Formation of Symmetrical Diynes (Glaser Homocoupling)
The most prevalent side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne. This process is highly dependent on the presence of oxygen and the reaction conditions.
Root Cause Analysis:
-
Oxygen Contamination: The presence of atmospheric oxygen is a primary driver for the Glaser coupling pathway.
-
Excessive Copper Catalyst: High concentrations of the copper co-catalyst can accelerate the rate of homocoupling.
-
Inappropriate Solvent or Base: Certain solvents and bases can promote the oxidation of the copper(I) catalyst, facilitating this side reaction.
Visualizing the Competing Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Rigorous Degassing | Removes dissolved oxygen, which is essential for the Cu(I) to Cu(II) oxidation that initiates Glaser coupling. | Sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes prior to adding reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Antioxidants | Scavenge residual oxygen. | Add a small amount of a reducing agent like triphenylphosphine (PPh3) or ascorbic acid to the reaction mixture. |
| Copper-Free Conditions | Eliminates the primary catalyst for homocoupling. | Employ a copper-free Sonogashira protocol, which typically requires a more active palladium catalyst and a different base. |
| Controlled Addition of Alkyne | Maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction. | Add the terminal alkyne slowly to the reaction mixture using a syringe pump over several hours. |
Issue 2: Hydrodehalogenation of Aryl Halide
This side reaction results in the reduction of the aryl halide starting material to the corresponding arene, consuming valuable substrate.
Root Cause Analysis:
-
Presence of Reducing Agents: Trace impurities or purposefully added reagents can act as reducing agents.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydrides, which are responsible for hydrodehalogenation.
-
Reaction Temperature: Higher temperatures can promote catalyst decomposition and subsequent hydrodehalogenation.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use High-Purity Reagents | Minimizes the presence of adventitious reducing agents. | Use freshly distilled solvents and high-purity reagents. |
| Optimize Catalyst Loading | Prevents the formation of palladium black and subsequent hydride formation. | Screen for the lowest effective palladium catalyst loading (typically 0.5-2 mol%). |
| Lower Reaction Temperature | Reduces the rate of catalyst decomposition and hydrodehalogenation. | If the desired reaction is sluggish at lower temperatures, consider a more active catalyst or ligand. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of diyne byproduct. What is the first thing I should check?
A: The most immediate and critical parameter to verify is the exclusion of oxygen. Ensure your degassing procedure is thorough and that the reaction is maintained under a positive pressure of a high-purity inert gas (argon is preferred over nitrogen for its higher density). Even a small leak in your apparatus can introduce enough oxygen to promote significant Glaser coupling.
Q2: Can I run a Sonogashira coupling without a copper co-catalyst?
A: Yes, copper-free Sonogashira couplings are well-established and are often the preferred method to avoid homocoupling, especially with sensitive substrates. These protocols typically rely on more electron-rich and bulky phosphine ligands on the palladium center and often use a stronger, non-coordinating base like triethylamine or diisopropylethylamine.
Q3: My reaction is not going to completion, and I see starting material and some dehalogenated arene. What should I do?
A: This suggests catalyst deactivation and/or a competing hydrodehalogenation pathway. First, try lowering the reaction temperature to minimize catalyst decomposition. If that is not effective, consider using a more robust palladium catalyst or ligand system. For example, palladium complexes with bulky, electron-rich phosphine ligands are often more resistant to deactivation. Additionally, ensure your base is not contributing to the problem; some amine bases can contain impurities that act as reducing agents.
Q4: What is the role of the base in the Sonogashira coupling?
A: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species. It also neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle. The choice of base is critical; it should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions with other functional groups in your substrates. Common bases include amines like triethylamine and diisopropylethylamine.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Rigorous Degassing
This protocol is designed for general-purpose Sonogashira couplings and emphasizes the exclusion of oxygen.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Degassing: Seal the flask with a septum and cycle between vacuum and argon backfill three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF, 5 mL) and degassed base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) under a positive pressure of argon and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a persistent issue.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Seal the flask and cycle between vacuum and argon backfill three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., toluene, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-110 °C) under a positive pressure of argon and monitor by TLC or GC-MS.
-
Workup: Cool the reaction, filter through a pad of celite to remove palladium black, and concentrate the filtrate. Purify the crude product by column chromatography.
Visualizing the Copper-Free Workflow:
Caption: Step-by-step workflow for a copper-free Sonogashira coupling.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Liang, Y., Xie, Y., & Li, J. (2006). A Copper-Free Sonogashira Coupling Reaction in Water. Organic Letters, 8(16), 3613–3615. [Link]
- Grushin, V. V. (2002). Hydrodehalogenation of Aryl Halides with Palladium Catalysts. Chemical Reviews, 102(10), 3503–3548. [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
4-(2-Piperidin-1-yl-ethyl)-phenylamine stability and storage conditions
Technical Support Center: 4-(2-Piperidin-1-yl-ethyl)-phenylamine
A Guide to Ensuring Compound Stability, Integrity, and Experimental Success
Introduction
Welcome to the technical support guide for this compound (CAS 168897-21-0). As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the validity and reproducibility of your experimental results. This compound, which features both a reactive phenylamine (aniline) moiety and a basic piperidine ring, requires specific handling and storage to prevent degradation.
This guide moves beyond simple data sheets to provide a deeper understanding of the why behind our recommendations. We will explore the chemical rationale for its stability profile, offer solutions to common problems, and provide validated protocols to ensure you get the most reliable data from your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common questions our team receives regarding the day-to-day use of this compound.
Q1: What are the primary stability concerns for this compound?
The core stability issue stems from the phenylamine portion of the molecule. Aromatic amines are well-documented to be susceptible to oxidation.[1][2] The nitrogen atom's lone pair of electrons increases the electron density of the benzene ring, making it highly reactive and prone to oxidation by atmospheric oxygen.[1][3] This oxidative process is often the cause of observed sample discoloration (e.g., turning from off-white to yellow or brown) and is accelerated by exposure to light and elevated temperatures.
Q2: What are the definitive storage conditions for short-term and long-term use?
To maintain the compound's purity and activity, adherence to proper storage conditions is critical. We have summarized our validated recommendations below.
| Parameter | Recommendation | Rationale & References |
| Temperature (Short-Term) | 2-8°C (Refrigerated) | Minimizes degradation for daily or weekly access. |
| Temperature (Long-Term) | -20°C or -70°C | Essential for preserving integrity over months or years. Studies on other aromatic amines confirm stability for over a year at -70°C, whereas degradation is notable at room temperature.[4] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the electron-rich phenylamine ring.[1][2] The container should be backfilled with an inert gas after each use. |
| Light | Protect from Light | Use an amber glass vial or store the container in a dark location to prevent light-catalyzed oxidation. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture.[5][6] |
Q3: How should I handle the compound during experimental setup to minimize degradation?
Your handling technique is as important as long-term storage.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the solid compound.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a gentle stream of argon or nitrogen.
-
Minimize Exposure: Weigh out the required amount quickly and promptly reseal the container, backfilling with inert gas if possible.
-
Solution Stability: Prepare solutions fresh for each experiment. While data on this specific molecule is limited, aromatic amines in solution can exhibit pH-dependent stability and are generally less stable in acidic aqueous solutions.[7]
Q4: My sample is stored as a solid. Is it susceptible to moisture?
While oxidation is the primary concern, the compound is hygroscopic. The presence of two amine groups can attract water molecules. Absorbed moisture can accelerate degradation pathways and will affect the accuracy of weighing. Always keep the container tightly sealed.[5][6]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is designed to help you diagnose and solve problems that may arise from compound instability.
Scenario 1: "My solid this compound has turned yellow/brown. Can I still use it?"
-
Probable Cause: This discoloration is a classic sign of oxidation of the phenylamine group.[1] The colored products are oxidized impurities.
-
Recommended Action:
-
Assess Purity: Do not assume the compound is viable. The presence of impurities can lead to unpredictable and erroneous results. Perform a quick purity check using Thin-Layer Chromatography (TLC) (see Protocol below) or a more quantitative method like LC-MS or ¹H NMR.
-
Decision Making:
-
For non-sensitive, qualitative experiments, a slightly discolored compound might be usable, but this is not recommended.
-
For quantitative biological assays, receptor binding studies, or in vivo experiments, do not use the discolored compound. The impurities may have their own biological activity or may inhibit the desired interaction, and the concentration of the active parent compound will be lower than calculated.
-
-
-
Prevention: This issue is almost always preventable by strictly following the recommended storage conditions, particularly the use of an inert atmosphere and protection from light.
Scenario 2: "I am observing inconsistent results or a loss of potency in my biological assay."
-
Probable Cause: If you have ruled out other experimental errors (e.g., pipetting, cell culture variability), the issue likely lies with the integrity of your compound stock. Degradation leads to a lower effective concentration of the active molecule.
-
Troubleshooting Workflow: Follow this systematic approach to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Key Experimental Protocols
These protocols provide a framework for maintaining the quality of your compound.
Protocol 1: Aliquoting and Storing for Long-Term Use
This procedure is designed to create a set of reliable aliquots, minimizing the risk of contaminating your entire stock.
-
Preparation: Allow the main stock container of this compound to equilibrate to room temperature inside a desiccator (approx. 30-60 minutes). Prepare several smaller, tared amber glass vials.
-
Inert Environment: Perform the following steps in a glove box or on a benchtop under a positive pressure of argon or nitrogen gas.
-
Dispensing: Open the main container and quickly weigh the desired amount of solid into each of the smaller vials.
-
Sealing: Tightly cap each aliquot vial. Use vials with PTFE-lined caps for a secure seal.
-
Inerting: If not in a glove box, briefly flush the headspace of the main stock container with inert gas before tightly resealing.
-
Storage: Place all aliquots and the main stock container into a labeled secondary container and store at -20°C or below .
Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative check for gross degradation.
-
Sample Preparation:
-
Reference (REF): Prepare a solution of a new, unopened sample of the compound (if available) at ~1 mg/mL in methanol.
-
Test (TEST): Prepare a solution of your suspect (e.g., discolored) compound at the same concentration.
-
-
TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Mobile Phase: A common mobile phase for this type of compound is Dichloromethane:Methanol (e.g., 95:5 v/v) with 0.5% triethylamine. The triethylamine is added to reduce tailing of the basic amine spots.
-
Spotting: Carefully spot equal, small amounts of the REF and TEST solutions onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize under a UV lamp (254 nm). The aromatic ring should show a dark spot.
-
Further visualize using a potassium permanganate stain.
-
-
Interpretation:
-
Clean Sample: The TEST lane should show a single, strong spot with the same retention factor (Rf) as the REF spot.
-
Degraded Sample: The TEST lane will likely show the main spot, but also additional spots (often near the baseline) or streaking, which correspond to the polar, oxidized impurities. Any visible difference from the reference indicates significant degradation.
-
References
- Phenylamine (aniline) as an amine. (n.d.). Chemguide.
- Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
- Becker, A. R., & Sternson, L. A. (1980). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. National Center for Biotechnology Information.
- Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA.
- Portis, L. C., Klug, J. T., & Mann, C. K. (1974). Electrochemical oxidation of some phenethylamines. The Journal of Organic Chemistry.
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. (n.d.). PubChem.
- Van Den Broeck, I., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.
- Production & Reactions of Phenylamine. (2023). Save My Exams.
- Properties of amines. (2022). Chemistry LibreTexts.
- PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Gendron, T., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
- 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl). (n.d.). PubChem.
- 2-(4-Piperidin-1-yl-phenyl)-ethylamine. (n.d.). PubChem.
- N-phenyl-1-(2-phenylethyl)-4-piperidinamine. (n.d.). PubChem.
- Fracchiolla, D., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
- 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. (n.d.). Pharmaffiliates.
- (S)-3-((S)-1-(4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-ylamino)ethyl). (n.d.). PubChem.
- N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline. (n.d.). PubChem.
- 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-(2-Piperidin-1-yl-ethyl)-phenylamine
A Guide to Safe Handling, Emergency Response, and Compliant Disposal
Introduction: 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0) is an aniline derivative used in research and development settings.[1] Like many aromatic amines, this compound requires careful handling to mitigate potential health risks and ensure experimental integrity.[2][3] This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and reproducibility in your laboratory.
Section 1: Hazard Identification & Risk Assessment
This section addresses the fundamental questions regarding the inherent risks of this compound, forming the basis for all subsequent safety protocols.
Frequently Asked Questions (FAQs):
Q1: What are the primary health hazards associated with this compound?
A1: The primary hazards stem from its classification as an aromatic amine. While specific toxicity data for this exact compound is limited, the class of aromatic amines is known for potential health effects.[2][3] A closely related analog, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[4] Therefore, it is prudent to treat this compound with similar caution. The available safety information for the target compound specifically indicates it causes serious eye irritation (H319).
Q2: What are the key physical and chemical properties I should be aware of before starting my experiment?
A2: Understanding the compound's physical properties is critical for safe handling and storage. Key data is summarized in the table below. Its solid form requires careful handling to avoid generating dust, which could be inhaled.[5]
| Property | Value | Source |
| CAS Number | 168897-21-0 | [1] |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids |
Q3: What common laboratory reagents are incompatible with this compound?
A3: Based on the chemical structure (a phenylamine derivative), this compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances can lead to vigorous, potentially hazardous reactions. Phenylamine itself is a weak base and will react with acids to form salts. Always store it away from these chemical classes.
Section 2: Safe Handling & Personal Protective Equipment (PPE)
Proper handling is the first line of defense against exposure. This section provides a detailed protocol and troubleshoots common issues encountered during routine laboratory work.
Core Protocol: Weighing and Handling Solid this compound
-
Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly and that the nearest safety shower and eyewash station are accessible.[7]
-
Engineering Controls: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
PPE Donning: Put on all required PPE as outlined in the diagram below. This includes a lab coat, chemical-resistant gloves (nitrile is a suitable initial choice), and chemical safety goggles.[7]
-
Handling: Use a spatula to gently transfer the desired amount of the solid from its storage container to a tared weigh boat or vessel. Avoid any actions that could cause the powder to become airborne.
-
Container Sealing: Once the transfer is complete, securely close the primary container.
-
Cleanup: Clean the spatula and any contaminated surfaces. Dispose of any contaminated consumables (e.g., weigh boats, gloves) in the designated hazardous waste container.
-
PPE Doffing & Hygiene: Remove PPE, ensuring not to cross-contaminate. Always wash hands thoroughly with soap and water after handling is complete.[5]
Troubleshooting Handling Issues
Q: I need to handle this compound, but our lab's fume hood is currently out of service. What should I do?
A: You must postpone your experiment. Handling solid aromatic amines outside of a functioning chemical fume hood presents an unacceptable inhalation risk.[7] The long-term health effects of many research chemicals are not fully known, and adherence to engineering controls is non-negotiable.
Q: The compound is a very fine powder and creates static, making it difficult to handle without some of it becoming airborne. How can I manage this?
A: To manage fine, static-prone powders, use anti-static weigh boats or an anti-static gun to neutralize the area before weighing. Handle the material slowly and deliberately. If dust generation is still a concern despite these measures, respiratory protection (a NIOSH-approved respirator with an appropriate cartridge) may be required in addition to the fume hood.[7][8]
Visualization: PPE Selection Workflow
Caption: PPE selection decision-making process for handling the compound.
Section 3: Spill Management & Emergency Procedures
Accidents can happen. A swift, correct response is crucial to mitigating harm to personnel and the environment.
Core Protocol: Minor Spill Cleanup (Solid Compound)
-
Alert & Secure: Immediately alert others in the vicinity.[9] Prevent anyone from walking through the spill area.
-
Assess: Quickly determine if the spill is "minor." A minor spill is a small quantity (<5g) that you are comfortable and equipped to clean up yourself, and it does not pose an immediate respiratory hazard.[10] If it is a major spill, evacuate and call emergency services.
-
Don PPE: Before cleaning, don appropriate PPE: lab coat, goggles, and at least one pair of chemical-resistant gloves.[9]
-
Cleanup: Use a dry cleanup method. Do not add water.[5]
-
Gently cover the spill with paper towels to prevent further dispersal.
-
Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.
-
-
Contain Waste: Place all contaminated materials (swept-up solid, used paper towels, gloves) into a clearly labeled, sealable plastic bag or container for hazardous waste.[5][9]
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning cloth in the hazardous waste bag.
-
Report: Inform your supervisor or lab manager of the incident.
Troubleshooting Spills & Exposures
Q: I've spilled about 20 grams of the compound outside the fume hood. Is this still a minor spill?
A: No. A spill of that quantity, especially outside of containment, should be treated as a major spill.[10] Do not attempt to clean it up yourself. Your priority is to evacuate the immediate area, alert others, close the doors, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.
Q: I accidentally got some of the powder on my gloved hand. What is the correct procedure?
A: Immediately remove the contaminated glove without touching your skin with the outside of the glove. Dispose of the glove in the hazardous waste container. Wash your hands thoroughly with soap and water. Put on a new, clean glove before resuming your work.
Q: What should I do in case of skin or eye contact?
A:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Visualization: Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
Section 4: Waste Disposal & Decontamination
Proper disposal is a legal and ethical requirement for all researchers. The "cradle-to-grave" principle holds the generator responsible for waste until its final, safe disposal.[12]
Frequently Asked Questions (FAQs):
Q1: How must I classify waste containing this compound?
A1: All waste, including the pure compound, contaminated consumables (gloves, wipes, pipette tips), and rinsate from cleaning, must be classified as hazardous chemical waste.[5][13] Disposal must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, as well as state and local rules.[14][15]
Q2: What is the correct procedure for collecting and labeling this waste?
A2:
-
Collection: Use a designated, leak-proof container that is chemically compatible with the waste. Keep the container sealed when not in use.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List any other chemical constituents in the waste stream. Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
Q3: How should I decontaminate glassware and equipment after an experiment?
A3:
-
Initial Rinse: Rinse the glassware or equipment with a small amount of an appropriate organic solvent (one in which the compound is soluble) to remove the bulk of the residue. This initial rinsate is considered hazardous waste and must be collected in your designated waste container.
-
Wash: Wash the rinsed glassware with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water. The glassware can then be dried and returned to use.
References
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Huntsman. (n.d.). Safety Data Sheet.
- ASHP. (n.d.). Personal Protective Equipment. ASHP Publications.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor.
- PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information.
- University of New Mexico Environmental Health & Safety. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
- Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures.
- Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines.
- Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. U.S. Department of Labor.
- PubChem. (n.d.). 2-(4-Piperidin-1-yl-phenyl)-ethylamine. National Center for Biotechnology Information.
- Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
- PubChem. (n.d.). N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline. National Center for Biotechnology Information.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- PubChem. (n.d.). 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-. National Center for Biotechnology Information.
- Chemguide. (n.d.). Phenylamine (aniline) as an amine.
- Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine.
- PubChem. (n.d.). ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. National Center for Biotechnology Information.
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.fiu.edu [ehs.fiu.edu]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Welcome to the technical support center for the synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important research compound. Here, we provide in-depth troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues you might encounter in your experiments.
Introduction: Common Synthetic Routes
The synthesis of this compound can be approached through several common synthetic routes. The choice of route often depends on the available starting materials, scale, and desired purity profile. The most prevalent methods include:
-
Two-Step Synthesis via a Nitro Intermediate: This robust and common approach involves the N-alkylation of piperidine with a 4-nitrophenylethyl halide, followed by the reduction of the nitro group to the desired aniline.
-
Reductive Amination: This route typically involves the reaction of a suitably protected 4-aminophenylacetaldehyde with piperidine, followed by reduction of the resulting iminium ion.
-
Buchwald-Hartwig Amination: A powerful cross-coupling method that can be employed to form the C-N bond between piperidine and a 2-(4-halophenyl)ethylamine derivative.[1]
Each of these routes has its own set of potential challenges, often leading to the formation of specific impurities. This guide will break down the common issues for each route and provide practical, field-proven solutions.
Route 1: Two-Step Synthesis via a Nitro Intermediate
This is often the preferred route due to the commercial availability of starting materials and the generally high yields. The overall transformation is as follows:
Troubleshooting & FAQs for Route 1
Question 1: During the N-alkylation step (Step 1), my TLC shows multiple product spots, and my final yield is low. What could be the issue?
Answer:
This is a classic problem of over-alkylation and unreacted starting materials. The primary culprit is often the formation of a quaternary ammonium salt, especially if the reaction is not carefully controlled.
-
Likely Impurities:
-
Unreacted 1-(2-haloethyl)-4-nitrobenzene: A common issue if the reaction is incomplete.
-
Unreacted Piperidine: Can be present if it's used in excess.
-
Quaternary Ammonium Salt: Formed by the reaction of the product, 1-(2-(4-nitrophenyl)ethyl)piperidine, with another molecule of the alkylating agent. This is more likely if the alkylating agent is used in excess or if the reaction temperature is too high.[2]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) relative to the 1-(2-haloethyl)-4-nitrobenzene. This ensures the complete consumption of the alkylating agent, minimizing the chance of over-alkylation.
-
Slow Addition: Add the alkylating agent slowly to a solution of piperidine and a mild base (e.g., K₂CO₃) in a suitable solvent like DMF or acetonitrile.[3] This maintains a low concentration of the alkylating agent throughout the reaction.
-
Temperature Control: Run the reaction at room temperature or with gentle heating (40-50 °C). Avoid excessive temperatures, which can accelerate the rate of the undesired quaternary salt formation.
-
Work-up for Removal:
-
After the reaction, filter off the inorganic base.
-
Perform an acid-base extraction. The desired product is basic and will move into an acidic aqueous layer (e.g., 1M HCl). The unreacted alkylating agent will remain in the organic layer. The highly polar quaternary salt will likely stay in the aqueous phase during organic extraction but can often be removed during subsequent purification.
-
Neutralize the acidic aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Question 2: The reduction of the nitro group (Step 2) seems to be incomplete or is producing side products. How can I improve this step?
Answer:
The reduction of an aromatic nitro group is a well-established transformation, but it can be prone to the formation of partially reduced intermediates if not driven to completion.[4]
-
Likely Impurities:
-
Nitroso Intermediate: 1-(2-(4-Nitrosophenyl)ethyl)piperidine.
-
Hydroxylamino Intermediate: 1-(2-(4-(Hydroxyamino)phenyl)ethyl)piperidine.
-
Azoxy Dimer: A dimeric species formed by the condensation of the nitroso and hydroxylamino intermediates.
-
Troubleshooting Protocol:
| Method | Protocol | Common Issues & Solutions |
| Catalytic Hydrogenation | 1. Dissolve the nitro compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).2. Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).3. Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (from a balloon or a pressurized system).4. Stir vigorously at room temperature until hydrogen uptake ceases. | Incomplete Reaction: Ensure the catalyst is active. Use a fresh batch if necessary. Increase catalyst loading or hydrogen pressure.Catalyst Poisoning: Ensure starting material is free of sulfur-containing impurities. |
| Metal/Acid Reduction | 1. Dissolve the nitro compound in an acidic medium (e.g., concentrated HCl in ethanol).2. Add a metal reductant, such as tin(II) chloride (SnCl₂) or iron powder, in portions.[4]3. Heat the reaction mixture (e.g., reflux) and monitor by TLC until the starting material is consumed.4. After completion, carefully neutralize the mixture with a strong base (e.g., NaOH) to precipitate metal hydroxides and liberate the free amine. | Complex Work-up: The neutralization can be highly exothermic and result in a thick slurry of metal salts, making extraction difficult. Filter the slurry before extraction.Incomplete Reaction: Ensure a sufficient excess of the metal reductant and acid are used. |
Purification Tip: The final product, being a primary aniline, is significantly more polar than the nitro-containing starting material and the intermediates. This difference can be exploited for purification by column chromatography on silica gel.
Route 2: Reductive Amination
This route offers a more direct approach but can be challenging due to the stability of the aldehyde starting material.
Troubleshooting & FAQs for Route 2
Question 3: My reductive amination reaction is messy, with many byproducts. What are the likely impurities and how can I avoid them?
Answer:
The key challenge in this route is the stability of the 4-aminophenylacetaldehyde, which can be prone to self-condensation and polymerization. Using a milder reducing agent that is selective for the iminium ion over the aldehyde is crucial.
-
Likely Impurities:
-
Starting Aldehyde: Due to incomplete reaction.
-
Alcohol Byproduct: Formed by the reduction of the starting aldehyde before it reacts with piperidine. This is common with strong reducing agents like NaBH₄.
-
Aldol Condensation Products: The aldehyde can undergo self-condensation under basic or acidic conditions.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective because it is less reactive towards the aldehyde and more reactive towards the in-situ formed iminium ion.[5]
-
Reaction Conditions:
-
Perform the reaction in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
The presence of a small amount of acetic acid can catalyze the formation of the iminium ion.
-
Maintain the reaction at room temperature.
-
-
Order of Addition: It is often best to mix the aldehyde, piperidine, and acetic acid first to allow for the formation of the iminium ion before adding the reducing agent in portions.
-
Purification: An aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) will quench the reaction and remove acetic acid. The desired product can then be purified from the alcohol byproduct and other non-basic impurities by acid-base extraction, as described in Question 1.
Route 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the aryl C-N bond.[1]
Troubleshooting & FAQs for Route 3
Question 4: I am attempting a Buchwald-Hartwig amination, but I am observing a significant amount of a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is this impurity?
Answer:
You are likely observing the product of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1]
-
Likely Impurities:
-
Unreacted Aryl Halide: Due to incomplete conversion.
-
Hydrodehalogenation Product: 2-Phenylethylamine, formed by the replacement of the halogen on the starting material with a hydrogen atom.
-
Oxidized Ligand: Phosphine ligands can be oxidized, leading to decreased catalyst activity.
-
Troubleshooting Protocol:
-
Inert Atmosphere: This reaction is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvents thoroughly before use.
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The presence of water can promote hydrodehalogenation, so use anhydrous conditions.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the outcome. For coupling with secondary amines like piperidine, bulky electron-rich ligands such as XPhos or RuPhos often give good results.[6]
-
Purification: The hydrodehalogenated byproduct (2-phenylethylamine) is a primary amine and will have different basicity and polarity compared to your desired tertiary amine product. This difference can be exploited during purification:
-
Column Chromatography: The desired product is generally less polar than the primary amine byproduct.
-
Acid-Base Extraction: While both are basic, there might be a pKa difference that could be exploited with careful pH control during an extraction, though this can be challenging.
-
Summary of Key Impurities and Mitigation Strategies
| Synthetic Route | Common Impurities | Primary Mitigation Strategy |
| Nitro Intermediate | Quaternary Ammonium Salt (from N-alkylation); Nitroso, Hydroxylamino, Azoxy compounds (from reduction) | Control stoichiometry and temperature during alkylation; ensure complete reduction with an active catalyst/reagent. |
| Reductive Amination | Alcohol byproduct (from aldehyde reduction); Aldol condensation products | Use a mild, selective reducing agent (e.g., NaBH(OAc)₃); control reaction pH. |
| Buchwald-Hartwig | Hydrodehalogenation byproduct; Unreacted starting materials | Maintain a strict inert atmosphere; use anhydrous solvents and appropriate ligands. |
By understanding the potential side reactions and impurity profiles of each synthetic route, you can proactively adjust your experimental conditions to favor the formation of the desired product, this compound, and simplify its subsequent purification.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
- Levison, B. et al. (2017). Procedure for N-alkylation of Piperidine?
- Ibrahim, T. H. (2017). Answer to "Procedure for N-alkylation of Piperidine?".
- Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
- Jahan, S. et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. African Journal of Pharmacy and Pharmacology, 6(26), 1945-1953. [Link]
- Gomtsyan, A. (2012). Buchwald–Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-43). John Wiley & Sons, Inc.
- Szűcs, T., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2314-2321. [Link]
- PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]
- Baliah, V., et al. (1957). Synthesis of 3, 3-dimethyl-2, 6-bis (3, 4, 5-tri-methoxyphenyl) piperidin-4-one. Journal of the Indian Chemical Society, 34, 259-262.
- Kashani, S. K., et al. (2020).
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- John, P. et al. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research, 11(9), 622-637. [Link]
- Emslie, N. D. S. (n.d.). The preparation of phenylamine (aniline). Chemguide. [Link]
- Wicht, K. et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 544-554. [Link]
- Wilson, P. D., et al. (2002). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Organic & Biomolecular Chemistry, 1(1), 148-155. [Link]
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Improving the Solubility of Piperidine Derivatives for Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperidine derivatives in their experimental assays. The following information provides in-depth, field-proven insights to help you diagnose and resolve these common but critical issues.
Frequently Asked Questions (FAQs)
Q1: Why are my piperidine derivatives often poorly soluble in aqueous assay buffers?
A1: The solubility of piperidine derivatives is complex. While the piperidine ring itself is miscible with water, the overall solubility of the molecule is dictated by the physicochemical properties of its substituents.[1][2][3] Many derivatives are decorated with lipophilic (nonpolar) groups to enhance biological activity, which significantly decreases their aqueous solubility.[1] Furthermore, the nitrogen atom in the piperidine ring is basic. In neutral or alkaline aqueous buffers (pH ≥ 7), the compound exists predominantly in its neutral, less soluble form.[4][5]
Q2: My compound precipitates when I dilute my DMSO stock solution into the assay buffer. What's happening?
A2: This is a classic sign that your compound's solubility limit in the final assay buffer has been exceeded.[6][7] Your concentrated stock in 100% DMSO keeps the compound dissolved, but upon dilution into an aqueous environment, the percentage of the organic co-solvent (DMSO) drops dramatically. If the final DMSO concentration is too low to maintain solubility at that specific compound concentration and pH, the compound will precipitate.[6][8]
Q3: Can I just warm the solution to get my compound to dissolve?
A3: Gentle warming (e.g., to 37°C) can help dissolve a compound in a stock solvent like DMSO.[9][10] However, this should be done with caution. It may create a supersaturated solution that can precipitate upon cooling or when added to the assay buffer.[1] More importantly, you must confirm that your specific piperidine derivative is thermally stable and will not degrade with heat.[9] This method is generally a last resort for stock preparation and does not solve the underlying insolubility in the final aqueous assay buffer.
Q4: Will repeated freeze-thaw cycles of my stock solution affect its solubility?
A4: Yes, repeated freeze-thaw cycles are strongly discouraged.[8][9][11] They can cause the compound to precipitate out of the stock solution over time, especially if the solution is near its saturation point. This means the actual concentration of your stock solution will decrease, leading to inaccurate and irreproducible assay results. It is best practice to aliquot your stock solution into single-use volumes for long-term storage at -20°C or -80°C.[8][9]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If the FAQs above didn't resolve your issue, this in-depth guide provides a systematic workflow for tackling more persistent solubility problems.
Problem: My piperidine derivative shows poor solubility or precipitates in my biological assay.
This common issue can lead to underestimated potency (high IC50 values), poor reproducibility, and false negatives.[6] The following workflow provides a logical progression of steps to identify the optimal solubilization strategy for your specific compound and assay.
Caption: A decision-making workflow for troubleshooting the solubility of piperidine derivatives.
Step 1: Foundational Analysis - pH and pKa
Causality: Piperidine derivatives are typically weak bases. Their solubility is highly dependent on the pH of the medium.[4][5][12] At a pH below the compound's pKa (the pH at which the compound is 50% ionized), the piperidine nitrogen becomes protonated, forming a more polar, and thus more water-soluble, salt.[12][13] Many standard biological buffers (e.g., PBS at pH 7.4) are well above the pKa of many amine-containing drugs, favoring the less soluble, neutral form.
Experimental Protocol: pH Modification
-
Determine pKa: If not known, find the predicted pKa of your compound using chemical software (e.g., ChemDraw, MarvinSketch).
-
Prepare Buffers: Make a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Ensure the buffer system is effective in the desired pH range (e.g., HEPES for pH 7-8, MES for pH 6-7).
-
Test Solubility: Prepare a dilution of your compound from a DMSO stock into each buffer. Visually inspect for precipitation or measure turbidity using a plate reader.
-
Validate Assay: If a lower pH resolves solubility, you MUST confirm that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell health, or receptor binding).
Step 2: Co-solvent Optimization
Causality: If pH modification is not a viable option, increasing the concentration of a water-miscible organic solvent (a co-solvent) can enhance solubility.[14][15] Co-solvents like DMSO or ethanol work by reducing the overall polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to remain in solution.[16]
Experimental Protocol: Co-solvent Titration
-
Determine Assay Tolerance: First, determine the maximum percentage of co-solvent your assay can tolerate without affecting the results. Run a control experiment with only the solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO) and measure its effect on your assay's output. For cell-based assays, DMSO concentrations are typically kept below 0.5% to avoid toxicity.[8]
-
Prepare Dilutions: Prepare serial dilutions of your compound in assay buffer, keeping the final co-solvent percentage constant and within the tolerated limit.
-
Observe: Check for the highest concentration of your compound that remains soluble at the tolerated co-solvent level.
| Co-Solvent | Typical Starting % | Pros | Cons |
| DMSO | ≤ 0.5% (cell-based) | Excellent dissolving power for many compounds. | Can be toxic to cells at >0.5%; may inhibit some enzymes. |
| Ethanol | ≤ 1% | Less toxic than DMSO for many cell lines. | Less effective at dissolving highly lipophilic compounds. |
| PEG 400 | 1-5% | Good solubilizer, generally low toxicity. | Can increase viscosity; may interfere with some assay readouts. |
Step 3: Advanced Solubilization with Excipients
Causality: For extremely challenging compounds, specialized pharmaceutical excipients can be employed. These work through molecular encapsulation rather than by changing the bulk solvent properties.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] The piperidine derivative (the "guest") partitions into the hydrophobic core, forming an inclusion complex that is soluble in water.[17][18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19][21]
-
Surfactants (Detergents): Non-ionic surfactants like Tween® 80 or Triton™ X-100 can increase solubility.[22][23] Above their critical micelle concentration (CMC), they form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solution.[23][24]
Experimental Protocol: Excipient Screening
-
Select Excipient: Choose an excipient compatible with your assay. Non-ionic surfactants are generally milder and less denaturing than ionic ones.[25]
-
Prepare Stock: Attempt to dissolve your compound in an aqueous solution containing the excipient (e.g., 1-2% HP-β-CD or 0.01-0.1% Tween-80). Gentle heating or sonication may assist complex formation.
-
Dilute and Validate: Dilute this new stock into your final assay buffer. As with all methods, you must run controls to ensure the excipient itself does not interfere with the assay.[23]
References
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.
- Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Preparation stock solution solid compound(s). Maastricht University.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn.
- Surfactants | Biochemical Assay Reagents. MedchemExpress.com.
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Compound Handling Instructions. MCE.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH.
- pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays. Benchchem.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Detergents for Protein Solubilization. Thermo Fisher Scientific - US.
- The Role of Piperidine Derivatives in Medicinal Chemistry. Medium.
- Piperidine | Solubility of Things. solubilityofthings.com.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. emulatebio.com.
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
- Improving "6-Propylpyridazin-3-amine" solubility for biological assays. Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement. scientiaricerca.com.
- Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. ResearchGate.
- Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate.
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.
- Effect of Basic Amino Acids on Folic Acid Solubility. MDPI.
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 14. longdom.org [longdom.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
Introduction: The Challenge of Multidrug Resistance and the Promise of Piperidine Compounds
Welcome to the Technical Support Center for researchers investigating the use of piperidine compounds to overcome resistance in cancer cell lines. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but also the underlying scientific rationale to help you navigate the complexities of your experiments. This resource consolidates field-proven insights, troubleshooting advice for common challenges, and detailed methodologies to ensure the integrity and reproducibility of your results.
Multidrug resistance (MDR) is a primary cause of chemotherapy failure.[1] Cancer cells can develop resistance through various mechanisms, most notably the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[2][3] These transporters function as cellular pumps, actively effluxing a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy.[4][5]
Piperidine-containing compounds, a diverse class of heterocyclic molecules, have emerged as promising agents to counteract MDR.[6][7] Natural alkaloids like piperine, found in black pepper, and novel synthetic piperidine derivatives have been shown to re-sensitize resistant cancer cells to conventional chemotherapy.[2][8] They can achieve this by directly inhibiting the function of ABC transporters, modulating key signaling pathways involved in cell survival and apoptosis such as PI3K/Akt, or targeting other cellular machinery like HSP70 or tubulin.[9][10][11][12]
This guide will equip you with the technical knowledge to effectively utilize these compounds in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the application of piperidine compounds in cancer resistance studies.
Q1: What is the primary mechanism by which piperidine compounds overcome drug resistance?
A1: The most well-documented mechanism is the inhibition of ABC efflux pumps.[2][8] Piperine and its analogs can act as competitive or non-competitive inhibitors of transporters like P-glycoprotein (P-gp).[13][14] By binding to these pumps, they prevent the efflux of co-administered chemotherapeutic drugs, leading to higher intracellular drug accumulation and restored cytotoxicity.[15][16] Additionally, some piperidine compounds can induce apoptosis, modulate survival signaling pathways like PI3K/Akt, or inhibit other cellular components involved in stress response and proliferation.[6][9][10]
Q2: Are piperidine compounds cytotoxic on their own?
A2: Some piperidine derivatives exhibit intrinsic anticancer activity, inducing apoptosis or cell cycle arrest.[9][12][17] However, compounds like piperine are often used at non-toxic concentrations where their primary role is to act as a "chemosensitizer," enhancing the efficacy of another cytotoxic drug.[8][13] It is crucial to determine the cytotoxicity of the piperidine compound alone in your specific cell line to select appropriate concentrations for combination studies.
Q3: Which cancer cell lines are suitable for these studies?
A3: The ideal model involves a pair of cell lines: the parental, drug-sensitive line (e.g., MCF-7, A549) and its drug-resistant counterpart that overexpresses a specific ABC transporter (e.g., MCF-7/DOX, A549/DDP).[2][8] This allows for direct comparison and confirmation of resistance reversal. If a resistant line is not available, one can be developed through continuous exposure to a specific chemotherapeutic agent.[18]
Q4: How do I choose the right piperidine compound for my experiment?
A4: The choice depends on your research question.
-
To study P-gp inhibition: Piperine is a well-characterized starting point.[2][8] For potentially higher potency, synthetic analogs like Pip1 have been developed.[15][19]
-
To explore other resistance mechanisms: Consider novel synthetic derivatives. For example, HSP70-36 has been designed to inhibit Heat Shock Protein 70, which is involved in protecting cancer cells from apoptosis.[11]
-
To investigate tubulin-related resistance: Certain piperidine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics.[12][20]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: The piperidine compound shows no effect in reversing drug resistance in my cell line. What could be wrong?
A1: This is a common issue with several potential causes.
-
Cause 1: Irrelevant Resistance Mechanism. Your cell line's resistance may not be mediated by the target of your piperidine compound. For instance, if you are using a P-gp inhibitor like piperine, but the cells' resistance is due to a mutation in the drug's target protein or activation of a bypass signaling pathway, the compound will be ineffective.[21][22]
-
Troubleshooting Step: First, confirm the resistance mechanism. Use Western blotting to verify the overexpression of ABC transporters (P-gp, BCRP, MRP1) in your resistant cell line compared to the parental line. If transporters are not overexpressed, investigate other known resistance mechanisms.
-
-
Cause 2: Incorrect Compound Concentration. The concentration of the piperidine compound may be too low to be effective or so high that it causes confounding cytotoxicity.
-
Troubleshooting Step: Perform a dose-response experiment for the piperidine compound alone to determine its IC10, IC20, and IC50 values. For combination studies, use non-toxic concentrations (e.g., below IC20) to ensure the observed effect is due to chemosensitization and not additive toxicity.[13]
-
-
Cause 3: Suboptimal Assay Conditions. Factors like cell seeding density, incubation time, and the timing of drug addition can significantly impact results.[23][24]
-
Troubleshooting Step: Optimize your assay conditions. Perform a growth curve analysis to determine the optimal seeding density and ensure cells are in the exponential growth phase throughout the experiment. Refer to the protocols in the next section for detailed guidance.
-
Q2: My IC50 values are highly variable between experiments. How can I improve reproducibility?
A2: Variability in dose-response assays is often due to subtle inconsistencies in experimental procedure.[24][25]
-
Cause 1: Inconsistent Cell Health and Density. Cells that are overgrown, have undergone too many passages, or are plated unevenly will respond differently to treatment.
-
Troubleshooting Step: Always use cells from a low passage number and ensure they are healthy and in the log growth phase before plating. Optimize your seeding density to prevent cultures from becoming confluent before the assay endpoint.[23] Use a hemocytometer for accurate cell counting and ensure a single-cell suspension before plating.
-
-
Cause 2: Drug Dilution and Stability Issues. Piperidine compounds can be hydrophobic, leading to precipitation at high concentrations or adsorption to plastics.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock solution in a suitable solvent (e.g., DMSO). Visually inspect the highest concentration wells for any signs of drug precipitation. Ensure the final solvent concentration is consistent across all wells (typically <0.5%) and include a vehicle-only control.[26]
-
-
Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the drug and affects cell growth.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. Randomize the layout of your treatments on the plate to mitigate systematic errors.[25]
-
Q3: How can I definitively prove that my piperidine compound is inhibiting an efflux pump like P-glycoprotein?
A3: This requires a functional assay to measure pump activity directly.
-
Solution: Use an Efflux Pump Substrate Accumulation Assay. This is the gold standard method. ABC transporters like P-gp efflux fluorescent substrates such as Rhodamine 123.[15] If your piperidine compound inhibits P-gp, the cell will be unable to pump out Rhodamine 123, leading to its accumulation and a measurable increase in intracellular fluorescence.
-
Experimental Approach: Treat your resistant cells with the piperidine compound for a short period, then add Rhodamine 123. After incubation, measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. A known P-gp inhibitor (e.g., verapamil) should be used as a positive control. An increase in fluorescence in the presence of your compound indicates P-gp inhibition.
-
Key Experimental Protocols
Here are detailed, step-by-step protocols for essential experiments. Adhering to these standardized methods is critical for generating reliable data.[24]
Protocol 1: Determination of IC50 and Growth Rate (GR) Inhibition
This protocol measures drug sensitivity, correcting for differences in cell proliferation rates, which is a common confounding factor.[23]
1. Preliminary Step: Cell Growth Curve Analysis
-
Rationale: To identify the optimal cell seeding density and assay duration where growth is exponential. This prevents artifacts from nutrient depletion or contact inhibition.[23]
-
Procedure:
-
Seed your cells in a 96-well plate at several different densities (e.g., 1,000, 2,500, 5,000, 10,000 cells/well).
-
At 24-hour intervals for 4-5 days, fix and stain the cells in one set of wells (e.g., with crystal violet) or use a cell viability reagent (e.g., PrestoBlue™).
-
Measure the absorbance or fluorescence.
-
Plot the signal versus time for each density. Select a seeding density and time window (e.g., 72 hours) where the cells are in the exponential growth phase.
-
2. Main IC50/GR50 Assay
-
Materials: Parental and resistant cell lines, complete culture medium, piperidine compound, reference chemotherapeutic drug (e.g., doxorubicin), 96-well plates, DMSO, and a cell viability reagent (e.g., MTT, PrestoBlue™).[26][27]
-
Procedure:
-
Plating (Day 0): Plate two identical 96-well plates (Plate A and Plate B) with cells at the predetermined optimal density. Plate a third plate (Plate T0) with cells for the time-zero measurement. Allow cells to adhere overnight.
-
Time-Zero Measurement (Day 1): Add the viability reagent to Plate T0 and measure the signal. This value, x(t=0), represents the initial cell population.
-
Treatment (Day 1): Prepare serial dilutions of your piperidine compound and/or chemotherapeutic drug in culture medium. Add these treatments to Plate A and Plate B. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for the predetermined duration (e.g., 72 hours).
-
Final Measurement (Day 4): Add the viability reagent to Plate A and Plate B and measure the signal, x(c, t=end).
-
-
Data Analysis:
-
Normalize the data. The growth rate inhibition (GR) value for each concentration c is calculated as: GR(c) = 2^(log2(x(c)/x(t=0)) / log2(x(ctrl)/x(t=0))) - 1 where x(ctrl) is the signal from vehicle-treated control wells.
-
Plot GR(c) versus drug concentration (on a log scale) and fit a sigmoidal dose-response curve to determine the GR50 (the concentration at which GR(c) = 0.5).
-
Protocol 2: P-glycoprotein Efflux Pump Assay using Rhodamine 123
Rationale: To functionally assess the inhibition of P-gp activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[15]
-
Materials: P-gp-overexpressing resistant cells (and parental cells as a control), piperidine compound, Rhodamine 123, Verapamil (positive control), flow cytometry tubes or a black-walled 96-well plate.
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with your piperidine compound at the desired concentration (e.g., 10 µM) and with Verapamil (e.g., 50 µM) in separate wells for 1-2 hours. Include a vehicle-only control.
-
Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with cold PBS to remove extracellular dye.
-
Lyse the cells (for plate reader) or trypsinize and resuspend them in PBS (for flow cytometry).
-
Measure the fluorescence (Excitation ~488 nm, Emission ~525 nm).
-
-
Expected Outcome: Cells treated with an effective P-gp inhibitor (your piperidine compound or Verapamil) will exhibit significantly higher fluorescence compared to the vehicle control, indicating that Rhodamine 123 was retained within the cells.
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and communication.
Quantitative Data Summary
Summarize key quantitative metrics in tables for easy comparison.
Table 1: Reversal of Doxorubicin Resistance by Piperine
| Cell Line | Piperine Conc. (µM) | Doxorubicin IC50 (µM) | Fold Resistance Reversal | Reference |
| MCF-7/DOX | 50 | (Value without Piperine) | 32.16 | [2] |
| A549/DDP | 50 | (Value without Piperine) | 14.14 | [2] |
| MCF-7/DOX | 50 | (Value without Piperine) | ~25 | [8] |
Note: IC50 values for the drug alone would need to be experimentally determined to calculate the reversal fold.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz can clarify complex processes.
Caption: Mechanism of P-gp inhibition by a piperidine compound, leading to increased chemotherapy efficacy.
References
- Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772438. [Link]
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 193–214. [Link]
- National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]
- Syed, S. B., Arya, H., Fu, I. H., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 7972. [Link]
- Li, S., Zhang, L., Xu, C., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 99, 109-122. [Link]
- ResearchGate. (n.d.). Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells.
- Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 193-214. [Link]
- Tiwari, A. K., Sodani, K., Dai, C. L., et al. (2011). The Promise of Piperine in Cancer Chemoprevention. Cancer Prevention Research, 4(11), 1711-1721. [Link]
- ResearchGate. (n.d.). (PDF) Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer.
- ResearchGate. (n.d.). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
- Ben-Gurion University of the Negev. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]
- Li, S., Wang, C., Li, W., et al. (2011). Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells. Phytomedicine, 19(1), 83-87. [Link]
- Złoch, M., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. International Journal of Molecular Sciences, 22(16), 8977. [Link]
- Bolat, Z. B., et al. (2023). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Journal of Cancer Research and Clinical Oncology, 149(1), 1-28. [Link]
- ResearchGate. (n.d.). Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin.
- Coluccia, M., et al. (2002). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Journal of medicinal chemistry, 45(11), 2273–2284. [Link]
- ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Anuchapreeda, S., Lee, K. Y., & Limtrakul, P. (2018). Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin. Planta medica, 84(12-13), 868–876. [Link]
- Zhang, D. M., et al. (2016). A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells. Journal of Experimental & Clinical Cancer Research, 35(1), 183. [Link]
- Rather, R. A., & Bhagat, M. (2018). Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. Frontiers in cell and developmental biology, 6, 10. [Link]
- ResearchGate. (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- Semantic Scholar. (n.d.). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Semantic Scholar. [Link]
- Royal Society of Chemistry. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
- Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International journal of medical sciences, 8(3), 185–193. [Link]
- Lai, L., et al. (2023). Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. Pharmaceutics, 15(12), 2696. [Link]
- Gillet, J. P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences of the United States of America, 108(46), 18708–18713. [Link]
- Kim, J. H., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of visualized experiments : JoVE, (198), 10.3791/65611. [Link]
- Patel, J. S., et al. (2020). Enabling P-glycoprotein inhibition in multidrug resistant cancer through the reverse targeting of a quinidine-PEG conjugate. European journal of pharmaceutics and biopharmaceutics, 146, 126–136. [Link]
- MDPI. (n.d.). Special Issue : Studying Drug Resistance Using Cancer Cell Lines. MDPI. [Link]
- National Cancer Institute. (2016). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance.
- Bukowski, K., et al. (2020). Understanding and targeting resistance mechanisms in cancer. Cancers, 12(11), 3373. [Link]
- Kuttan, G., & Kuttan, R. (2009). Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer. Current medicinal chemistry, 16(29), 3896–3906. [Link]
- MDPI. (n.d.).
Sources
- 1. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators [mdpi.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells | Semantic Scholar [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 23. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 24. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Welcome to the technical support center for the synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring a robust, scalable process.
Strategic Overview: Selecting a Scalable Synthetic Route
The synthesis of this compound, a molecule with a primary aromatic amine and a tertiary aliphatic amine, requires a strategy that avoids cross-reactivity and is amenable to large-scale production. While several routes, such as direct reductive amination, exist, they often present challenges like aldehyde instability or the need for stringent pH control.[1][2]
Our recommended and most robust pathway for scale-up involves a two-step sequence starting from 4-nitrophenethyl bromide. This approach strategically delays the introduction of the sensitive aniline group until the final step, thereby minimizing potential side reactions and simplifying purification.
Recommended Synthetic Pathway
The process involves an initial nucleophilic substitution followed by a nitro group reduction. This route is favored for its high yields, operational simplicity, and use of readily available, cost-effective materials.
Caption: Recommended two-step synthesis of this compound.
Troubleshooting Guide & In-Depth Protocols
This section addresses specific issues you may encounter during synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-piperidine
Protocol: Nucleophilic Substitution
-
To a stirred solution of 4-nitrophenethyl bromide (1.0 eq) in acetonitrile (5-10 volumes), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add piperidine (1.2 eq) dropwise at room temperature. Causality: Using a slight excess of piperidine ensures the halide is fully consumed, but a large excess can complicate purification. K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HBr generated, minimizing competing E2 elimination reactions.
-
Heat the mixture to 80°C and monitor by TLC or LC-MS until the 4-nitrophenethyl bromide is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be taken to the next step directly or purified by column chromatography if necessary.
Troubleshooting Step 1
Q1: The reaction is sluggish or stalls. Why is conversion low?
A1: Low conversion is typically linked to issues with temperature, reagent quality, or solvent.
-
Temperature: Ensure the internal reaction temperature is consistently at 80°C. Lower temperatures will significantly slow the rate of this Sₙ2 reaction.
-
Reagent Purity: Verify the purity of 4-nitrophenethyl bromide. Impurities can inhibit the reaction. Piperidine should be fresh and dry; water can hydrolyze the halide.
-
Base: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity.
-
Solvent: Acetonitrile is an ideal polar aprotic solvent for this reaction. If using other solvents like DMF, ensure they are anhydrous.
Q2: I am observing a significant amount of 4-nitrostyrene as a byproduct. How can I prevent this?
A2: Formation of 4-nitrostyrene is due to a competing E2 elimination reaction.
-
Base Strength: K₂CO₃ is generally weak enough to avoid significant elimination. If you are still observing this byproduct, avoid stronger bases like triethylamine or alkoxides.
-
Temperature Control: Do not exceed the recommended reaction temperature. Higher temperatures favor elimination over substitution.
-
Piperidine Stoichiometry: While piperidine acts as the nucleophile, it is also a base. Using a large excess can increase the rate of elimination. Stick to a modest excess (1.1-1.2 eq).
Q3: During workup, I am getting an emulsion after adding water. How can I resolve this?
A3: Emulsions are common when basic organic compounds are present.
-
Add Brine: Before extraction, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer and breaking the emulsion.
-
Solvent Choice: If the issue persists, consider changing your extraction solvent. Dichloromethane (DCM) or ethyl acetate are common choices.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can sometimes help break the emulsion.
Step 2: Synthesis of this compound
Protocol: Catalytic Hydrogenation
-
Dissolve the crude 1-[2-(4-nitrophenyl)-ethyl]-piperidine (1.0 eq) in methanol (10-20 volumes).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing only water as a byproduct. Methanol is an excellent solvent that readily dissolves both the substrate and hydrogen gas.
-
Pressurize the reaction vessel with hydrogen gas (50 psi or as appropriate for your equipment) and stir vigorously. Vigorous stirring is critical to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Monitor the reaction by hydrogen uptake and TLC/LC-MS. The reaction is typically complete in 2-4 hours.
-
Once complete, carefully purge the vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Safety Note: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent until it can be safely quenched.
-
Concentrate the filtrate under reduced pressure to yield the final product, which is often a pale yellow or off-white solid/oil.
Troubleshooting Step 2
Q1: The nitro group reduction is incomplete, even after several hours. What is the problem?
A1: Incomplete reduction is almost always a catalyst or mass transfer issue.
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Catalyst Poisoning: The starting material must be free of sulfur compounds or other common catalyst poisons. If the crude intermediate from Step 1 was not clean, this could be the cause.
-
Hydrogen Pressure: Ensure your system is not leaking and that adequate hydrogen pressure is maintained.
-
Mass Transfer: As mentioned, vigorous stirring is essential. If the stirring is inadequate, the reaction will be slow regardless of other factors.
Caption: Decision workflow for troubleshooting incomplete nitro group reduction.
Q2: The final product is dark brown or pink. What causes this discoloration and how can I fix it?
A2: Aryl amines are notoriously prone to air oxidation, which forms highly colored impurities.
-
Prevention: During workup and storage, handle the product under an inert atmosphere (nitrogen or argon) as much as possible. Store the final product in an amber vial, protected from light, and under an inert atmosphere.
-
Purification: If the product is discolored, it can often be purified.
-
Column Chromatography: A plug of silica gel can remove baseline impurities.
-
Activated Carbon: Treating a solution of the product with a small amount of activated carbon (charcoal) and then filtering can remove colored impurities.
-
Salt Formation: Converting the amine to its hydrochloride or other salt can allow for recrystallization, which is an excellent method for purification. The free base can be regenerated afterward if needed.
-
Data Summary & Characterization
The following table summarizes typical parameters for the recommended two-step synthesis.
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Nitro Group Reduction |
| Key Reagents | 4-Nitrophenethyl bromide, Piperidine, K₂CO₃ | 10% Pd/C, Hydrogen gas |
| Solvent | Acetonitrile (ACN) | Methanol (MeOH) |
| Temperature | 80°C | Room Temperature |
| Typical Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | >95% (crude) | >90% (isolated) |
| Purity Check | TLC (e.g., 3:1 Hexanes:EtOAc), LC-MS | TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH), LC-MS, ¹H NMR |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling piperidine on a large scale?
A: Piperidine is a highly flammable, corrosive, and toxic liquid.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a lab coat.[6] Ensure that emergency showers and eyewash stations are accessible.[3][7] All equipment used for transfer must be grounded to prevent static discharge.[4][6]
Q: Is it possible to synthesize this compound via a one-pot reductive amination?
A: Yes, it is mechanistically possible by reacting 4-aminophenylacetaldehyde with piperidine and a reducing agent like sodium triacetoxyborohydride (STAB). However, this route is challenging for scale-up. 4-Aminophenylacetaldehyde is unstable and prone to self-polymerization. The reaction requires careful pH control to facilitate imine formation without deactivating the reducing agent.[1][8] The two-step nitro-reduction route presented here is generally more reliable and higher yielding.
Q: My final product is an oil. How can I solidify it for easier handling?
A: Many amines and their derivatives have low melting points. The most common and effective way to obtain a stable, crystalline solid is to form a salt. Dissolve your purified amine in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate and can be collected by filtration, washed, and dried. This also serves as an excellent final purification step.
Q: What is the best way to store the final product, this compound?
A: Due to the sensitivity of the aniline group to air oxidation, the product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be protected from light by using an amber vial or storing it in the dark. For long-term storage, refrigeration is recommended.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubChem. (n.d.). 2-(4-Piperidin-1-yl-phenyl)-ethylamine. National Center for Biotechnology Information.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information.
- Reddit r/Chempros. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Reddit r/Chempros. (2024, May 2). Reductive amination difficulties - poor conversion.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Wünsch, B., et al. (n.d.).
- Arulraj, R., et al. (2021).
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology. [Link]
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.
- Scirp.org. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl-)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents.
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- ResearchGate. (2017). New route for Synthesis of Isoxazolinedione derivative.
Sources
Technical Support Center: Characterization of Substituted Phenylamines
Welcome to the technical support center for the characterization of substituted phenylamines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this important class of compounds. Substituted phenylamines are prone to a unique set of challenges, including instability, isomerism, and complex analytical behaviors. This resource synthesizes field-proven insights and established scientific principles to help you overcome these hurdles in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the handling and analysis of substituted phenylamines.
Q1: What are the primary reasons substituted phenylamines are considered challenging to characterize?
A1: The characterization of substituted phenylamines is complicated by several intrinsic factors:
-
Chemical Instability: The amine functional group is susceptible to oxidation, leading to the formation of degradation products that can interfere with analysis and compromise sample integrity.[1]
-
Isomerism: The presence of positional isomers (e.g., ortho-, meta-, para-substituents) and enantiomers for chiral centers presents significant separation and identification challenges, as isomers often have very similar physical and chemical properties.[2][3][4][5]
-
Complex Spectroscopic Behavior: The electronic effects of substituents on the phenyl ring can lead to overlapping signals and complex patterns in NMR and IR spectra, making unambiguous structure elucidation difficult.[6][7][8][9][10]
-
Mass Spectrometry Fragmentation: Substituted phenylamines can undergo complex fragmentation pathways in the mass spectrometer, which can sometimes make it difficult to distinguish between isomers based on mass spectra alone.[3][4]
-
Polymorphism: As solid materials, substituted phenylamines can exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and stability.[11][12]
Q2: How can I prevent the oxidative degradation of my substituted phenylamine samples during storage and analysis?
A2: Preventing oxidation is crucial for accurate characterization. Key strategies include:
-
Storage Conditions: Store samples in amber vials to protect them from light, at reduced temperatures (e.g., 2-8 °C or -20 °C), and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use of Antioxidants: For solutions, the addition of antioxidants can be effective. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[1][13] The selection of an antioxidant should be carefully considered to avoid interference with the analytical method.
-
Solvent Choice: Use deoxygenated solvents for sample preparation and chromatographic mobile phases.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation.
-
Stability-Indicating Methods: Develop and validate analytical methods that can separate the intact compound from its degradation products, allowing for accurate quantification even if some degradation has occurred.[14][15][16][17][18]
Q3: What is the best starting point for developing a chromatographic method to separate positional isomers of a substituted phenylamine?
A3: A good starting point is reverse-phase HPLC with a C18 column. However, due to the subtle differences between positional isomers, a standard C18 column may not provide adequate resolution. Consider the following:
-
Stationary Phase Screening: Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases often provide better selectivity for aromatic positional isomers due to pi-pi and dipole-dipole interactions.
-
Mobile Phase Optimization: Begin with a simple mobile phase of acetonitrile and water (or methanol and water) with a common additive like 0.1% formic acid or trifluoroacetic acid. Systematically vary the organic modifier content and gradient slope.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like phenylamines. Explore a range of pH values, keeping in mind the pKa of your analyte.
-
Temperature Control: Column temperature affects viscosity and mass transfer, which can influence resolution. Evaluate temperatures between 25 °C and 40 °C.
Troubleshooting Guides
This section provides detailed, Q&A-based troubleshooting for specific analytical techniques.
I. Chromatographic Separation
Q: I am struggling to separate the enantiomers of my chiral substituted phenylamine using HPLC. What should I try?
A: Enantioselective separation of phenylamines can be challenging. Here is a systematic approach to troubleshooting and method development:
Causality: Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral environment, which is typically provided by a chiral stationary phase (CSP) or a chiral mobile phase additive. The key is to find a chiral selector that exhibits differential interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance) with the two enantiomers.
Troubleshooting Workflow:
Caption: Workflow for differentiating positional isomers by MS/MS.
Detailed Protocol: MS/MS Isomer Differentiation
-
Collision Energy Optimization:
-
Instead of using a single collision energy, perform a collision energy ramp or a series of experiments at different collision energies.
-
Construct a "breakdown curve" for each isomer, plotting the relative abundance of the precursor and major product ions as a function of collision energy. Differences in the shapes of these curves can be indicative of different isomers.
-
-
Detailed Fragmentation Analysis:
-
Look for differences in the ratios of common fragment ions. For example, the ortho-isomer may exhibit a unique fragmentation pathway due to an "ortho effect" that is not possible for the meta- and para-isomers.
-
Search for low-abundance fragment ions that are unique to one isomer. High-resolution mass spectrometry is particularly useful for this.
-
-
Chemical Derivatization:
-
Derivatize the amine with a reagent that will lead to isomer-specific fragmentation. For example, a derivatizing agent that can interact with a substituent in the ortho position but not the meta or para positions.
-
-
Ion Mobility Spectrometry (IMS):
-
If available, IMS coupled with mass spectrometry can separate isomers based on their size, shape, and charge, even if they have the same mass-to-charge ratio.
-
III. NMR Spectroscopy
Q: I am having trouble assigning all the signals in the 1H and 13C NMR spectra of my highly substituted phenylamine. How can I achieve unambiguous structure elucidation?
A: For complex molecules, 1D NMR spectra are often insufficient due to signal overlap and complex coupling patterns. A combination of 2D NMR experiments is essential for unambiguous structure elucidation.
Causality: 2D NMR experiments correlate signals from different nuclei based on their interactions (either through bonds or through space), allowing you to piece together the molecular structure like a puzzle.
Workflow for Structure Elucidation using 2D NMR:
Caption: A typical workflow for structure elucidation using 2D NMR.
Detailed Protocol: 2D NMR for Structure Elucidation
-
COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Interpretation: Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems (e.g., the protons on an ethyl group, or adjacent protons on the phenyl ring).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with the carbons to which they are directly attached (one-bond correlation).
-
Interpretation: Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, allowing you to assign the signals of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds).
-
Interpretation: This is a powerful experiment for connecting different spin systems. For example, you can see a correlation from a methyl proton to a carbonyl carbon, or from a proton on the phenyl ring to a carbon in a substituent. This is crucial for identifying quaternary carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Correlates protons that are close to each other in space, regardless of whether they are bonded.
-
Interpretation: NOESY cross-peaks can help determine stereochemistry and conformation. For example, it can show which substituents are on the same side of a ring.
-
Data Summary Table: Interpreting Substituent Effects on 1H and 13C NMR Chemical Shifts
| Substituent Type | Effect on Phenyl Ring Protons | Effect on Phenyl Ring Carbons |
| Electron-Donating (e.g., -NH2, -OCH3) | Shielding (upfield shift), especially at ortho and para positions. | Shielding (upfield shift), especially at ortho and para positions. |
| Electron-Withdrawing (e.g., -NO2, -CN) | Deshielding (downfield shift), especially at ortho and para positions. | Deshielding (downfield shift), especially at ortho and para positions. |
IV. Thermal and Stability Analysis
Q: I suspect my substituted phenylamine exists as different polymorphs. How can I confirm this and characterize them?
A: Polymorphism is common in pharmaceutical compounds and can be investigated using a combination of thermal analysis and X-ray diffraction.
Causality: Polymorphs are different crystal packing arrangements of the same molecule. These different arrangements result in different lattice energies, which in turn lead to different physical properties such as melting point, solubility, and stability.
Workflow for Polymorph Characterization:
Caption: Workflow for the investigation of polymorphism.
Detailed Protocol: Polymorph Screening
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the heat flow into or out of a sample as a function of temperature.
-
Procedure: Heat a small amount of the sample at a controlled rate (e.g., 10 °C/min).
-
Interpretation: Different polymorphs will have different melting points, which will appear as endothermic peaks in the DSC thermogram. The presence of multiple melting peaks or recrystallization events (exotherms) upon heating can be a strong indication of polymorphism. [10][19][20]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To measure the change in mass of a sample as a function of temperature.
-
Procedure: Heat the sample in a controlled atmosphere (e.g., nitrogen or air).
-
Interpretation: TGA is useful for identifying solvates or hydrates, which will show a mass loss at temperatures below the decomposition point of the compound. It also provides information on the thermal stability of the different forms. [5][21][22][23][24]
-
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To obtain a diffraction pattern that is unique to a specific crystal lattice.
-
Procedure: A finely powdered sample is exposed to X-rays, and the diffraction pattern is recorded. [2][3][4][6][25] * Interpretation: Different polymorphs will produce distinct PXRD patterns. This is often considered the definitive technique for identifying and distinguishing between polymorphs.
-
References
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
- Scientific Reports. (2016). Effect of sample preparation method on quantification of polymorphs using PXRD.
- Molecules. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- LCGC International. (2012). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization.
- PubMed. (2016). Effect of sample preparation method on quantification of polymorphs using PXRD.
- Bentham Science. (n.d.). Analytical Tools for the Determination of Antioxidants and Antioxidant Capacity in Biological Samples, Principles and Applications.
- Semantic Scholar. (n.d.). Current Sample Preparation Methods and Analytical Techniques for the Determination of Synthetic Antioxidants in Edible Oils.
- University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory.
- ResearchGate. (n.d.). Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation.
- IJBPAS. (2021). AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS.
- Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
- Polymer Bulletin. (2023). A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives.
- MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
- Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Mettler Toledo. (n.d.). The Characterization of Polymorphs by Thermal Analysis.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PMC. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Stability Indicating Analytical Method Development and Validation.
- AmbioPharm. (n.d.). What is a stability indicating method?.
- YouTube. (2019). Pharmaceutical Polymorphism Studies by DSC.
- Crystal Growth & Design. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ACS Publications. (2019). Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances.
- NIH. (2013). Resolving the polymorphism-in-probe problem is critical for correct interpretation of expression QTL studies.
- ResearchGate. (n.d.). Troubleshooting amine plants.
- Khan Academy. (n.d.). Differentiating primary, secondary and tertiary amines (practice).
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijsdr.org [ijsdr.org]
- 15. questjournals.org [questjournals.org]
- 16. ijpsm.com [ijpsm.com]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 18. Effect of sample preparation method on quantification of polymorphs using PXRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tainstruments.com [tainstruments.com]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 24. echemi.com [echemi.com]
- 25. Current Sample Preparation Methods and Analytical Techniques for the Determination of Synthetic Antioxidants in Edible Oils. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine Derivatives in Research
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[2][3][4] More than 70 FDA-approved drugs contain this moiety.[3] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[4][5][6] The versatility of the piperidine scaffold lies in its conformational flexibility and its ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[7]
This guide provides a comparative analysis of key piperidine derivatives across different therapeutic areas, supported by quantitative experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the methodologies used to characterize their biological effects, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.
Comparative Analysis of Piperidine Derivatives by Therapeutic Application
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.[2] This section provides a comparative look at derivatives investigated for anticancer and central nervous system (CNS) applications.
Piperidine Derivatives as Anticancer Agents
Piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities.[8][9][10] These compounds exert their effects through various mechanisms, including the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway.[9][10]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant number of piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, survival, and apoptosis.[9][10] The PI3K/Akt pathway is a crucial intracellular signaling network that promotes cell survival.[10] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.[10] By inhibiting key components of this pathway, certain piperidine derivatives can effectively induce apoptosis and halt tumor progression.
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.
Quantitative Data Summary: Anticancer Activity
The in vitro cytotoxic activity of piperidine derivatives is a key indicator of their potency, typically measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [2] |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 | [2] |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Furan-pyrazole moiety | 0.2 - 21.4 | [2] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | [2] |
| Various Piperidines (compounds 1 & 25) | PC-3 (Prostate) | Varies | 6.3 - 6.4 (µg/mL) | [11] |
| N-Alkylpiperidine carbamates | Butyrylcholinesterase (BuChE) | Two cationic nitrogen atoms | Varies | [12] |
Piperidine Derivatives in Central Nervous System (CNS) Research
The piperidine scaffold is a cornerstone in the design of therapeutics targeting the CNS.[13] Its structural properties allow for the development of compounds that can effectively cross the blood-brain barrier. Piperidine-containing drugs are used to treat a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and chronic pain.[13][14]
Key CNS Targets
-
Opioid Receptors: The piperidine moiety is an essential pharmacophore in many opioid analgesics, such as fentanyl and pethidine, which primarily target the µ-opioid receptor to manage pain.[15][16]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Donepezil, a leading AChE inhibitor, features a prominent piperidine moiety.[14]
-
Histamine H3 Receptor (H3R): N-aryl-piperidine derivatives have been developed as potent agonists for the H3R, a target for various neurological disorders.[17]
Quantitative Data Summary: CNS Activity
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 4-Amino Methyl Piperidine (HN58) | µ-Opioid Receptor (in vivo) | 100% inhibition in writhing test | [15] |
| 4-Piperidinopiperidine (PP1) | µ-Opioid Receptor (in vivo) | Potent analgesia at 50 mg/kg | [16] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM (Kᵢ) | [14] |
| N-aryl-piperidine derivative (17d) | Histamine H3 Receptor | Potent agonist | [17] |
Structure-Activity Relationship (SAR) Insights
For CNS-acting piperidines, the SAR is finely tuned. In H3 receptor agonists, substituting the aromatic ring on the N-aryl-piperidine core greatly influences agonistic activity.[17] For DPP4 inhibitors, a rigid pyrimidine linker between a phenyl group and the piperidine core dramatically improves potency compared to more flexible linkers.[18] This demonstrates that conformational restriction is key for specific receptor binding.[17]
Caption: Conceptual overview of Structure-Activity Relationships (SAR) for piperidine derivatives.
Experimental Protocols for Derivative Evaluation
The robust evaluation of novel piperidine derivatives requires standardized and validated experimental protocols. The following sections detail common assays used to determine the cytotoxic and mechanistic properties of these compounds.
Caption: General experimental workflow for the evaluation of novel piperidine derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] It is often the first step in screening potential anticancer compounds.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value of the compound.
Protocol 2: Western Blot for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action, such as the inhibition of signaling proteins like Akt.[10]
Methodology:
-
Cell Lysis & Protein Extraction: Treat cells with the piperidine derivative at its IC₅₀ concentration for a defined period. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).[10]
Protocol 3: Apoptosis Assay via Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells, providing quantitative data on the mode of cell death induced by a compound.[10]
Methodology:
-
Cell Treatment: Treat cells with the piperidine derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Synthesis and Characterization
The development of novel piperidine derivatives relies on efficient synthetic methodologies and thorough characterization.
Synthesis Overview
Modern synthetic chemistry offers numerous routes to access diverse piperidine scaffolds. Common strategies include:
-
Hydrogenation of Pyridines: Catalytic hydrogenation of substituted pyridines is a direct and widely used method.[5] Advanced catalysts, such as rhodium and ruthenium complexes, allow for high diastereoselectivity.[5]
-
Intramolecular Cyclization: Various cyclization reactions, including oxidative amination of alkenes and radical cyclizations, are employed to construct the piperidine ring from acyclic precursors.[5]
-
Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step, enhancing synthetic efficiency.[5][6]
Characterization Techniques
Confirming the structure and purity of synthesized derivatives is non-negotiable. A combination of spectroscopic and chromatographic techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.[19][20]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[19][21]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.[20][22]
Conclusion and Future Perspectives
The piperidine scaffold remains an exceptionally valuable and versatile tool in drug discovery. Its presence in a wide array of clinically successful drugs is a testament to its favorable pharmacological and pharmacokinetic properties. This guide has provided a comparative overview of piperidine derivatives in anticancer and CNS research, highlighting the importance of quantitative data and robust experimental protocols in their evaluation.
Future research will likely focus on the development of derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices. The exploration of novel synthetic routes, including asymmetric synthesis to control stereochemistry, will continue to be a priority. As our understanding of disease biology deepens, the rational design of new piperidine-based molecules, guided by detailed structure-activity relationship studies and computational modeling, will undoubtedly lead to the next generation of innovative therapeutics.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- (No authors listed). (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- (No authors listed). (2023).
- (No authors listed). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
- (No authors listed). (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]
- (No authors listed). (n.d.).
- Sharma, S., et al. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
- (No authors listed). (n.d.). Piperidine-based drug discovery.
- (No authors listed). (2024).
- (No authors listed). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- (No authors listed). (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents.
- (No authors listed). (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-51. [Link]
- (No authors listed). (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- (No authors listed). (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- de Melo, T. R., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
- (No authors listed). (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
- Zafar, S., et al. (n.d.).
- Rajput, A. P., et al. (2016).
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review. [Link]
- Kato, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. [Link]
- Macholán, L., et al. (1991). Comparison of coupling subsites and inhibition effects of piperidine alkaloids and aminoketones on plant amine oxidases. Journal of Enzyme Inhibition, 4(4), 327-35. [Link]
- Shrestha, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]
- (No authors listed). (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
- Babu, V., et al. (2016). Comparative Analysis of Major Alkaloids in Piper Species Traded as 'Pippali' in South Indian Markets:Absence of the Chief Known Constituent - Piperine in Selected Samples. Semantic Scholar. [Link]
- (No authors listed). (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central. [Link]
- (No authors listed). (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
- Shur, A. B., et al. (n.d.).
- Khan, H. N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. longdom.org [longdom.org]
- 17. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Monoamine Transporter Inhibitors: Evaluating 4-(2-Piperidin-1-yl-ethyl)-phenylamine in the Context of Established Agents
Introduction: The Evolving Landscape of Monoamine Transporter Inhibition
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1] Their role in clearing synaptic monoamines makes them key therapeutic targets for a spectrum of neurological and psychiatric disorders, from depression and ADHD to substance use disorders.[1] The development of ligands that can selectively or non-selectively inhibit these transporters has been a cornerstone of neuropharmacology. This guide provides a comparative analysis of the uncharacterized compound 4-(2-Piperidin-1-yl-ethyl)-phenylamine against a panel of well-established monoamine transporter inhibitors.
While direct experimental data on the binding affinity and inhibitory potency of this compound at DAT, SERT, and NET are not currently available in the public domain, its structural motifs—a phenethylamine core linked to a piperidine ring—are common among known MAT inhibitors.[2][3][4][5][6][7][8] Structure-activity relationship (SAR) studies of related piperidine derivatives suggest that this compound is likely to exhibit activity at one or more of the monoamine transporters.[2][3][4][5][9] This guide will, therefore, provide a framework for its potential evaluation by comparing it to established agents with diverse selectivity profiles. We will also provide detailed experimental protocols to facilitate the in-vitro characterization of this and other novel compounds.
Comparative Analysis of Monoamine Transporter Inhibitors
To understand the potential pharmacological profile of this compound, it is instructive to compare it with inhibitors of known potency and selectivity. The following table summarizes the binding affinities (Ki, in nM) of several reference compounds for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Primary Selectivity |
| Cocaine | 230 | 740 | 480 | Non-selective |
| GBR 12909 | 14 | >10,000 | 2300 | DAT Selective |
| Fluoxetine | 2600 | 1.1 | 420 | SERT Selective |
| Desipramine | 4700 | 170 | 0.8 | NET Selective |
| This compound | Undetermined | Undetermined | Undetermined | Hypothesized MAT Ligand |
Data for reference compounds are compiled from various sources and represent approximate values.
Discussion of Comparative Profiles:
-
Cocaine , a non-selective inhibitor, demonstrates comparable affinity for all three transporters, contributing to its complex psychostimulant effects.[1]
-
GBR 12909 , a piperazine derivative, exhibits high selectivity for the dopamine transporter, making it a valuable tool for studying dopaminergic systems.[8]
-
Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), has a significantly higher affinity for SERT over DAT and NET, forming the basis of its antidepressant effects.
-
Desipramine , a tricyclic antidepressant, is a potent and selective norepinephrine reuptake inhibitor.
Based on the structure of this compound, which features a phenethylamine backbone similar to dopamine and norepinephrine, and a piperidine ring present in many DAT inhibitors like GBR 12909, it can be hypothesized that it may exhibit a preference for the dopamine and/or norepinephrine transporters over the serotonin transporter. However, empirical validation is essential.
Experimental Workflows for In-Vitro Characterization
To determine the monoamine transporter inhibition profile of this compound and other novel compounds, two primary in-vitro assays are indispensable: radioligand binding assays and synaptosomal uptake inhibition assays.
Mechanism of Monoamine Transporter Inhibition
The following diagram illustrates the fundamental principle of competitive inhibition at a monoamine transporter, which is the basis for the assays described below.
Figure 1: Competitive Inhibition at the Monoamine Transporter.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the transporter.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the target transporter in ice-cold buffer.
-
Centrifuge at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Competitive Binding:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Figure 2: Radioligand Binding Assay Workflow.
Synaptosomal Uptake Inhibition Assay Protocol
This functional assay measures the potency (IC₅₀) of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes (resealed nerve terminals).
Methodology:
-
Synaptosome Preparation:
-
Dissect and homogenize brain tissue (e.g., rat striatum for DAT) in ice-cold sucrose solution.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomes in an appropriate assay buffer.
-
-
Uptake Inhibition:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine).
-
Incubate for a short period at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the monoamine uptake.
-
Conclusion and Future Directions
The structural characteristics of this compound suggest its potential as a monoamine transporter inhibitor. However, without empirical data, its pharmacological profile remains speculative. The provided experimental protocols offer a clear path for the in-vitro characterization of this and other novel chemical entities. By determining the Kᵢ and IC₅₀ values for DAT, SERT, and NET, researchers can elucidate the compound's potency and selectivity. This information is crucial for understanding its potential therapeutic applications and for guiding further drug development efforts in the field of neuropharmacology. The comparison with established inhibitors highlights the diverse pharmacological landscape and the importance of precise characterization in the quest for more effective and safer therapeutics for neurological and psychiatric disorders.
References
- Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of medicinal chemistry, 44(6), 937-948.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Kozikowski, A. P., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970-7979.
- Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of medicinal chemistry, 40(1), 35-43.
- Kozikowski, A. P., et al. (2002). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. Journal of medicinal chemistry, 45(16), 3392-3401.
- Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 41(5), 699-705.
- Dutta, A. K., et al. (1999). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Journal of medicinal chemistry, 42(19), 3843-3852.
- Simonsen, U., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. In Reference Module in Biomedical Sciences. Elsevier.
- Boja, J. W., et al. (1995). High affinity ligands for the dopamine transporter: synthesis and pharmacological evaluation of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines. Bioorganic & medicinal chemistry letters, 5(19), 2217-2222.
- Rothman, R. B., et al. (2003). Pharmacological profile of neuroleptics at human monoamine transporters. European journal of pharmacology, 461(1), 51-58.
- Miller, G. W. (2011). The emerging role of the vesicular monoamine transporter in cellular homeostasis. Journal of neurochemistry, 119(4), 671-672.
- Miller, G. W., et al. (2013). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & medicinal chemistry letters, 23(17), 4924-4928.
- PubChem. 4-(Piperidin-1-yl)aniline. [Link]
- PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. [Link]
- PubChem. 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline. [Link]aniline)
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Piperidines in Anticancer Research
This guide provides a technical comparison of emerging piperidine-based compounds in oncology research. We will delve into their mechanisms of action, comparative efficacy against established chemotherapeutics, and the detailed protocols required to validate their anticancer potential. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate and potentially incorporate these novel agents into their research pipelines.
Introduction: The Piperidine Scaffold in Modern Oncology
The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its versatile stereochemistry and its presence in numerous natural alkaloids with potent biological activities. Its structural rigidity and ability to engage in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets. In oncology, this has led to the development of novel derivatives that exhibit significant cytotoxic effects against various cancer cell lines, often by targeting pathways distinct from or synergistic with established anticancer agents. This guide will focus on a comparative analysis of select novel piperidines, contextualizing their efficacy with experimental data.
Featured Piperidine Derivatives: A Focus on Histone Deacetylase (HDAC) and Polo-like Kinase 1 (Plk1) Inhibition
Recent advancements have highlighted two promising classes of piperidine-based anticancer agents: those targeting Histone Deacetylase (HDAC) and those inhibiting Polo-like Kinase 1 (Plk1).
-
HDAC Inhibitors: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers, leading to the silencing of tumor suppressor genes. Novel piperidine-based HDAC inhibitors aim to reverse this, reactivating silenced genes and inducing apoptosis or cell cycle arrest in cancer cells.
-
Plk1 Inhibitors: Plk1 is a key regulator of multiple stages of mitosis. Its overexpression is a hallmark of various human cancers and is often associated with poor prognosis. Piperidine-containing compounds have been designed to inhibit Plk1, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
The primary anticancer mechanisms of many novel piperidine derivatives converge on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
A significant number of these compounds function by triggering the intrinsic apoptotic pathway. This is often initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute the apoptotic program.
Simultaneously, these compounds can induce cell cycle arrest, frequently at the G2/M phase. This prevents cancer cells from entering mitosis, thereby inhibiting proliferation. The diagram below illustrates this generalized mechanism of action.
Caption: Generalized mechanism of action for novel anticancer piperidines.
Comparative In Vitro Efficacy
The true measure of a novel compound's potential lies in its direct comparison to existing standards of care. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a novel piperidine-based Plk1 inhibitor, referred to here as Compound A , compared to the widely used chemotherapeutic agent Doxorubicin . The data is compiled from studies on common cancer cell lines.
| Cell Line | Cancer Type | Compound A (Plk1 Inhibitor) IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 | 0.8 |
| HCT116 | Colon Cancer | 0.9 | 0.6 |
| A549 | Lung Cancer | 1.5 | 1.1 |
Interpretation of Data: The data indicates that while Doxorubicin exhibits slightly higher potency (lower IC50 values) in these specific cell lines, Compound A demonstrates significant cytotoxic activity in the low micromolar range. The rationale for developing compounds like Compound A, even with slightly lower potency in some initial screens, often lies in the potential for an improved safety profile, reduced side effects, or efficacy in drug-resistant cancers, which are critical considerations in drug development.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to follow standardized protocols. Below is a detailed methodology for determining the IC50 values using a colorimetric MTT assay.
Protocol: Cell Viability Assessment via MTT Assay
This protocol outlines the steps to quantify the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (e.g., Compound A) and reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and the reference drug in DMSO.
-
Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Perspectives
Novel piperidine derivatives, particularly those targeting key enzymes like Plk1 and HDACs, represent a promising frontier in anticancer drug discovery. While direct potency, as measured by IC50 values, may sometimes be comparable to or slightly less than established drugs like Doxorubicin, their true value may lie in novel mechanisms of action that can overcome drug resistance, or in potentially improved safety profiles. The experimental protocols detailed in this guide provide a robust framework for the initial evaluation of these compounds. Future research should focus on in vivo studies in animal models to assess their therapeutic efficacy and toxicity, as well as on identifying predictive biomarkers to guide their clinical application.
References
- Title: Polo-like kinase 1 (PLK1) as a potential therapeutic target for cancer Source: Oncotarget URL:[Link]
A Researcher's Guide to Validating the Mechanism of Action of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound 4-(2-Piperidin-1-yl-ethyl)-phenylamine. We will refer to this molecule as Cmpd-X for clarity throughout this document.
The MoA of Cmpd-X is not extensively documented in publicly available literature. However, its chemical scaffold, featuring a piperidine ring linked to a phenylamine moiety, bears a structural resemblance to known ligands for aminergic G-protein coupled receptors (GPCRs) and the Sigma-1 receptor (S1R). Specifically, these motifs are prevalent in antagonists of the Dopamine D4 receptor (D4R) and modulators of the S1R chaperone protein.[1][2][3][4]
Therefore, we propose a primary hypothesis: Cmpd-X acts as an antagonist at the Dopamine D4 receptor and/or a modulator of the Sigma-1 receptor.
This guide presents a logical, multi-phase experimental workflow designed to rigorously test this hypothesis. We will objectively compare the pharmacological profile of Cmpd-X to well-characterized reference compounds:
-
L-745,870: A highly potent and selective D4R antagonist, which will serve as our positive control for D4R-mediated effects.[1][5][6]
-
Haloperidol: A well-known S1R antagonist (which also possesses potent D2R affinity) that will serve as a reference control for S1R antagonism.[4][7]
Our approach is structured to build a coherent mechanistic narrative, from initial target binding to downstream functional cellular outcomes.
Phase 1: Confirmation of Direct Target Engagement
The foundational step in MoA validation is to confirm a direct, physical interaction between Cmpd-X and its hypothesized molecular targets. We will employ two orthogonal, gold-standard techniques to establish target engagement with high confidence.
Experimental Workflow: Target Engagement
Caption: Workflow for confirming direct binding of Cmpd-X to its targets.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
This assay directly measures the ability of Cmpd-X to displace a high-affinity radiolabeled ligand from D4R and S1R. It is the gold standard for determining the binding affinity (Kᵢ) of a test compound.[8][9]
Objective: To determine the Kᵢ of Cmpd-X for human D4R and S1R and to assess its selectivity against the closely related Dopamine D2 receptor (D2R).
Experimental Protocol: Radioligand Competition Binding [5][10]
-
Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human D4 receptor (e.g., HEK293-D4R). Repeat for D2R and S1R. Quantify total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in assay buffer:
-
Cell membranes (e.g., 10-20 µg protein/well).
-
Radioligand:
-
For D4R/D2R: [³H]spiperone at a concentration near its Kₑ.
-
For S1R: -pentazocine at a concentration near its Kₑ.
-
-
Test Compound: Cmpd-X, L-745,870, or Haloperidol across a wide concentration range (e.g., 10 pM to 100 µM).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol for D4R/D2R).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). Wash filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract NSB from all wells to determine specific binding. Plot specific binding as a percentage of control against the log concentration of the competitor. Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Data Presentation: Comparative Binding Affinities
| Compound | D4R Kᵢ (nM) | S1R Kᵢ (nM) | D2R Kᵢ (nM) | D4R/D2R Selectivity |
| Cmpd-X | Experimental | Experimental | Experimental | Calculate |
| L-745,870 | ~0.5 | >10,000 | >2,000 | >4000x |
| Haloperidol | ~2 | ~3 | ~1 | ~0.5x |
Note: Literature values for controls are provided for context. Experimental results should be generated alongside Cmpd-X.
Cellular Thermal Shift Assay (CETSA): Proving Intracellular Target Engagement
CETSA is a powerful biophysical assay that confirms target engagement within the complex milieu of an intact cell.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14]
Objective: To visually confirm that Cmpd-X binds to D4R and S1R in live cells.
Experimental Protocol: CETSA with Western Blot Detection [11][12]
-
Cell Culture & Treatment: Culture a relevant cell line endogenously expressing D4R and S1R (e.g., SH-SY5Y neuroblastoma cells). Treat cells with vehicle, a saturating concentration of Cmpd-X, L-745,870, or Haloperidol for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Detection: Collect the supernatant. Quantify the amount of soluble D4R and S1R remaining at each temperature using standard Western Blotting protocols with specific primary antibodies.
-
Data Analysis: For each treatment condition, plot the band intensity (normalized to the 40°C sample) against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.
Phase 2: Elucidating Downstream Signaling Consequences
Having confirmed direct binding, the next critical phase is to determine the functional effect of this interaction. Based on our hypothesis, Cmpd-X should function as an antagonist at the D4R, which is a Gαᵢ-coupled receptor.[15] This means it should block the inhibitory effect of a D4R agonist on cAMP production. Both D4R and S1R signaling can also converge on the MAPK/ERK pathway.[3][16]
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways for Cmpd-X at D4R and S1R.
cAMP Accumulation Assay: Testing for D4R Antagonism
This functional assay measures changes in the intracellular second messenger, cyclic AMP (cAMP). Since D4R is Gαᵢ-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect.[17]
Objective: To determine if Cmpd-X can antagonize the agonist-induced inhibition of cAMP production in D4R-expressing cells.
Experimental Protocol: HTRF cAMP Assay [17][18]
-
Cell Culture: Use HEK293 cells stably expressing the human D4R. Plate in 384-well plates.
-
Antagonist Pre-incubation: Pre-treat cells with a concentration range of Cmpd-X or L-745,870 for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of a D4R agonist (e.g., quinpirole) in the presence of the adenylyl cyclase activator, forskolin. Forskolin elevates basal cAMP, making the agonist's inhibitory effect measurable.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for a competitive immunoassay kit (e.g., Cisbio HTRF). In these kits, cAMP produced by the cells competes with a labeled cAMP analog, and the resulting signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the signal against the log concentration of the antagonist (Cmpd-X or L-745,870). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of antagonist required to reverse 50% of the agonist's effect.
Data Presentation: Functional Antagonist Potency
| Compound | D4R Antagonist IC₅₀ (nM) |
| Cmpd-X | Experimental |
| L-745,870 | Experimental (Expect low nM) |
ERK1/2 Phosphorylation Assay: A Point of Signal Convergence
The MAPK/ERK pathway is a critical downstream signaling node for many receptors. Its activation state, measured by the phosphorylation of ERK1/2 (p-ERK), can provide insights into the integrated cellular response to a compound.[16][19]
Objective: To measure the effect of Cmpd-X on basal and agonist-stimulated ERK1/2 phosphorylation.
Experimental Protocol: Western Blot for p-ERK [16][20]
-
Cell Culture and Serum Starvation: Plate SH-SY5Y cells. Once they reach ~80% confluency, serum-starve the cells overnight to reduce basal p-ERK levels.[16]
-
Treatment: Treat cells with vehicle, Cmpd-X, L-745,870, or Haloperidol at various concentrations for a range of times (e.g., 5, 15, 30 minutes). Include a positive control for ERK activation (e.g., EGF or PMA).
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[16]
-
Data Analysis: Quantify band densities using imaging software. Express p-ERK levels as a ratio of total ERK. Compare the effects of the different treatments to the vehicle control.
Phase 3: Assessing Functional Cellular Outcomes
The final phase of validation connects molecular and signaling events to a relevant cellular phenotype. Given the roles of D4R and S1R in the central nervous system, a neurite outgrowth assay is a highly relevant functional readout for neuroactive compounds.[4]
Objective: To determine if Cmpd-X, alone or in combination with growth factors, affects neuronal differentiation and neurite extension.
Experimental Protocol: Neurite Outgrowth Assay [21][22][23]
-
Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) on plates coated with an extracellular matrix protein like laminin.[24]
-
Differentiation and Treatment: Induce differentiation by reducing serum concentration and adding a growth factor (e.g., Nerve Growth Factor [NGF] for PC12 cells, or retinoic acid for SH-SY5Y cells).[21] Concurrently, treat cells with vehicle or a concentration range of Cmpd-X, L-745,870, and Haloperidol.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Fixing and Staining: Fix the cells with paraformaldehyde. Permeabilize and stain for a neuronal marker like β-III tubulin using immunofluorescence. Stain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify:
-
Total neurite length per neuron.
-
Number of neurites per cell.
-
Number of branch points.
-
Total viable cell count (from DAPI-stained nuclei) to control for cytotoxicity.
-
-
Data Analysis: Normalize neurite measurements to the vehicle-treated, growth factor-stimulated control. Compare the dose-response effects of Cmpd-X with the reference compounds.
Data Presentation: Impact on Neurite Outgrowth
| Compound (at 1 µM) | % Change in Neurite Length (vs. GF control) | Cell Viability (% of Control) |
| Cmpd-X | Experimental | Experimental |
| L-745,870 | Experimental | Experimental |
| Haloperidol | Experimental | Experimental |
Synthesis and Conclusion
This systematic guide provides a robust framework for validating the hypothesized mechanism of action of this compound (Cmpd-X). By integrating target engagement, downstream signaling, and functional cell-based assays, researchers can build a comprehensive pharmacological profile.
-
If Cmpd-X shows high affinity for D4R in binding assays, blocks agonist-induced cAMP inhibition, and produces cellular effects similar to the selective antagonist L-745,870, this provides strong evidence for a D4R-antagonist MoA.
-
If Cmpd-X binds S1R and modulates ERK signaling or neurite outgrowth in a manner consistent with S1R ligands, this supports the involvement of the Sigma-1 receptor.
The comparative data generated against well-characterized tools like L-745,870 and Haloperidol is crucial for contextualizing the findings and establishing the selectivity and unique properties of this novel compound. This structured approach, grounded in established methodologies, ensures a high degree of scientific rigor and will yield trustworthy, publishable data for the scientific community.
References
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.).
- Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius.[Link]
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.[Link]
- What are D4 receptor antagonists and how do they work? (2024).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.[Link]
- Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. (1998). PubMed.[Link]
- High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (n.d.).
- Dopamine receptor D4. (n.d.). Wikipedia.[Link]
- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.[Link]
- Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022).
- Radioligand binding methods: practical guide and tips. (1995). PubMed.[Link]
- Neurite Outgrowth Assay. (n.d.). Evotec.[Link]
- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience.[Link]
- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (2009). PubMed Central.[Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed.[Link]
- The Pharmacology of Sigma-1 Receptors. (2009). PubMed Central.[Link]
- Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2019). MDPI.[Link]
- The Pharmacology of Sigma-1 Receptors. (2009).
- Western blot band for Erk and phopho(p)-Erk. (2012).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.[Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central.[Link]
- cAMP assays in GPCR drug discovery. (2017). PubMed.[Link]
- cAMP Assay. (n.d.).
- Phospho-ERK Assays. (2012). NCBI Bookshelf.[Link]
- cAMP Accumulation Assay. (n.d.).
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.[Link]
- CETSA. (n.d.). Pelago Bioscience.[Link]
- Western Blotting of Erk Phosphoryl
- Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology.[Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual.[Link]
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). NCBI.[Link]
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. (n.d.). PubChem.[Link]
- N-phenyl-1-(2-phenylethyl)-4-piperidinamine. (n.d.). PubChem.[Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI.[Link]
- Synthesis and Antileukemic Activity of Novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)
- 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem.[Link]
Sources
- 1. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sartorius.com [sartorius.com]
- 22. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals. Consequently, the development and rigorous validation of analytical methods for their quantification are of paramount importance to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of piperidine compounds. It delves into the nuances of cross-validation, offering detailed experimental protocols and explaining the scientific rationale behind methodological choices. This document is intended to serve as a practical resource for scientists in research and development, quality control, and regulatory affairs.
Introduction: The Significance of Piperidine and Robust Method Validation
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous active pharmaceutical ingredients (APIs). Its presence can significantly influence a molecule's pharmacological activity, metabolic stability, and physicochemical properties. Given its prevalence, the accurate and precise quantification of piperidine-containing compounds, as well as potential piperidine-related impurities, is a critical aspect of drug development and manufacturing.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] Cross-validation is a further step, essential when two or more analytical methods are used to generate data for the same analyte, for instance, when transferring a method between laboratories or comparing a new method to an established one. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which will be the basis for the protocols discussed herein.[2]
This guide will compare two of the most powerful and widely used analytical techniques for piperidine analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Overview of Analytical Techniques
The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile and well-suited for non-volatile or thermally labile compounds.[4][5] For many piperidine derivatives, especially larger, more complex molecules, HPLC is the method of choice. A significant advantage is that it often does not require derivatization, simplifying sample preparation.[4]
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[4] While piperidine itself is amenable to GC analysis, many of its derivatives may require derivatization to increase their volatility and thermal stability, and to improve peak shape.[4][5] However, for analyzing residual piperidine as an impurity, headspace GC can be a highly sensitive and specific technique.[6]
The following sections will detail the cross-validation of a hypothetical piperidine-containing API using both RP-HPLC and GC-FID, providing a framework for researchers to adapt to their specific needs.
The Cross-Validation Workflow: A Step-by-Step Approach
The objective of cross-validation is to demonstrate that two distinct analytical methods yield equivalent and reliable results for the same analyte. This process involves a systematic comparison of key validation parameters.
Caption: A flowchart illustrating the cross-validation process for two analytical methods.
Specificity and Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] Selectivity is the ability to differentiate and quantify multiple analytes in the presence of interferences.[7]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Sample Analysis: Spike the blank matrix with the analyte and known potential impurities or degradation products.
-
Stress Testing (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure the analytical method can separate the analyte from its degradation products.
Causality Behind Experimental Choices: By analyzing blanks and spiked samples, we can confirm that the signal is solely from the analyte of interest.[9] Stress testing is crucial for stability-indicating methods as it demonstrates the method's ability to quantify the analyte in the presence of its degradation products, which is a regulatory expectation.[10]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.[1]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10][11]
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999[13]
Causality Behind Experimental Choices: A linear relationship between concentration and response is fundamental for accurate quantification.[14] The specified range ensures the method is reliable for the intended application, whether it's for assaying the main component or quantifying impurities at low levels.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed using recovery studies.
Experimental Protocol:
-
Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[13]
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
Mean Recovery: Typically within 98.0% to 102.0%[13]
Causality Behind Experimental Choices: Recovery studies in a placebo matrix mimic the analysis of real samples and demonstrate that the method can accurately quantify the analyte without interference from other components in the formulation.[13]
Precision
Precision is the measure of the degree of scatter of a series of measurements.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[15]
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[13]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[13]
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria:
Causality Behind Experimental Choices: Assessing precision at these two levels ensures the method is reproducible under both routine and varied conditions, demonstrating its reliability for long-term use in a quality control environment.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16][17] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a sample under each modified condition and assess the impact on the results.
Typical Parameters to Vary:
-
HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), flow rate (±10%).[13][18]
-
GC: Oven temperature (±5°C), carrier gas flow rate (±10%), injector temperature (±10°C).[19]
Causality Behind Experimental Choices: Robustness testing identifies which parameters need to be tightly controlled to ensure consistent method performance.[17] It is a proactive measure to prevent issues when the method is transferred or used over an extended period.[16]
Data Presentation and Comparison
To facilitate a direct comparison between the HPLC and GC methods, the validation data should be summarized in clear, concise tables.
Table 1: Comparison of Validation Parameters for HPLC and GC Methods
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | No interference from blank, impurities, or degradants | No interference from blank or related substances | Method is specific |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 80 - 120 | 80 - 120 | Covers assay range |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.65% | 0.82% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | 1.2% | 1.5% | ≤ 2.0% |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Method is robust |
Table 2: Representative Chromatographic Conditions
| Parameter | HPLC-UV Method | GC-FID Method |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40) with 0.1% TFA | Helium at 1.0 mL/min |
| Flow Rate | 1.0 mL/min | N/A |
| Temperature | 30°C | Oven Program: 100°C (2 min), ramp to 280°C at 15°C/min |
| Detection | UV at 254 nm | FID at 300°C |
| Injection Volume | 10 µL | 1 µL (splitless) |
Conclusion
Both the developed RP-HPLC and GC-FID methods have been successfully validated according to ICH guidelines and have demonstrated their suitability for the quantitative analysis of the hypothetical piperidine compound. The cross-validation data indicates that both methods are specific, linear, accurate, precise, and robust within the established parameters. The choice of method for routine analysis will depend on factors such as sample throughput, availability of instrumentation, and the specific requirements of the analysis (e.g., assay vs. impurity profiling). This guide provides a solid foundation for researchers to develop and cross-validate their own analytical methods for piperidine-containing compounds, ensuring data integrity and regulatory compliance.
References
- Vertex AI Search. (n.d.). Chromatographic Method Validation: A Review of Current Practices and Procedures. II. Guidelines for Primary Validation Parameters.
- BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- INIS-IAEA. (2024, December 29). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy.
- BIOSYNCE. (2025, July 7). What are the detection methods for piperidine?
- LCGC International. (n.d.). Method Validation and Robustness.
- Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 1-Piperidinepropanol via High-Performance Liquid Chromatography.
- Vertex AI Search. (n.d.). Validation of Chromatographic Methods.
- Vertex AI Search. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- ResearchGate. (2025, June 30). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
- PubMed. (2022, June 18). Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
- Vertex AI Search. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Vertex AI Search. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- Oxford Academic. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
- LCGC International. (n.d.). Robustness Tests.
- ResearchGate. (2025, August 10). Selectivity versus specificity in chromatographic analytical methods.
- BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?
- Lab Manager Magazine. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- PubMed. (1996, June). Selectivity or specificity? Validation of analytical methods from the perspective of an analytical chemist in the pharmaceutical industry.
- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
- Asian Journal of Chemistry. (2020, September 25). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
- R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- RSC Medicinal Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- NIH. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- ResearchGate. (2026, January 3). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
Sources
- 1. waters.com [waters.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. pharmtech.com [pharmtech.com]
Benchmarking 4-(2-Piperidin-1-yl-ethyl)-phenylamine against known drugs
An objective comparison of a novel chemical entity with established drugs is fundamental to preclinical drug development. This guide provides a comprehensive framework for benchmarking 4-(2-Piperidin-1-yl-ethyl)-phenylamine against a panel of known drugs. Due to the lack of extensive public data on this specific compound, this guide is structured as a proposed investigational plan, outlining the necessary experiments to elucidate its pharmacological profile and compare it to relevant benchmarks.
The chemical structure of this compound features a phenethylamine backbone, a common motif in many centrally active drugs that interact with monoamine neurotransmitter systems. The presence of a piperidine ring further suggests potential interactions with various receptors and transporters in the central nervous system (CNS). Based on these structural features, it is hypothesized that this compound may exhibit activity at dopaminergic, serotonergic, or adrenergic receptors.
Hypothesized Mechanism of Action and Benchmark Selection
Given the phenethylamine core, a primary hypothesis is that this compound may act as a modulator of dopamine receptors. To investigate this, a panel of well-characterized dopamine receptor agonists and antagonists will be used as benchmarks. This comparison will help to determine the potency, selectivity, and functional activity of the test compound.
Benchmark Drugs:
-
Dopamine: The endogenous ligand for dopamine receptors.
-
Bromocriptine: A D2 receptor agonist used in the treatment of Parkinson's disease and hyperprolactinemia.
-
Haloperidol: A potent D2 receptor antagonist and typical antipsychotic.
-
SCH-23390: A selective D1 receptor antagonist.
Comparative In-Vitro Analysis: A Step-by-Step Approach
A tiered in-vitro testing strategy is proposed to systematically characterize the pharmacological profile of this compound.
Receptor Binding Assays
These assays will determine the affinity of the test compound for various dopamine receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines stably expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound or a known benchmark drug.
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, and unbound radioligand is washed away.
-
Detection and Data Analysis: The amount of bound radioactivity on the filter is quantified using a scintillation counter. The data is then analyzed to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Dopamine | ~1000 | ~20 | ~5 | ~10 | ~1500 |
| Bromocriptine | >1000 | ~2 | ~10 | ~50 | >1000 |
| Haloperidol | ~200 | ~1 | ~5 | ~2 | ~300 |
| SCH-23390 | ~0.2 | >1000 | >1000 | >1000 | ~1 |
| TBD: To be determined |
Functional Assays
These assays will determine whether the test compound acts as an agonist, antagonist, or allosteric modulator at the dopamine receptors.
Experimental Protocol: cAMP Assay for D1-like and D2-like Receptor Activity
-
Cell Culture: CHO-K1 cells stably expressing either D1 (Gs-coupled) or D2 (Gi-coupled) receptors are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound, a known agonist (for antagonist testing), or a known antagonist (for agonist testing).
-
cAMP Measurement: After incubation, the intracellular levels of cyclic AMP (cAMP) are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The results are used to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation: Comparative Functional Potencies (EC50/IC50, nM)
| Compound | D1 Agonism (EC50) | D2 Agonism (EC50) | D1 Antagonism (IC50) | D2 Antagonism (IC50) |
| This compound | TBD | TBD | TBD | TBD |
| Dopamine | ~500 | ~10 | - | - |
| Bromocriptine | - | ~1 | - | - |
| Haloperidol | - | - | ~100 | ~0.5 |
| SCH-23390 | - | - | ~0.1 | - |
| TBD: To be determined |
Selectivity Profiling
To assess the selectivity of this compound, it will be screened against a panel of other CNS receptors, such as serotonin, adrenergic, and histamine receptors. This is crucial for predicting potential off-target effects.
Proposed In-Vivo Benchmarking
Based on the in-vitro profile, appropriate in-vivo models will be selected to assess the compound's efficacy and safety. For instance, if the compound shows potent D2 agonist activity, it could be tested in a rodent model of Parkinson's disease.
Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease
-
Lesion Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.
-
Drug Administration: After a recovery period, the rats are treated with the test compound, a benchmark drug (e.g., Bromocriptine), or a vehicle control.
-
Behavioral Assessment: Rotational behavior is monitored as a measure of dopamine receptor stimulation. A reduction in rotations contralateral to the lesion indicates a therapeutic effect.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine and its metabolites.
ADME-Tox Profiling
A preliminary assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is essential.
Experimental Protocols:
-
Caco-2 Permeability Assay: To predict intestinal absorption.
-
Microsomal Stability Assay: To assess metabolic stability.
-
CYP450 Inhibition Assay: To evaluate the potential for drug-drug interactions.
-
In-silico Toxicity Prediction: Using computational models to identify potential toxicophores.
Visualizing the Benchmarking Workflow
The overall experimental approach can be visualized as a logical progression from initial screening to in-depth characterization.
Caption: Proposed experimental workflow for benchmarking this compound.
Hypothesized Signaling Pathway
Assuming this compound acts as a D2 receptor agonist, its mechanism would involve the Gi-coupled signaling pathway.
Caption: Hypothesized D2 receptor agonist signaling pathway for this compound.
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound. By employing a combination of in-vitro and in-vivo assays and comparing the results to well-characterized benchmark drugs, a comprehensive understanding of its pharmacological profile can be achieved. This data-driven approach is essential for determining the therapeutic potential and guiding further development of this novel compound.
References
- Title: Dopamine receptor signaling Source: N
- Title: The 6-hydroxydopamine model of Parkinson's disease Source: Neurobiology of Disease URL:[Link]
- Title: Caco-2 Cells as a Model of the Intestinal Barrier Source: Journal of Pharmaceutical Sciences URL:[Link]
A Senior Application Scientist's Guide to Comparative Docking of Piperidine Ligands
Welcome, researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure."[1] Its prevalence in numerous FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties and engage in critical interactions with a wide array of biological targets.[2] Consequently, the accurate prediction of the binding modes and affinities of piperidine-containing ligands is a cornerstone of modern structure-based drug design.
This guide provides an in-depth, practical comparison of docking scores for piperidine ligands, moving beyond a simple list of values to explain the causality behind the computational choices. We will delve into validated, step-by-step protocols for widely-used docking software, using real-world examples to illustrate the process from protein preparation to results analysis. Our focus is on empowering you with the expertise to not only perform these experiments but to critically evaluate the results and make informed decisions in your drug discovery pipeline.
The Bedrock of Prediction: Understanding Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3][4] The primary goals are to predict the binding mode (the "pose") and the binding affinity, often expressed as a docking score.[4] This process involves two key components: a search algorithm and a scoring function.
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand within the defined binding site of the protein. Common methods include genetic algorithms (used by AutoDock and GOLD), which mimic evolutionary processes, and systematic searches that incrementally build the ligand conformation.[5][6]
-
Scoring Functions: Once a pose is generated, a scoring function estimates the binding free energy of the protein-ligand complex.[5][6] Lower scores generally indicate more favorable binding. These functions can be force-field-based (like in AutoDock), empirical (like in Glide), or knowledge-based, each with its own strengths and limitations.
It is crucial to understand that a docking score is not an absolute measure of binding affinity but a valuable tool for ranking and prioritizing compounds for further experimental validation.
Case Study 1: Anaplastic Lymphoma Kinase (ALK) and Piperidine Carboxamide Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in certain cancers, particularly non-small cell lung cancer.[2][7] We will use the crystal structure of ALK in complex with a piperidine-carboxamide inhibitor (PDB ID: 4DCE) as our primary case study.[3][8] This structure provides an excellent starting point for validating our docking protocols and comparing the scores of a series of analogs.
The Importance of Protocol Validation: Redocking the Crystallized Ligand
Before docking a series of new compounds, it is imperative to validate the docking protocol. This is typically done by redocking the co-crystallized ligand back into the binding site and comparing the predicted pose to the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
Experimental Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[9][10] The following protocol outlines the steps for docking a piperidine ligand to ALK using AutoDock Vina.
Step 1: Receptor Preparation
-
Download the PDB file for 4DCE from the RCSB PDB database.
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove water molecules and any other non-essential molecules from the PDB file.
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
Step 2: Ligand Preparation
-
Obtain the 3D structure of the piperidine ligand. This can be done by extracting it from the 4DCE PDB file or by sketching it in a chemical drawing program and generating a 3D conformation.
-
Using AutoDock Tools (ADT), set the torsional degrees of freedom for the ligand to allow for flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Definition
-
In ADT, load the prepared protein PDBQT file.
-
Define a grid box that encompasses the entire binding site. For 4DCE, the grid box should be centered on the co-crystallized ligand, with dimensions large enough to allow for translational and rotational freedom of the new ligands. A typical size would be 25 x 25 x 25 Å.
Step 4: Running AutoDock Vina
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Analysis of Results
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding docking scores (in kcal/mol).
-
Visualize the docked poses in a molecular visualization program to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.
Below is a Graphviz diagram illustrating this workflow.
Caption: A generalized workflow for molecular docking using AutoDock Vina.
Comparative Docking Scores for ALK Inhibitors
The original study by Bryan et al. synthesized and tested a series of 36 piperidine carboxamide derivatives against ALK.[2][4][7][11] This provides a valuable dataset for comparing our docking scores with experimental biological activity (IC50 values). A strong correlation between lower docking scores and lower IC50 values would further validate our computational model.
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interactions |
| 1 (from 4DCE) | Co-crystallized ligand | -9.8 | 0.174 | H-bond with Met1199, hydrophobic interactions in an extended pocket |
| Analog A | R = -CH3 | -9.2 | 0.450 | Similar to compound 1, but with altered hydrophobic contacts |
| Analog B | R = -Ph | -10.5 | 0.085 | Additional π-π stacking with a tyrosine residue |
| Analog C | R = -Cl | -9.5 | 0.210 | Halogen bond with a backbone carbonyl |
Note: The docking scores and analog structures presented here are representative examples for illustrative purposes and are based on the trends observed in the cited literature. For precise values, refer to the original publication.
Case Study 2: HIV Protease and Piperidine-based Inhibitors
HIV-1 protease is a crucial enzyme in the viral life cycle, making it a prime target for antiretroviral therapy.[12][13] A number of potent inhibitors incorporate a piperidine moiety to occupy the S2 subsite of the enzyme's active site.[12] We will explore the docking of a piperidine-containing inhibitor to HIV-1 protease (PDB ID: 4MC9).
Experimental Protocol: Docking with GOLD
GOLD (Genetic Optimisation for Ligand Docking) is another powerful docking program that utilizes a genetic algorithm.[6] Its scoring functions, such as GoldScore and ChemPLP, are well-regarded for their accuracy.[6][14]
Step 1: Protein and Ligand Preparation
-
Download the PDB file for 4MC9.
-
Load the structure into the Hermes visualizer.
-
Prepare the protein by adding hydrogens and removing water molecules.
-
Define the binding site based on the location of the co-crystallized ligand.
Step 2: GOLD Setup
-
In the GOLD setup wizard, select the prepared protein and the ligand file.
-
Choose a scoring function (e.g., ChemPLP).
-
Set the genetic algorithm parameters. Higher search efficiency settings will yield more thorough exploration of the conformational space at the cost of longer computation time.
Step 3: Running GOLD and Analyzing Results
-
Run the GOLD docking calculation.
-
Analyze the output, which includes the docked poses ranked by their fitness scores.
-
Visualize the top-ranked poses to identify key interactions with active site residues like Asp25, Ile50, and Ile50'.[12]
Below is a Graphviz diagram illustrating the key decision points in a GOLD docking experiment.
Caption: Decision workflow for a typical GOLD docking simulation.
Case Study 3: Muscarinic Acetylcholine Receptors (GPCRs) and Pethidine Analogs
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets.[15] The muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological processes.[5][16] Pethidine and its analogs, which contain a piperidine core, are known to bind to mAChRs.[5] We will consider the docking of a pethidine analog to the M1 muscarinic receptor.
Experimental Protocol: Docking with Glide (Schrödinger Suite)
Glide is a high-performance docking program that is part of the Schrödinger software suite. It is known for its accuracy in pose prediction and scoring.[17]
Step 1: Receptor Grid Generation
-
Import a prepared M1 receptor structure into Maestro.
-
Use the Receptor Grid Generation tool to define the active site and create the grid files that Glide will use for docking.
Step 2: Ligand Preparation
-
Prepare the pethidine analog using LigPrep to generate low-energy 3D conformations and correct ionization states.
Step 3: Docking and Scoring
-
Use the Ligand Docking panel to set up the docking run. Glide offers different precision modes (e.g., SP for standard precision, XP for extra precision). For lead optimization, XP mode is often preferred.[18]
-
Run the docking calculation. Glide will score the poses using its proprietary GlideScore function.
Step 4: Analysis
-
Analyze the docked poses and GlideScores.
-
Examine the interactions with key residues in the mAChR binding pocket.
Conclusion: A Framework for Rigorous and Insightful Docking Studies
This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies of piperidine-containing ligands. By grounding our discussion in specific, real-world case studies, we have highlighted the importance of a structured, validated approach.
Key Takeaways for the Senior Application Scientist:
-
Validation is Non-Negotiable: Always begin by validating your docking protocol through redocking the co-crystallized ligand. This is the foundation of a trustworthy computational model.
-
Understand Your Tools: Each docking software has its own strengths and nuances. A deep understanding of the underlying algorithms and scoring functions is essential for interpreting the results correctly.
-
Docking Scores are Relative: Use docking scores to rank and prioritize compounds within a congeneric series. Avoid comparing absolute scores between different software or different target proteins.
-
Visualize and Analyze: The docking score is only part of the story. Visual inspection of the docked poses is crucial for understanding the key interactions that drive binding and for generating new hypotheses for ligand design.
-
Integrate with Experimental Data: The ultimate validation of any docking study is its correlation with experimental data. Use docking as a tool to rationalize structure-activity relationships and to guide the next round of synthesis and testing.
By adhering to these principles, you can leverage the power of molecular docking to accelerate your drug discovery efforts and to design the next generation of piperidine-based therapeutics with greater confidence and precision.
References
- Zhang, X., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLOS ONE, 15(7), e0236287.
- Setti, A., et al. (2015). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & Medicinal Chemistry Letters, 25(23), 5574-5577.
- Chen, X., et al. (2012). Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3753-3757.
- Whittington, D.A., Epstein, L.F., & Chen, H. (2012). Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor. RCSB Protein Data Bank. doi:10.2210/pdb4dce/pdb.
- Bryan, M.C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1706.
- Bryan, M.C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed.
- Wang, R., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 24(1), 1-11.
- RCSB PDB. (n.d.). 3D View of 4DCE.
- Kufareva, I., & Abagyan, R. (2012). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. F1000Research, 1, 1.
- Zhang, Y-K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863.
- Barnett, S.F., et al. (2011). Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University.
- Forli, S., et al. (2016). Basic docking. AutoDock Vina 1.2.0 documentation.
- In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. (2023). MDPI.
- Protein Data Bank Japan. (n.d.). 4dce - Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor - Experimental details.
- Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. (n.d.). OUCI.
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2023). PMC.
- Jain, A., et al. (2020). Design of ALK Inhibitors for Non-Small Cell Lung Cancer – A Fragment Based Approach. Indian Journal of Pharmaceutical Education and Research, 54(1), 115-125.
- RCSB PDB. (2012). 4DCY: X-ray structure of NikA in complex with Fe(1S,2S)-N,N-kappa-Bis(2-pyridylmethyl).
- Abdalfattah, A., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. MDPI.
- Molecular docking of PAs to muscarinic acetylcholine receptor 1 (MAChRs) (PDB: 6WJC). (n.d.). ResearchGate.
- SARS-CoV-2 Papain-Like Protease Potential Inhibitors—In Silico Quantitative Assessment. (2021). PMC.
- Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. (2024). RSC Publishing.
- Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. (2021). PMC.
- Setti, A., et al. (2015). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. PubMed.
- Molecular modeling and docking of small molecule inhibitors against NEK2. (2016). PMC.
- RCSB PDB. (2012). 4DSU: Small-molecule ligands bind to a distinct pocket in Ras and inhibit SOS-mediated nucleotide exchange activity.
- Protein–Ligand Docking with GOLD. (n.d.). CCDC.
- Jones, G., et al. (1997). Development and Validation of a Genetic Algorithm for Flexible Docking. Journal of Molecular Biology, 267(3), 727-748.
- Discovery of potential ALK inhibitors by virtual screening approach. (2014). PMC.
- First steps in protein-ligand docking with GOLD. (n.d.). CCDC.
- in silico molecular docking studies on novel peptide analogues as potent hiv protease inhibitors. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- RCSB PDB. (2020). 6LFL: Crystal structure of a class A GPCR.
- Glide. (n.d.). Schrödinger.
- Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. (2018). bioRxiv.
- Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants. (n.d.). Semantic Scholar.
- A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. (2022). PMC.
- PIP Ligand Summary Page. (n.d.). RCSB PDB.
- Intro to: GOLD. (2012). YouTube.
- RCSB PDB. (2014). 4TKX: Structure of Protease.
- GPCRdb. (n.d.).
- Ligand Searching. (n.d.). RCSB PDB.
- piperidine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. Discovery of potential ALK inhibitors by virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. users.cs.duke.edu [users.cs.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. GPCRdb [gpcrdb.org]
- 16. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. schrodinger.com [schrodinger.com]
- 18. Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Case Study with 4-(2-Piperidin-1-yl-ethyl)-phenylamine
For researchers in the vanguard of drug discovery, the identification of a novel bioactive compound such as 4-(2-Piperidin-1-yl-ethyl)-phenylamine marks a critical first step. However, the journey from a promising hit to a validated lead molecule is contingent on a thorough understanding of its mechanism of action, a cornerstone of which is the unequivocal confirmation of target engagement. This guide provides a comprehensive framework for researchers to navigate the multifaceted process of confirming the direct binding of a small molecule to its intracellular targets. We will explore and compare a suite of robust experimental methodologies, offering not just protocols, but the strategic rationale behind their application.
The central challenge with a novel compound is the unknown. Does it have a single, specific target, or does it interact with multiple proteins? Is the interaction of high or low affinity? Does it occur in the complex milieu of a living cell? To answer these questions, a multi-pronged approach is essential. We will delve into four powerful techniques: the Cellular Thermal Shift Assay (CETSA), Affinity Chromatography-Mass Spectrometry (e.g., Kinobeads), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each offers a unique window into the molecular interactions governing a compound's activity.
I. The Initial Approach: Unbiased, In-Cell Target Identification
When the target of a novel compound is unknown, the initial goal is to cast a wide net to identify potential binding partners within the complex environment of the cell. This is where methods that are not reliant on a preconceived target are invaluable.
A. Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular context.[1][2] The underlying principle is that the binding of a ligand, such as our compound of interest, can alter the thermal stability of its target protein.[3] When heated, proteins denature and aggregate. Ligand binding often stabilizes the protein, increasing the temperature at which it denatures.[3]
Causality behind the choice: CETSA is an excellent starting point as it directly assesses target engagement within intact cells or cell lysates, providing a more physiologically relevant picture than purely in vitro assays.[4][5] It does not require any modification of the compound or the protein, preserving their native interaction.[2]
The general workflow for a CETSA experiment involves treating cells with the compound, heating the cell lysate to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western Blot or mass spectrometry.[3][6]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
To quantify the affinity of the compound for its target, an isothermal dose-response (ITDR) CETSA is performed.[7]
-
Cell Culture and Treatment: Culture a suitable cell line to 80-90% confluency. Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Compound Incubation: Aliquot the cell suspension and incubate with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 1 hour at 37°C.[6]
-
Heat Treatment: Heat all samples at a fixed temperature (predetermined from a melt curve experiment to be in the denaturing range for the target protein) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Lysis and Separation: Lyse the cells using freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6]
-
Quantification: Carefully collect the supernatant and quantify the amount of the target protein by Western Blotting or other sensitive protein detection methods.[6]
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50.
B. Kinobeads and Affinity Chromatography-Mass Spectrometry: Fishing for Targets
For compounds that may target kinases, a class of enzymes frequently implicated in disease, the "kinobeads" approach is a powerful chemical proteomics tool.[8] This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[8][9]
Causality behind the choice: This method is ideal for identifying the targets of ATP-competitive inhibitors in an unbiased manner. By pre-incubating the lysate with our compound of interest, we can observe which kinases are no longer able to bind to the beads, indicating a direct interaction with our compound. This provides a broad overview of the compound's selectivity profile across the kinome.[10]
Caption: Workflow for a Kinobeads competition binding experiment.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line, ensuring high protein concentration.[10]
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control.[10]
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate aliquot and incubate to allow for the binding of kinases.[11]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.[12]
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[8]
-
Data Analysis: Determine the dose-dependent reduction in binding for each kinase to identify the targets of the compound and their relative affinities.[10]
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[3] | In-cell/in-vivo applicability, no compound/protein modification needed.[2][4] | Lower throughput for proteome-wide screening, indirect measure of binding. |
| Kinobeads | Competition for binding to immobilized broad-spectrum kinase inhibitors.[8] | Unbiased screening of a large number of kinases, provides selectivity profile.[13] | Limited to ATP-competitive compounds and the kinases captured by the beads.[13] |
II. Biophysical Validation: Quantifying the Interaction
Once potential targets have been identified, the next crucial step is to validate and precisely quantify the binding interaction using biophysical methods. These assays typically use purified proteins and provide detailed information on binding affinity, kinetics, and thermodynamics.
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14][15] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface.[15][16] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.[17]
Causality behind the choice: SPR is a highly sensitive method that provides a wealth of information beyond just binding affinity. It allows for the determination of association (kon) and dissociation (koff) rate constants, providing a deeper understanding of the binding kinetics.[18]
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Ligand Immobilization: Immobilize the purified target protein onto a suitable sensor chip.[19]
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor surface and monitor the binding response in real-time. This is followed by a buffer wash to monitor dissociation.[19]
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound compound, preparing it for the next injection.[17]
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[20]
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[21][22]
Causality behind the choice: ITC is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in solution, without the need for labeling or immobilization.[21][23] This information can be invaluable for understanding the driving forces behind the binding event.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation: Prepare the purified target protein and this compound in the exact same, degassed buffer to minimize heats of dilution.[22][24]
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.[24]
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.[25]
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[26]
| Method | Principle | Advantages | Disadvantages |
| SPR | Change in refractive index upon binding to an immobilized ligand.[15] | Real-time kinetic data (kon, koff), high sensitivity.[14][18] | Requires immobilization of one binding partner, which may affect its activity. |
| ITC | Measurement of heat changes upon binding in solution.[21] | Provides a complete thermodynamic profile (KD, n, ΔH, ΔS), label-free and in-solution.[21][22] | Requires larger amounts of pure protein, lower throughput. |
III. Considerations for Specific Target Classes
The choice of target engagement assay can also be guided by the class of the putative target protein.
-
G-Protein Coupled Receptors (GPCRs): As membrane proteins, GPCRs present unique challenges.[27] Radioligand binding assays have traditionally been the gold standard.[28] More recently, fluorescence-based techniques like FRET and BRET have been developed to study ligand binding and receptor activation in a cellular context.[29][30]
-
Ion Channels: Similar to GPCRs, ion channels are membrane-bound proteins. Radioligand binding assays are commonly used to assess compound binding to specific sites on the channel.[31] However, these assays do not provide information on the functional consequences of binding, making it crucial to complement them with functional assays such as electrophysiology.[32][33]
IV. Conclusion: A Synergistic Approach to Target Validation
Confirming the target engagement of a novel compound like this compound is not a linear process but rather an iterative and synergistic one. An effective strategy begins with unbiased, in-cell methods like CETSA or affinity chromatography to identify potential targets. These initial hits are then rigorously validated and quantified using biophysical techniques such as SPR and ITC. By combining these orthogonal approaches, researchers can build a comprehensive and confident understanding of their compound's mechanism of action, paving the way for successful downstream drug development. The data generated from this multi-faceted approach provides the robust, evidence-based foundation necessary to advance a promising molecule from a mere laboratory curiosity to a potential therapeutic agent.
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
- The target landscape of clinical kinase drugs - PMC - NIH.
- measuring drug-target binding with SPR & ITC binding assays - YouTube.
- Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH.
- Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart.
- Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs.
- Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate.
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.
- What is surface plasmon resonance (SPR)? - Cytiva (cytivalifesciences.com).
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH.
- Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics Alexander B Saltzman1#, Doug W Chan2,5#, Matthew V Holt2#, Junkai - bioRxiv.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
- InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube.
- Characterization of binding, depletion and competition properties of... - ResearchGate.
- Recent progress in assays for GPCR drug discovery.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchGate.
- Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) | Request PDF.
- Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) - Bio-protocol.
- Target Engagement Assays - DiscoverX.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PubMed Central.
- Game Changer in Target-Based Drug Discovery - Celtarys Research.
- Assay technologies for screening ion channel targets - PubMed.
- Ion Channel Assays | Reaction Biology.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH.
- Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Game Changer in Target-Based Drug Discovery - Celtarys [celtarys.com]
- 31. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 32. Assay technologies for screening ion channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine: Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel compounds with high purity and reproducibility is paramount. 4-(2-Piperidin-1-yl-ethyl)-phenylamine, a versatile building block, is no exception. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their reproducibility, scalability, and overall practicality. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to aid in your synthetic strategy.
Introduction to the Synthetic Challenge
The structure of this compound presents a key synthetic challenge: the formation of the tertiary amine by connecting the piperidine ring to the phenylethylamine backbone. The choice of synthetic route can significantly impact yield, purity, cost, and the ease of scale-up. This guide will focus on three primary and plausible synthetic strategies:
-
Reductive Amination: A direct and often high-yielding approach.
-
N-Alkylation of Piperidine: A classic and straightforward method.
-
Multi-step Synthesis from a Nitroarene Precursor: A robust route suitable for large-scale production.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] This one-pot reaction typically involves the formation of an iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the target amine.[3][4][5]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of piperidine on the carbonyl group of a 4-aminophenylacetaldehyde precursor, forming a hemiaminal. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the final product. The choice of a mild reducing agent is crucial to avoid the reduction of the aldehyde starting material.[4]
Experimental Protocol
Synthesis of this compound via Reductive Amination
-
To a stirred solution of 4-aminophenylacetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) is added piperidine (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, and the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Method 2: N-Alkylation of Piperidine
Direct N-alkylation of a secondary amine with an alkyl halide is a fundamental and widely used method for the synthesis of tertiary amines.[6] This approach is attractive due to its simplicity and the ready availability of starting materials.
Mechanistic Rationale
This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, such as 2-(4-aminophenyl)ethyl bromide. A base is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion.[6]
Experimental Protocol
Synthesis of this compound via N-Alkylation
-
To a solution of piperidine (1.2 eq) and potassium carbonate (2.0 eq) in dry acetonitrile is added 2-(4-aminophenyl)ethyl bromide (1.0 eq).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification is achieved by column chromatography or recrystallization.
Workflow Diagram
Caption: N-Alkylation workflow for the synthesis of this compound.
Method 3: Multi-step Synthesis from a Nitroarene Precursor
For larger-scale synthesis, a more robust and often more cost-effective approach involves starting from a readily available nitro-substituted precursor. This method provides a reliable route to the target compound, often with high overall yields and purity. A similar strategy is employed in the synthesis of related compounds like 1-(4-aminophenyl)piperidine.[7]
Mechanistic Rationale
This synthetic route involves two key transformations. First, a nucleophilic aromatic substitution (SNAr) or an alkylation reaction is performed on a 4-nitrophenylethyl derivative with piperidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack or provides a stable precursor for subsequent modifications. The second step is the reduction of the nitro group to the desired aniline, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl).
Experimental Protocol
Synthesis of this compound from a Nitroarene Precursor
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine
-
To a solution of 1-(2-bromoethyl)-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF) is added piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
The mixture is heated at 80 °C and monitored by TLC.
-
After completion, the reaction is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
The 1-(2-(4-nitrophenyl)ethyl)piperidine from Step 1 is dissolved in ethanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product.
Workflow Diagram
Caption: Multi-step synthesis of this compound from a nitroarene precursor.
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | N-Alkylation of Piperidine | Multi-step Synthesis from Nitroarene |
| Number of Steps | 1 (if starting from aldehyde) | 1 | 2 |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent (overall) |
| Purity of Crude Product | Generally good, main byproduct is over-alkylated amine | Often requires careful control to avoid over-alkylation | High purity after final step |
| Scalability | Good, but can be limited by the availability and stability of the aldehyde | Good, well-established reaction | Excellent, suitable for large-scale production |
| Cost of Reagents | Can be high depending on the cost of the aldehyde and reducing agent | Generally moderate | Often the most cost-effective for large scale |
| Reproducibility | Highly reproducible with careful control of stoichiometry and reaction conditions | Good, but can be sensitive to reaction conditions and substrate reactivity | Highly reproducible and robust |
| Key Considerations | Stability of the 4-aminophenylacetaldehyde precursor. | Potential for quaternary ammonium salt formation. | Handling of nitro compounds and hydrogenation equipment. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project, including the desired scale, purity, and available resources.
-
For rapid, small-scale synthesis and analogue preparation , reductive amination offers a direct and efficient one-pot procedure, provided the aldehyde precursor is readily accessible and stable.
-
N-Alkylation of piperidine is a straightforward and classical approach suitable for laboratory-scale synthesis. However, careful optimization is required to minimize the formation of byproducts.
-
For large-scale, cost-effective, and highly reproducible production , the multi-step synthesis from a nitroarene precursor is the most reliable and robust method. Although it involves two steps, the starting materials are often more readily available and less expensive, and the final product is typically of high purity.
By understanding the nuances of each synthetic pathway, researchers and drug development professionals can make informed decisions to efficiently and reliably produce this compound for their research and development needs.
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2025, August 6).
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16).
- The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982, January).
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17).
- [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29).
- (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025, August 6).
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.).
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2025, August 6).
- (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. (n.d.).
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
- Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. (2024, February 4).
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem. (n.d.).
- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed. (2010, August 20).
- Piperidine, 1-ethyl - Organic Syntheses Procedure. (n.d.).
- Reductive Amination Reaction - OpenBU. (2011, July 14).
- 4-(2-(Piperidin-1-yl)ethyl)aniline | 168897-21-0 | C13H20N2 | Appchem. (n.d.).
- IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar. (n.d.).
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.).
- Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents - Scirp.org. (2013, April 30).
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. (2023, September 2).
- EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. (n.d.).
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. (2017, April 18).
- Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed. (n.d.).
- (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. (n.d.).
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (n.d.).
- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents. (n.d.).
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
- One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC - NIH. (n.d.).
- european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. DSpace [open.bu.edu]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine: Bridging In Vitro Target Engagement with In Vivo Functional Outcomes
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. While direct, head-to-head comparative studies on this specific molecule are not extensively published, its chemical structure—featuring a core aryl-ethyl-piperidine scaffold—places it firmly within a well-characterized class of neuromodulatory agents. The piperidine moiety is a crucial pharmacophore in numerous pharmaceuticals, and its derivatives frequently exhibit high affinity for sigma (σ) receptors.[1]
Therefore, this guide will proceed based on the strong, evidence-based hypothesis that this compound primarily functions as a sigma receptor ligand. We will deconstruct the experimental journey from initial target binding validation in a controlled, cell-free environment to the assessment of its potential therapeutic effects in a complex biological system. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the experimental choices required to profile such a compound.
Part 1: The In Vitro Profile: Quantifying Target Engagement
The foundational step in characterizing any novel compound is to determine its binding affinity and functional activity at its putative molecular target. For this compound, the primary targets of interest are the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a wide range of central nervous system disorders.[2][3]
Key In Vitro Objective: Determining Receptor Affinity (Kᵢ)
The most direct method to measure a compound's affinity for a receptor is through a competitive radioligand binding assay. This assay quantifies how effectively our test compound displaces a known high-affinity radiolabeled ligand from the receptor.
This protocol is a self-validating system designed to determine the inhibition constant (Kᵢ) of the test compound for both sigma receptor subtypes.
Rationale: We use membrane preparations from tissues known to have high expression levels of our target receptors—guinea pig liver or brain for σ1 and rat liver for σ2—to ensure a robust signal.[4][5] The use of a selective radioligand for each subtype allows for precise measurement of displacement.
Methodology:
-
Membrane Preparation: Homogenize fresh guinea pig brain tissue (for σ1) or rat liver tissue (for σ2) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer. Protein concentration is determined via a Bradford or BCA assay.
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane homogenate (~100-300 µg protein), assay buffer, and the specific radioligand.
-
Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand (e.g., Haloperidol) to saturate all specific binding sites.[7]
-
Competition Wells: Add membrane homogenate, radioligand, and serial dilutions of this compound (typically ranging from 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates for 90-120 minutes at room temperature (or 37°C for some protocols) to allow the binding to reach equilibrium.[6][7]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the competition data to a sigmoidal dose-response curve.
-
Calculate the Inhibition Constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Visualization 1: In Vitro Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Anticipated Data and Comparative Context
The results of this assay would be summarized to compare the affinity of this compound against known reference standards.
| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (σ2 Kᵢ / σ1 Kᵢ) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated |
| (+)-Pentazocine (σ1 Agonist) | ~5-15 | >1000 | >65 |
| Haloperidol (σ1/σ2 Antagonist) | ~2-5 | ~2-5 | ~1 |
| NE-100 (σ1 Antagonist) | ~1-3 | >500 | >160 |
| Siramesine (σ2 Agonist) | >100 | ~1-10 | <0.1 |
Note: Kᵢ values are illustrative and compiled from various pharmacological studies.[8]
Part 2: The In Vivo Profile: Assessing Physiological Function
A high in vitro affinity is only the first step. The critical question is whether this binding translates into a measurable physiological effect in a living organism. Based on the established roles of sigma receptors, ligands often exhibit antinociceptive, neuroprotective, or anticonvulsant properties.[9][10][11] An animal model of neuropathic pain is an excellent system to test this hypothesis.
Key In Vivo Objective: Determining Antinociceptive Efficacy (ED₅₀)
We aim to determine if this compound can alleviate pain-like behaviors in a validated animal model.
This protocol establishes a persistent pain state in rodents, allowing for the evaluation of a compound's ability to reverse hypersensitivity.
Rationale: The CCI model mimics chronic nerve pain in humans. By measuring the withdrawal threshold to a non-painful stimulus (mechanical allodynia), we can quantify the analgesic effect of the test compound. This model has been successfully used to characterize other sigma receptor ligands.[10]
Methodology:
-
Animal Acclimation & Baseline Testing: Acclimate male Sprague-Dawley rats to the testing environment and handling for several days. Measure baseline paw withdrawal thresholds using von Frey filaments (calibrated fibers that apply a specific force). Place the animal on a mesh platform and apply filaments to the plantar surface of the hind paw until a withdrawal response is elicited.
-
CCI Surgery: Anesthetize the rat. Surgically expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it. The ligatures cause a gradual, mild compression, leading to nerve injury and subsequent pain hypersensitivity. Sham-operated animals undergo the same surgery without nerve ligation.
-
Post-Operative Hypersensitivity Confirmation: Test the animals for mechanical allodynia for 7-14 days post-surgery. A significant decrease in the paw withdrawal threshold in the injured limb compared to baseline and the contralateral limb confirms the establishment of the neuropathic pain state.
-
Drug Administration:
-
Randomly assign animals with confirmed allodynia to treatment groups: Vehicle (e.g., saline), Positive Control (e.g., Gabapentin or a known active sigma ligand), and multiple dose groups of this compound (e.g., 3, 10, 30 mg/kg, administered subcutaneously or intraperitoneally).
-
-
Behavioral Testing: At a defined time point after drug administration (e.g., 30, 60, 120 minutes, to capture peak effect), re-measure the paw withdrawal thresholds using the von Frey filaments. The experimenter must be blinded to the treatment groups to prevent bias.
-
Data Analysis:
-
Convert the paw withdrawal threshold (in grams) to the percent of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug threshold - Post-surgery threshold) / (Baseline threshold - Post-surgery threshold)] * 100.
-
Plot the %MPE against the dose of the test compound to generate a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximum possible effect).
-
Visualization 2: In Vivo Neuropathic Pain Study Workflow
Caption: Experimental workflow for an in vivo CCI pain model.
Anticipated Data and Comparative Interpretation
The in vivo results would demonstrate the compound's functional efficacy and potency.
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 3.5 ± 0.4 | 0 |
| Test Compound | 3 | 6.2 ± 0.7 | 30 |
| Test Compound | 10 | 11.8 ± 1.1 | 85 |
| Test Compound | 30 | 12.5 ± 0.9 | 92 |
| Positive Control | 50 | 10.9 ± 1.0 | 78 |
Note: Data are hypothetical and for illustrative purposes. Baseline threshold is assumed to be 15g and post-surgery threshold is 2.5g.
Part 3: Synthesis and Discussion: Connecting In Vitro Affinity to In Vivo Efficacy
The ultimate goal is to understand the relationship between the data generated from these distinct experimental domains.
-
Correlation: A strong correlation between high in vitro affinity (low Kᵢ) and high in vivo potency (low ED₅₀) suggests that the observed physiological effect is indeed mediated by the target receptor.
-
Divergence: A discrepancy between in vitro and in vivo results is equally informative. A compound with high affinity but poor in vivo activity may suffer from unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism, or an inability to cross the blood-brain barrier. Conversely, a compound with modest affinity but high in vivo potency might engage with multiple targets synergistically or have a highly active metabolite.
Hypothesized Signaling Mechanism
Sigma-1 receptors are unique intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[8] Upon ligand binding, they can translocate and modulate the activity of various ion channels and receptors, including NMDA receptors, thereby influencing calcium signaling and neuronal excitability. This modulation is a key mechanism underlying their neuroprotective and analgesic effects.[3][8]
Visualization 3: Hypothesized Sigma-1 Receptor Signaling
Caption: Simplified signaling pathway for a sigma-1 receptor agonist.
Conclusion
The pharmacological profiling of this compound requires a logical, multi-step approach. In vitro binding assays are indispensable for confirming its affinity and selectivity for sigma receptors, providing a clear mechanism of action. However, these data exist in a vacuum without the functional context provided by in vivo models. Efficacy in a relevant disease model, such as the CCI model of neuropathic pain, validates the therapeutic potential suggested by the in vitro profile. The synthesis of these two datasets allows researchers to build a comprehensive understanding of a compound's journey from molecular interaction to physiological outcome, which is the cornerstone of modern drug discovery and development.
References
- The activity of selective sigma-1 receptor ligands in seizure models in vivo - ResearchGate.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Abdel-Magid, A. F. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Future medicinal chemistry, 4(1), 1-4.
- Al-Ghananeem, A. M., & El-Dahshan, A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 996-1008.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Sahn, J. J., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Molecules, 28(14), 5483.
- John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear medicine and biology, 23(6), 761-766.
- El-Dahshan, A., & Al-Ghananeem, A. M. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 996-1008.
- Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics.
- Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-1551.
- Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 15(28), 3257-3282.
- Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
- Lasota, Z., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5438.
- Zimmerman, D. M., et al. (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 31(3), 555-562.
- Andrić, D., et al. (2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society.
- Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides.
- Nakahara, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life sciences, 71(12), 1371-1384.
- Berardi, F., et al. (2009). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of medicinal chemistry, 52(21), 6873-6882.
- Yang, Z. J., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesiology, 98(3), 730-736.
- PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine.
- da Silva, E. F., et al. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Cellular and Molecular Neurobiology, 39(6), 849-862.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
- Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509-516.
- PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 249, 115147.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(1), 226.
- Kamal, A., et al. (2012). Synthesis and Antileukemic Activity of Novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives. Archiv der Pharmazie, 345(1), 39-49.
- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & medicinal chemistry letters, 21(19), 5854-5857.
- PubChem. 4-(4-Ethylpiperazin-1-yl)aniline.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to 4-(2-Piperidin-1-yl-ethyl)-phenylamine and Its Analogs for Sigma and Dopamine Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Phenylethyl-Piperidine Scaffold
The compound 4-(2-Piperidin-1-yl-ethyl)-phenylamine represents a core chemical scaffold with significant therapeutic interest, primarily due to its interaction with sigma (σ) and dopamine receptors. These receptors are implicated in a host of neurological and psychiatric disorders, as well as in the pathophysiology of cancer, making ligands that target them valuable tools for research and potential drug candidates. The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperones that modulate a variety of signaling pathways, influencing everything from cell survival to neuroplasticity[1][2]. Dopamine receptors, particularly the D2 subtype, are well-established targets for antipsychotic and anti-Parkinsonian drugs[3].
The phenylethyl-piperidine backbone provides a versatile platform for chemical modification, allowing for the fine-tuning of affinity and selectivity towards these receptor targets. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced off-target effects. This guide provides a head-to-head comparison of this compound and key analogs, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Comparative Analysis of Receptor Binding Affinity
The primary determinant of a ligand's potential utility is its binding affinity (Ki) for its intended target(s) and its selectivity over other receptors. The following table summarizes the binding affinities of this compound and selected analogs for sigma-1, sigma-2, and dopamine D2 receptors. The selection of analogs for this comparison is based on systematic modifications to the parent structure to elucidate key pharmacophoric features.
| Compound/Analog | Modification from Parent Compound | σ1 Ki (nM) | σ2 Ki (nM) | D2 Ki (nM) | Selectivity (σ1 vs σ2) | Selectivity (σ1 vs D2) | Reference(s) |
| Parent Compound | This compound | Data not available in direct head-to-head studies, but serves as a reference structure. | |||||
| Analog 1 | N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP) | High Affinity | High Affinity | Moderate Affinity | Low | Moderate | [4] |
| Analog 2 | N-[2-(4-bromophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (BrPEMP) | High Affinity | High Affinity | Moderate Affinity | Low | Moderate | [4] |
| Analog 3 | 1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine | 0.38 | 3.9 | Data not available | ~10-fold | Not Applicable | [5] |
| Analog 4 | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | 52.3 - 809 | Data not available | High | Not Applicable | [6][7][8] |
| Analog 5 | 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | Moderate to Low | Data not available | High | Not Applicable | [6][7][8] |
Expert Insights on Structure-Activity Relationships:
-
Substitution on the Phenyl Ring: The data on IPEMP and BrPEMP (Analogs 1 & 2) suggest that halogenation of the phenyl ring is well-tolerated and can lead to high affinity for both sigma receptor subtypes[4]. The cyano substitution in Analog 3 also results in high sigma-1 affinity, indicating that electron-withdrawing groups at the para position of a phenyl ring (in this case, on a phenoxy moiety) can be beneficial for binding[5].
-
Modifications to the Piperidine Ring: The phenoxyalkylpiperidines (Analogs 3, 4, and 5) demonstrate that extending the piperidine with a phenoxymethyl group can yield potent and selective sigma-1 ligands. The 4-methyl substituent on the piperidine ring in Analogs 4 and 5 appears to be optimal for sigma-1 interaction[6][7][8].
-
Nature of the Linker: The length and composition of the linker between the aromatic ring and the piperidine nitrogen are crucial for affinity and selectivity. While a direct comparison with the parent compound is limited by available data, the high affinity of the phenoxyalkylpiperidines suggests that an ether linkage in this position is favorable for sigma-1 binding.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays used to characterize ligands for sigma and dopamine D2 receptors.
Protocol 1: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds for sigma-1 and sigma-2 receptors[1][9][10][11][12].
Objective: To determine the inhibition constant (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparation: Guinea pig liver membranes for sigma-1 and rat liver membranes for sigma-2 assays are commonly used due to high receptor expression[9].
-
Radioligands:
-
For σ1: -pentazocine (specific activity ~34 Ci/mmol).
-
For σ2: [³H]-1,3-di-ortho-tolyl-guanidine ([³H]-DTG) (a non-selective sigma ligand).
-
-
Masking Ligand (for σ2 assay): (+)-Pentazocine to mask the sigma-1 sites.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: Serial dilutions of the test compounds.
-
96-well plates, filter mats (GF/C), scintillation cocktail, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold sucrose buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in the assay buffer. Determine protein concentration using a standard method like the Bradford assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).
-
Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.
-
For σ2 Assay: Add (+)-pentazocine to all wells to saturate sigma-1 receptors.
-
-
Incubation: Incubate the plates at 37°C for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol outlines a cell-based functional assay to determine if a test compound acts as an agonist or antagonist at the D2 dopamine receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase[3][4][13][14][15].
Objective: To measure the effect of test compounds on forskolin-stimulated cAMP levels in cells expressing the D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Stimulant: Forskolin (to activate adenylyl cyclase and raise cAMP levels).
-
Test Compounds: Serial dilutions of the test compounds.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, ELISA, or a reporter gene assay[13].
-
96- or 384-well plates, and a plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells and incubate for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of forskolin to all wells (except the basal control) and incubate for another 15-30 minutes.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of a known D2 agonist (e.g., quinpirole) followed by a fixed concentration of forskolin.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the EC₅₀ value.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. A dose-dependent reversal of the agonist-induced inhibition of cAMP indicates antagonist activity. Calculate the IC₅₀ value.
-
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
A Researcher's Guide to Selectivity Profiling: The Case of 4-(2-Piperidin-1-yl-ethyl)-phenylamine and its Analogs
In the landscape of modern drug discovery, the principle of "one compound, one target" is often the exception rather than the rule. The intricate dance between a small molecule and the vast proteome of the human body necessitates a rigorous evaluation of its selectivity. A compound's propensity to bind to off-target proteins can lead to unforeseen side effects, toxicity, or even desirable polypharmacological effects. This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the structural motif of 4-(2-Piperidin-1-yl-ethyl)-phenylamine as a guiding example. This scaffold, containing both a piperidine and a phenylethylamine moiety, is prevalent in a multitude of centrally active agents and serves as an excellent case study for the importance of in-depth selectivity profiling.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition due to safety and efficacy concerns. Early and comprehensive in vitro safety pharmacology profiling is a critical step in de-risking drug candidates by identifying potential off-target effects before significant resources are invested in clinical development.[1][2] By screening a new chemical entity (NCE) against a broad panel of receptors, transporters, enzymes, and ion channels, researchers can build a "selectivity profile" that informs on potential adverse drug reactions and guides lead optimization.[1][3] This proactive approach enables a more focused structure-activity relationship (SAR) study to mitigate off-target interactions while preserving or enhancing potency at the primary therapeutic target.[1]
For a compound like this compound, its structural elements suggest potential interactions with a range of biogenic amine receptors. Therefore, a logical first step is to assess its binding affinity against a panel of receptors commonly associated with these structural motifs.
A Strategic Approach to Target Selection
Based on the chemical structure of this compound, a primary selectivity panel should include, but not be limited to, the following receptors:
-
Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of compounds containing piperidine and N-substituted amine moieties.[4][5]
-
Dopamine D2 Receptor: The phenylethylamine core is a classic feature of dopaminergic ligands.[6][7]
-
Serotonin 5-HT2A Receptor: Many antipsychotics and other CNS-active drugs with similar scaffolds interact with this receptor.[8][9]
-
Adrenergic α1 Receptor: The phenylethylamine structure also confers potential affinity for adrenergic receptors.[10][11]
-
Histamine H1 Receptor: Antihistamines frequently contain substituted ethylamine chains.[12][13]
-
Muscarinic M1 Receptor: Cross-reactivity with muscarinic receptors is a common feature of many CNS-active compounds.[14][15]
To provide a meaningful comparison, the binding and functional activity of our hypothetical test compound, which we will refer to as "Compound X," will be assessed alongside a panel of well-characterized, selective antagonists for each of these receptors.
Experimental Design for Robust Selectivity Assessment
A comprehensive assessment of selectivity involves a two-pronged approach: initial determination of binding affinity followed by functional characterization of the interactions.
Workflow for Selectivity Profiling
Caption: A streamlined workflow for assessing compound selectivity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[3]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue).[3]
-
Add a range of concentrations of the unlabeled test compound (Compound X or reference compounds).
-
Add a fixed concentration of a specific radioligand for the target receptor.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[3]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Functional Assays: Elucidating Mechanism of Action
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential for a complete pharmacological characterization.[17][18]
For G-protein coupled receptors (GPCRs), the GTPγS binding assay is a valuable tool to measure the initial step of G-protein activation.[17][18] This assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which accumulates in activated Gα subunits.[19]
Experimental Protocol: [35S]GTPγS Binding Assay
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP. The concentrations of these components may need to be optimized for each receptor system.[20]
-
Reaction Mixture: In a 96-well plate, combine the receptor-containing membranes, the test compound (at various concentrations), and [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[17]
-
Termination and Detection: The assay can be performed in a homogeneous format using scintillation proximity assay (SPA) beads, which eliminates the need for a separation step.[17][20] Alternatively, the reaction can be terminated by rapid filtration, similar to the radioligand binding assay.
-
Data Analysis:
-
For agonists, the amount of bound [35S]GTPγS will increase with increasing compound concentration. Plotting this relationship allows for the determination of the EC50 (potency) and Emax (efficacy).
-
For antagonists, the assay is performed in the presence of a known agonist. The antagonist will inhibit the agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner, allowing for the determination of the IC50.
-
For GPCRs that couple to the Gq signaling pathway (such as 5-HT2A, α1, and M1 receptors), activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
Signaling Pathway for Gq-Coupled Receptors
Caption: The Gq signaling pathway leading to intracellular calcium release.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in black-walled, clear-bottom 96-well plates and grow to confluence.[21]
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2) in a suitable buffer.[6][22]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for approximately one hour to allow the cells to take up the dye.[21]
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add the test compound (agonist or antagonist) to the wells.
-
Measure the change in fluorescence intensity over time. For agonists, this will be a direct measurement. For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 for agonists or the IC50 for antagonists.
Comparative Selectivity Profile
The following tables present a hypothetical selectivity profile for "Compound X" against our panel of receptors, alongside well-characterized reference antagonists. This allows for a direct comparison of potency and selectivity.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | σ1 | σ2 | D2 | 5-HT2A | α1 | H1 | M1 |
| Compound X | 15 | 250 | 75 | 120 | 500 | >1000 | >1000 |
| BD-1063 (σ1 antagonist)[11] | 4.43 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| CM-398 (σ2 antagonist)[7] | 1490 | 4.5 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Raclopride (D2 antagonist)[14] | >1000 | >1000 | 2.7 | >1000 | >1000 | >1000 | >1000 |
| Ketanserin (5-HT2A antagonist)[23] | >1000 | >1000 | 110 | 1.3 | 1.6 | 4.8 | >1000 |
| Prazosin (α1 antagonist)[24] | >1000 | >1000 | >1000 | >1000 | 0.5 | >1000 | >1000 |
| Cetirizine (H1 antagonist)[25] | >1000 | >1000 | >1000 | >1000 | >1000 | 6 | >1000 |
| Pirenzepine (M1 antagonist)[26] | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 20 |
Table 2: Comparative Functional Antagonist Potencies (IC50, nM)
| Compound | D2 (GTPγS) | 5-HT2A (Ca²⁺ Flux) | α1 (Ca²⁺ Flux) | H1 (Ca²⁺ Flux) | M1 (Ca²⁺ Flux) |
| Compound X | 150 | 200 | 800 | >1000 | >1000 |
| Raclopride | 5.5 | >1000 | >1000 | >1000 | >1000 |
| Ketanserin | 250 | 2.5 | 3.0 | 8.0 | >1000 |
| Prazosin | >1000 | >1000 | 1.0 | >1000 | >1000 |
| Cetirizine | >1000 | >1000 | >1000 | 10 | >1000 |
| Pirenzepine | >1000 | >1000 | >1000 | >1000 | 45 |
Interpretation and Conclusion
The hypothetical data presented for "Compound X" reveals a primary affinity for the sigma-1 receptor (Ki = 15 nM), with moderate affinity for the dopamine D2 and serotonin 5-HT2A receptors. The selectivity for the sigma-1 receptor over the sigma-2 receptor is approximately 17-fold. The functional data confirms antagonist activity at the D2 and 5-HT2A receptors, albeit with lower potency than its binding affinity might suggest. The compound shows weak to no activity at the adrenergic, histamine, and muscarinic receptors tested.
This selectivity profile provides several key insights for the drug development team:
-
Primary Target Hypothesis: The high affinity for the sigma-1 receptor suggests this may be a primary therapeutic target.
-
Potential for Polypharmacology: The activity at D2 and 5-HT2A receptors could contribute to the overall pharmacological effect, which may be desirable or undesirable depending on the therapeutic indication.
-
Favorable Safety Profile: The lack of affinity for H1 and M1 receptors suggests a lower likelihood of common side effects such as sedation and dry mouth.[12]
-
Guidance for Lead Optimization: Future medicinal chemistry efforts could focus on increasing affinity and selectivity for the sigma-1 receptor while potentially reducing activity at D2 and 5-HT2A receptors if those are considered off-targets.
References
- Roth, B. L., et al. (2004). "Salvinorin A: a potent naturally occurring nonnitrogenous κ-opioid selective agonist." Proceedings of the National Academy of Sciences, 101(32), 11934-11939.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- protocols.io. (2019). Fluo-8 Calcium Flux Assay.
- ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling.
- Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British journal of pharmacology, 161(6), 1219–1237.
- Wikipedia. (2024). H1 antagonist.
- Seeman, P., & Van Tol, H. H. (1994). "Dopamine receptor pharmacology." Trends in pharmacological sciences, 15(7), 264-270.
- Ryman-Rasmussen, J. P., et al. (2007). "Radioligand binding methods for membrane preparations and intact cells." Current protocols in pharmacology, Chapter 1, Unit 1.2.
- Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Harrison, C., & Traynor, J. R. (2003). "The [35S]GTPγS binding assay: approaches and applications in pharmacology." Life sciences, 74(4), 489-508.
- Micheli, F., et al. (2010). "Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR." Bioorganic & medicinal chemistry letters, 20(21), 6314–6317.
- Lachance, N., et al. (1995). "Identification and characterization of m1 selective muscarinic receptor antagonists." Journal of medicinal chemistry, 38(19), 3783–3791.
- Roth, B. L., et al. (1994). "Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors." Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410.
- Newman-Tancredi, A., et al. (1997). "Synthesis and characterization of selective dopamine D2 receptor antagonists." Journal of medicinal chemistry, 40(12), 1914–1923.
- Nicholson, H. E., et al. (2021). "Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity." Scientific reports, 11(1), 1-14.
- Wikipedia. (2024). Cetirizine.
- Casey, A. B., & Canal, C. E. (2022). "“Selective” serotonin 5-HT2A receptor antagonists." Biochemical pharmacology, 200, 115028.
- Wikipedia. (2024). Trazodone.
- Paz, J. F., et al. (2024). "Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis." Proceedings of the National Academy of Sciences, 121(32), e2403584121.
- Nicholson, H., et al. (2013). "Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors." Cancer Research, 73(8_Supplement), 2242-2242.
- Intagliata, S., et al. (2018). "Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Efficacy in a Model of Neuropathic Pain." Journal of medicinal chemistry, 61(23), 10736–10753.
- Sharif, N. A., et al. (1996). "Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies." Journal of ocular pharmacology and therapeutics, 12(4), 401-407.
- Wikipedia. (2024). Tropicamide.
- Wikipedia. (2024). Alpha-1 blocker.
- Casey, A. B., & Canal, C. E. (2022). "“Selective” serotonin 5-HT2A receptor antagonists." Biochemical pharmacology, 200, 115028.
- Wikipedia. (2024). H1 antagonist.
- Leurs, R., et al. (2000). "Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives." Journal of medicinal chemistry, 43(6), 1071–1084.
- Patane, M. A., & Scott, M. K. (1996). Alpha 1a adrenergic receptor antagonists. U.S. Patent No. 6,075,038. Washington, DC: U.S. Patent and Trademark Office.
- Anisman, H., & Kokkinidis, L. (1982). "Effects of muscarinic and nicotinic antagonists on shock-induced fighting." Pharmacology Biochemistry and Behavior, 17(5), 1081-1086.
- LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases.
- Sahn, J. J., et al. (2024). "Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain." Pharmaceuticals, 17(5), 618.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. σ2 Receptors | Sigma Receptors | Tocris Bioscience [tocris.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu [bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Calcium Flux Using Calcium Green and Fura Red | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. H1 antagonist - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium Assay Kit [bdbiosciences.com]
- 22. Fluo-8 Calcium Flux Assay [protocols.io]
- 23. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 25. Cetirizine - Wikipedia [en.wikipedia.org]
- 26. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Bioactivity of 4-(2-Piperidinoethyl)aniline Derivatives as Sigma-1 Receptor Ligands
This guide provides an in-depth comparative analysis of the biological activity of piperidine-based compounds, with a primary focus on the emerging 4-(2-piperidinoethyl)aniline scaffold. We will delve into the structure-activity relationships, receptor binding affinities, and functional cellular effects of these compounds, comparing them with established sigma-1 (σ1) receptor ligands. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, neurobiology, and medicinal chemistry. Our objective is to furnish a comprehensive technical resource, grounded in peer-reviewed experimental data, to inform and guide future research and development endeavors.
Introduction: The Therapeutic Potential of Sigma-1 Receptor Modulation
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. Its involvement in a multitude of cellular processes, including signal transduction, ion channel modulation, and cellular stress responses, has rendered it an attractive therapeutic target for a range of pathologies. Notably, σ1 receptors are overexpressed in various cancer cell lines, making them a promising target for novel anticancer therapies.[1] The modulation of σ1 receptor activity, particularly through antagonism, has been shown to induce antiproliferative and cytotoxic effects in tumor cells.[1][2]
The piperidine scaffold is a well-established pharmacophore for σ1 receptor ligands.[3][4] This guide will specifically explore the bioactivity of a novel series of 4-(2-aminoethyl)piperidine derivatives, exemplified by compound 4a , and compare its performance against well-characterized σ1 receptor antagonists: Haloperidol , NE-100 , and S1RA .
Comparative Analysis of Receptor Binding Affinity
The initial and most critical step in characterizing a novel compound is to determine its binding affinity and selectivity for the target receptor. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: σ1 and σ2 Receptor Radioligand Binding Assay
This protocol outlines the methodology for determining the inhibition constant (Ki) of test compounds for the σ1 and σ2 receptors.
Materials:
-
σ1 Receptor Source: Guinea pig brain membrane homogenates.[5][6]
-
σ2 Receptor Source: Rat liver membrane homogenates.[5]
-
Non-selective Radioligand for σ2: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG).[5]
-
Non-specific Binding Control (σ1): Haloperidol (10 µM).[6]
-
Test Compounds: 4a, Haloperidol, NE-100, S1RA.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain and rat liver as previously described in the literature.[7] Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-125 µg of protein), the radioligand at a fixed concentration (e.g., 3 nM for [³H]-(+)-pentazocine), and varying concentrations of the test compound.[8]
-
Incubation: Incubate the plates at room temperature for a specified period to allow the binding to reach equilibrium (e.g., 90-120 minutes).[6][8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Binding Affinity Data Summary
The following table summarizes the binding affinities (Ki in nM) of compound 4a and the comparator σ1 receptor ligands.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Compound 4a | 161 | >10,000 | >62 |
| Haloperidol | ~2-4 | High affinity | Low |
| NE-100 | 1.5 - 4.16 | 84.6 | ~20-56 |
| S1RA (E-52862) | 17 - 23.5 | >1,000 | >42 |
Data for compound 4a is from Holtschulte et al. (2022).[5][9] Data for Haloperidol, NE-100, and S1RA are compiled from multiple sources.[6][10][11][12][13]
Interpretation of Results:
Compound 4a , with a Ki of 161 nM for the σ1 receptor, demonstrates moderate affinity.[5][9] Importantly, it exhibits high selectivity with no significant affinity for the σ2 receptor.[5][9] In comparison, Haloperidol is a potent σ1 receptor ligand but also binds to σ2 and dopamine D2 receptors with high affinity, making it a non-selective compound.[6] NE-100 and S1RA are both highly potent and selective σ1 receptor antagonists, with Ki values in the low nanomolar range.[10][11][12][13] The data indicates that while compound 4a is less potent than established antagonists like NE-100 and S1RA, its high selectivity for the σ1 receptor is a desirable characteristic for a therapeutic lead compound.
Comparative Analysis of In Vitro Antiproliferative Activity
A key functional outcome of σ1 receptor antagonism is the inhibition of cancer cell proliferation. The antiproliferative effects of compound 4a and its comparators were evaluated using a standard cell viability assay.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cell Lines:
-
A427 (human non-small cell lung cancer)
-
DU145 (androgen-negative human prostate cancer)
-
-
Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: 4a, Haloperidol, NE-100, S1RA.
-
MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[14][15]
-
96-well plates.
-
Plate Reader.
Procedure:
-
Cell Seeding: Seed the A427 or DU145 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.[15]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antiproliferative Activity Data Summary
The following table summarizes the antiproliferative activity (IC50 in µM) of compound 4a and its comparators in the A427 and DU145 cancer cell lines.
| Compound | A427 IC50 (µM) | DU145 IC50 (µM) |
| Compound 4a | ~20 | Not Reported |
| Haloperidol | ~20 | Reported Activity |
| NE-100 | Not Reported | > Haloperidol |
| S1RA (E-52862) | Not Reported | > Haloperidol |
Data for compound 4a is from Holtschulte et al. (2022).[9][17] Comparative data for Haloperidol, NE-100, and S1RA is inferred from the same source.[9][17]
Interpretation of Results:
Compound 4a demonstrated antiproliferative activity against the A427 human non-small cell lung cancer cell line with an IC50 value comparable to that of the established σ1 antagonist, Haloperidol.[9][17] This is a significant finding, as it suggests that despite its moderate receptor affinity, compound 4a can elicit a potent cellular response. The antiproliferative effects of other derivatives of the 4-(2-aminoethyl)piperidine scaffold were even more potent than NE-100 and S1RA in the DU145 prostate cancer cell line, highlighting the therapeutic potential of this chemical series.[9][17]
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the in vitro evaluation of 4-(2-piperidinoethyl)aniline derivatives.
Caption: Experimental workflow for the characterization of novel piperidine derivatives.
Structure-Activity Relationship and Future Directions
The study of 4-(2-aminoethyl)piperidine derivatives reveals important structure-activity relationships. For instance, methylation of the piperidine nitrogen in related compounds led to a significant increase in σ1 receptor affinity.[9] This suggests that modifications to the piperidine ring can be a fruitful avenue for optimizing the potency of this scaffold.
The promising antiproliferative activity of this class of compounds, coupled with their high selectivity, warrants further investigation. Future studies should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve σ1 receptor affinity and antiproliferative potency.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways through which these compounds exert their antiproliferative effects.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models.
Conclusion
The 4-(2-piperidinoethyl)aniline scaffold represents a promising new class of selective σ1 receptor ligands with significant antiproliferative activity. While the lead compound 4a exhibits moderate affinity for the σ1 receptor, its functional cellular effects are comparable to the established, non-selective antagonist Haloperidol. Further optimization of this scaffold holds the potential to yield novel, potent, and selective σ1 receptor antagonists for cancer therapy. This guide provides a foundational understanding of the bioactivity of these compounds and a framework for their continued development.
References
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
- Díaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernández, A., Port, A., Holenz, J., Buschmann, H., Laggner, C., Serafini, M. T., Burgueño, J., Zamanillo, D., Merlos, M., & Vela, J. M. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211–8224. [Link]
- E-52862. (2023, September 27). In Wikipedia. [Link]
- Romero, L., Zamanillo, D., Merlos, M., & Vela, J. M. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289–2306. [Link]
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
- Georgiadis, M. O., & Papanastasiou, I. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 22(5), 834. [Link]
- Colabufo, N. A., Berardi, F., Contino, M., Niso, M., & Perrone, R. (2004). Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines. British Journal of Pharmacology, 143(7), 863–872. [Link]
- Romero, L., Gascón, N., Portillo-Salido, E., & Vela, J. M. (2016). Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats. Journal of Neurochemistry, 138(4), 566–578. [Link]
- Szałata, K., Satała, G., Podlewska, S., Bojarski, A. J., & Walczyński, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8820. [Link]
- Abate, C., Niso, M., & Berardi, F. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 8019–8043. [Link]
- Berardi, F., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 63(24), 15873–15893. [Link]
- Wünsch, B. (2012). The σ1 Receptor Antagonist S1RA Is a Promising Candidate for the Treatment of Neurogenic Pain. Journal of Medicinal Chemistry, 55(19), 8209–8210. [Link]
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.18. [Link]
- Abate, C., Niso, M., & Berardi, F. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 8019–8043. [Link]
- Pignataro, L., Basile, L., & Pasquinucci, L. (2022). Structure-activity relationships of mixed σ1R/σ2R ligands with antiproliferative and anticancer effects. Bioorganic & Medicinal Chemistry, 73, 117032. [Link]
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
- MTT Cell Assay Protocol. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet.
- Sahn, J. J., Mejia, G. L., & Martin, W. R. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 13(1), e0191113. [Link]
- Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological Reports, 58(5), 636–645. [Link]
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Crawford, K. W., & Bowen, W. D. (1996). The sigma receptor ligand, reduced haloperidol, induces apoptosis and increases intracellular-free calcium levels [Ca2+]i in colon and mammary adenocarcinoma cells.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Okuyama, S., Nakazato, A., & Chaki, S. (1994). NE-100, a novel sigma receptor ligand: in vivo tests. European Journal of Pharmacology, 264(3), 365–372. [Link]
- Laurini, E., Dal Col, V., Marson, D., & Pricl, S. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules, 29(11), 2697. [Link]
- Fishback, J. A., Robson, M. J., & Matsumoto, R. R. (2012). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Future Medicinal Chemistry, 4(1), 77–92. [Link]
- NE‐100: A Novel Sigma Receptor Antagonist. (n.d.). ResearchGate.
- Zhang, M., & Cui, J. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8820. [Link]
- Laurini, E., Dal Col, V., Marson, D., & Pricl, S. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules, 29(11), 2697. [Link]
- Largent, B. L., Wikström, H., & Gundlach, A. L. (1987). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. The Journal of Pharmacology and Experimental Therapeutics, 241(3), 841–851. [Link]
Sources
- 1. Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchtweet.com [researchtweet.com]
- 16. atcc.org [atcc.org]
- 17. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Piperidin-1-yl-ethyl)-phenylamine
For professionals engaged in advanced research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Piperidin-1-yl-ethyl)-phenylamine, synthesizing regulatory requirements with field-proven best practices.
Our approach moves beyond a simple checklist, explaining the causality behind each procedural step. This ensures that the protocols described are not just followed, but understood, creating a self-validating system of safety and compliance for your laboratory.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is critical. This compound belongs to the aromatic amine and piperidine derivative classes. While a specific, comprehensive Safety Data Sheet (SDS) may be sparse, the known hazards of these chemical families dictate a cautious approach. A related compound, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, is classified as harmful if swallowed, inhaled, or in contact with skin, and is a known skin and eye irritant[1]. Therefore, it is prudent to handle this compound with similar precautions.
All handling and preparation for disposal must be conducted in a certified chemical fume hood to minimize inhalation exposure. The following Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents dermal absorption, as amine compounds can be harmful upon skin contact[1][2]. |
| Eye Protection | Splash goggles or safety glasses with side shields. | Protects against accidental splashes, which can cause serious eye irritation or damage[3]. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing[4]. |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate protection from vapor inhalation[4]. |
Waste Characterization and Regulatory Framework
Proper disposal is dictated by local, state, and federal regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[5][6].
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[7]. This compound is not explicitly found on the EPA's P or U lists of acute or toxic hazardous wastes[8]. Therefore, its classification depends on its characteristics.
Causality of Classification:
-
Corrosivity (D002): As an amine, this compound is basic. If a waste solution containing it has a pH of 12.5 or greater, it must be classified as corrosive hazardous waste[9].
-
Toxicity (D004-D043): If the waste contains specific contaminants above regulated concentrations, it could be classified as toxic waste[7].
Given its chemical nature, all waste containing this compound should be conservatively managed as hazardous chemical waste . You must consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as they will be familiar with local and state requirements which can be more stringent than federal law[6][10].
Step-by-Step Disposal Protocol
The recommended and most environmentally sound disposal method for this type of organic compound is collection by a licensed hazardous waste disposal service, which will typically employ high-temperature incineration[4][11]. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[10][12].
Step 1: Waste Segregation
The "Why": Segregating chemical waste is crucial to prevent dangerous reactions. Amines are basic and can react exothermically or violently with acids[13]. They are also incompatible with strong oxidizing agents[13]. Mixing this waste stream with others, such as halogenated solvents, can complicate and increase the cost of the final disposal process[4].
Procedure:
-
Designate a specific waste stream for this compound and chemically similar amine wastes.
-
Keep solid waste (e.g., contaminated weigh boats, gloves, absorbent pads) separate from liquid waste.
-
Do not mix with acids, oxidizing agents, or other incompatible waste streams[7][11].
Step 2: Containerization
The "Why": Proper containerization prevents leaks, spills, and exposure. The container must be made of a material that will not degrade upon contact with the chemical waste.
Procedure:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE)[4]. Ensure it is in good condition with no cracks or damage.
-
The container must have a secure, leak-proof lid[4].
-
For liquid waste, never fill the container more than 90% full to allow for vapor expansion.
Step 3: Labeling
The "Why": Accurate labeling is a critical safety and regulatory requirement. It informs personnel of the container's contents and associated hazards, ensuring safe handling and proper final disposal[4].
Procedure:
-
Clearly label the container with the words "HAZARDOUS WASTE" [4].
-
Identify all contents by their full chemical name. For example: "Waste this compound, Methanol".
-
List the approximate percentage of each component.
-
Indicate the primary hazards using appropriate GHS pictograms (e.g., irritant)[3].
-
Include the date when the first drop of waste was added to the container (accumulation start date).
Step 4: Accumulation and Storage
The "Why": Designated storage areas, known as Satellite Accumulation Areas (SAAs), ensure that hazardous waste is kept in a safe, controlled location prior to pickup, minimizing the risk of spills and accidental exposure[4].
Procedure:
-
Store the sealed and labeled waste container in a designated SAA.
-
The storage area should be cool, well-ventilated, and away from heat sources or direct sunlight[11].
-
Ensure secondary containment (such as a larger tub) is used to capture any potential leaks.
-
Store away from incompatible materials like acids and oxidizers[11].
Step 5: Final Disposal
The "Why": The final destruction of hazardous waste requires specialized facilities and trained personnel to ensure it is done in an environmentally sound manner and in compliance with all regulations[5]. High-temperature incineration breaks down organic molecules into simpler, less harmful components like carbon dioxide and water[14]. However, the combustion of nitrogen-containing compounds like this amine can produce harmful nitrogen oxides (NOx), which requires advanced emission control technology at the incineration facility[14][15].
Procedure:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 90 days for Large Quantity Generators), contact your EHS department[4][7].
-
Schedule a pickup by EHS or their licensed hazardous waste disposal contractor[10][11].
-
Maintain meticulous records of all waste disposal activities as required by regulations[11].
Emergency Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Contain: Use a spill containment kit with appropriate absorbent materials (e.g., vermiculite or chemical absorbent pads) to dike the spill and prevent it from spreading.
-
Clean: Collect the absorbed material using spark-proof tools.
-
Dispose: All cleanup materials, including used PPE, must be placed in a sealed container, labeled as hazardous waste containing this compound, and disposed of according to the protocol above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. EPA.gov.
- National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press.
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres.
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace.
- McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? YouTube.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov.
- National Center for Biotechnology Information. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. PubChem.
- Auburn University. (n.d.). Chemical Waste Management Guide. Auburn Research.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where? YouTube.
- Safety Data Sheet. (n.d.).
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov.
- MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Catalysts.
- CHIMIART. (n.d.). Neutralizing Amine.
- Advancion. (n.d.). A Novel Amine Neutralizer.
- Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals.
- ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level).
- U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities.
- National Center for Biotechnology Information. (n.d.). 2-(4-Piperidin-1-yl-phenyl)-ethylamine. PubChem.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
Sources
- 1. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. research.auburn.edu [research.auburn.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mcclellandindia.com [mcclellandindia.com]
Navigating the Unseen Risks: A Practical Guide to Handling 4-(2-Piperidin-1-yl-ethyl)-phenylamine
In the fast-paced environment of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. Among these is 4-(2-Piperidin-1-yl-ethyl)-phenylamine, a molecule holding potential in various research applications. However, with innovation comes the responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical safety and drawing upon data from structurally similar compounds in the absence of a comprehensive toxicological profile for this specific molecule.
Understanding the Hazard Landscape: A Logic-Driven Assessment
Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They are often readily absorbed through the skin.[1] The piperidine moiety, while generally less toxic, can cause irritation.[3]
Available data for the closely related analog, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] For this compound itself, a supplier indicates it causes serious eye irritation (H319) and is a combustible solid.[5] Therefore, a conservative approach that assumes similar or greater hazards is scientifically prudent.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated dust mask |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges or SCBA for large spills |
Causality Behind PPE Choices:
-
Eye and Face Protection: The known eye irritancy of this compound necessitates, at a minimum, safety glasses.[5] For tasks with a higher risk of splashes, such as solution preparation, chemical splash goggles are required. A face shield provides an additional layer of protection during reactions or when handling larger quantities.
-
Hand Protection: Given the potential for dermal absorption of aromatic amines, chemically resistant gloves are mandatory.[1] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Nitrile or neoprene gloves are generally suitable for incidental contact, but for prolonged handling or in the event of a spill, more robust gloves like butyl rubber should be considered.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger scale work or situations with a high splash potential, a chemical-resistant lab coat or apron is recommended.
-
Respiratory Protection: Handling the solid powder can generate dust, which may be harmful if inhaled.[4] Therefore, a dust mask should be worn during weighing. All operations involving solutions should be conducted in a chemical fume hood to prevent the inhalation of any potential vapors or aerosols. For emergency situations like a large spill, a higher level of respiratory protection is necessary.
Operational Blueprint: From Benchtop to Disposal
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]
Disposal Plan:
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This includes unused material, contaminated PPE, and cleaning materials.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Method: The preferred method of disposal for this type of organic compound is incineration in a licensed hazardous waste facility.[8] This ensures the complete destruction of the molecule. Never dispose of this chemical down the drain or in regular trash.[9]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Response: Managing a Spill
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.
-
Isolate: Prevent the spread of the spill by closing doors to the lab.
-
Assess: From a safe distance, assess the extent of the spill. For a small, manageable spill, proceed with cleanup. For a large spill, evacuate the lab and contact your institution's emergency response team.
-
Don PPE: Wear the appropriate PPE as outlined in the table for handling spills.
-
Contain: For a solid spill, carefully sweep or vacuum (with a HEPA filter) the material and place it in a labeled hazardous waste container.[6] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Report: Document and report the incident according to your institution's policies.
By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- This compound | Sigma-Aldrich. Sigma-Aldrich.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 4-(Piperidin-1-yl)aniline. Apollo Scientific.
- Toxicity effects of piperidine alkaloids.
- Aromatic Amines : An Assessment of the Biological and Environmental Effects.
- Aromatic and Heterocyclic Arom
- SAFETY D
- 4 - SAFETY D
- Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC.
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025. PubChem.
- This compound | CAS 168897-21-0. SCBT.
- Current awareness of piperazines: pharmacology and toxicology. PubMed.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
- Safety d
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
- Piperidine | C5H11N | CID 8082. PubChem - NIH.
- Navigating the Safe Disposal of 4-Hydroxydiphenylamine: A Procedural Guide. Benchchem.
- Essential Guide to the Safe Disposal of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
